Boc-N-Me-D-Glu-OH
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(4)7(9(15)16)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-/m1/s1 |
InChI Key |
PWMNLLDSCMBEPR-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-N-Me-D-Glu-OH
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-tert-Butoxycarbonyl-N-methyl-D-glutamic acid (Boc-N-Me-D-Glu-OH). Designed for researchers, scientists, and professionals in drug development, this document compiles available data to facilitate its use in synthetic and medicinal chemistry.
Core Chemical Properties
While extensive experimental data for this compound is limited in publicly available literature, predicted properties and data from closely related analogs provide valuable insights. For a practical reference, this guide also presents experimental data for the well-characterized, non-N-methylated analog, Boc-D-Glu-OH.
Quantitative Data Summary
The following tables summarize the available chemical and physical properties.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₆ | - |
| Molecular Weight | 261.27 g/mol | [1][2] |
| Boiling Point (Predicted) | 406.9 ± 38.0 °C | [3] |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.84 ± 0.10 | [3] |
Table 2: Chemical Properties of the Analog Boc-D-Glu-OH
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₆ | [4][5] |
| Molecular Weight | 247.25 g/mol | [4][5][6] |
| Melting Point | 108-115 °C (decomposes) | [5][7] |
| Optical Rotation ([α]20/D) | +15.5° (c=1 in MeOH) | [7] |
| Purity | >97.0% (TLC/HPLC) | [4] |
| Appearance | White to off-white powder/crystal | [4] |
Synthesis and Experimental Protocols
This compound is a synthetic derivative of D-glutamic acid, valuable in peptide synthesis for its stability and reactivity.[8] The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, preventing unwanted side reactions during peptide bond formation.[8]
General Synthesis of Boc-Protected Amino Acids
The synthesis of this compound typically involves the protection of the amino group of D-glutamic acid. A general and widely used method for this transformation is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Boc Protection of an Amino Acid
-
Dissolution: The amino acid (1 equivalent) is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water.
-
Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, rendering it nucleophilic.
-
Addition of Boc₂O: Di-tert-butyl dicarbonate (Boc₂O), typically in a slight excess (e.g., 1.1 equivalents), is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for a period ranging from a few hours to overnight, allowing the reaction to proceed to completion.
-
Work-up: The reaction mixture is typically acidified to a pH of 2-3 with an acid like citric acid or hydrochloric acid. This protonates the carboxylic acid groups and precipitates the Boc-protected amino acid if it is insoluble in the aqueous phase.
-
Extraction and Purification: The product is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
The subsequent N-methylation can be achieved through various methods, such as reaction with methyl iodide in the presence of a base.
Applications in Peptide Synthesis
Boc-protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The Boc group's stability under various reaction conditions and its facile removal under acidic conditions make it an ideal protecting group.[8] Derivatives of glutamic acid, in particular, are crucial for creating peptides with specific biological activities, as glutamic acid itself is a key neurotransmitter.[8]
Visualizing Experimental and Logical Workflows
To illustrate the utility of this compound in a broader context, the following diagrams depict a generalized workflow for its use in peptide synthesis and the logic of its chemical modifications.
References
- 1. Boc-D-Glu-OMe | C11H19NO6 | CID 7018752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Boc-N-Me-Glu-OH CAS#: 2044711-06-8 [m.chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-Glu-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. BOC-D-GLU-OH CAS#: 34404-28-9 [amp.chemicalbook.com]
- 8. Buy this compound [smolecule.com]
Synthesis of Boc-N-methyl-D-glutamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of Boc-N-methyl-D-glutamic acid, a valuable building block in medicinal chemistry and peptide synthesis. The document outlines a detailed, multi-step synthetic pathway, including the protection of functional groups, N-methylation, and final deprotection. Experimental protocols for each key step are provided, along with tables summarizing quantitative data and characterization of intermediates and the final product. Additionally, logical workflow diagrams generated using Graphviz are included to visually represent the synthetic strategy. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of modified amino acids and their application in drug discovery and development.
Introduction
N-methylated amino acids are of significant interest in the design of peptidomimetics and pharmacologically active compounds. The introduction of a methyl group on the amide nitrogen can impart several desirable properties, including increased metabolic stability, enhanced membrane permeability, and conformational constraints that can lead to improved biological activity and selectivity. Boc-N-methyl-D-glutamic acid, in particular, is a trifunctional amino acid derivative that can be incorporated into complex molecular architectures. Its synthesis requires a careful strategy to selectively methylate the α-amino group while managing the two carboxylic acid functionalities. This guide details a robust synthetic approach to obtain this compound in high purity.
Synthetic Strategy
The synthesis of Boc-N-methyl-D-glutamic acid presents a key challenge due to the presence of two carboxylic acid groups and a secondary amine precursor. A direct N-methylation of Boc-D-glutamic acid is complicated by the acidity of the carboxylic acid protons, which would be preferentially deprotonated by the base used for N-methylation, and the potential for esterification side reactions with the methylating agent.
Therefore, a multi-step synthetic strategy is employed, which can be summarized as follows:
-
N-terminal Protection: The amino group of D-glutamic acid is first protected with a tert-butyloxycarbonyl (Boc) group.
-
Carboxyl Group Protection: Both the α- and γ-carboxylic acids are converted to their corresponding methyl esters to prevent interference in the subsequent N-methylation step.
-
N-methylation: The protected diester is then subjected to N-methylation, typically using a strong base and a methylating agent.
-
Deprotection: Finally, the methyl esters are selectively hydrolyzed to yield the desired Boc-N-methyl-D-glutamic acid.
This strategic approach ensures the selective and efficient synthesis of the target molecule.
Caption: Synthetic workflow for Boc-N-methyl-D-glutamic acid.
Experimental Protocols
Synthesis of N-Boc-D-glutamic Acid
This procedure outlines the protection of the amino group of D-glutamic acid using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
D-Glutamic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve D-glutamic acid in a 1:1 mixture of dioxane and 1 M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-D-glutamic acid as a white solid.
Synthesis of Boc-D-glutamic Acid Dimethyl Ester
This protocol describes the esterification of both carboxylic acid groups of N-Boc-D-glutamic acid.
Materials:
-
N-Boc-D-glutamic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or a suitable acid catalyst
-
Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
-
Suspend N-Boc-D-glutamic acid in anhydrous methanol in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain Boc-D-glutamic acid dimethyl ester.
Synthesis of Boc-N-methyl-D-glutamic Acid Dimethyl Ester
This procedure details the N-methylation of the protected D-glutamic acid diester.
Materials:
-
Boc-D-glutamic acid dimethyl ester
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Isopropyl alcohol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a stir bar, dropping funnel, and argon inlet, dissolve Boc-D-glutamic acid dimethyl ester in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl iodide to the solution.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Vigorous bubbling will occur.
-
After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the dropwise addition of isopropyl alcohol until bubbling ceases.
-
Add water to the mixture and then concentrate under reduced pressure to remove the THF.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield Boc-N-methyl-D-glutamic acid dimethyl ester.
Synthesis of Boc-N-methyl-D-glutamic Acid
This final step involves the selective hydrolysis of the methyl esters.
Materials:
-
Boc-N-methyl-D-glutamic acid dimethyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Boc-N-methyl-D-glutamic acid dimethyl ester in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add a solution of lithium hydroxide in water dropwise.
-
Stir the reaction at room temperature and monitor the progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Cool the aqueous residue to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, Boc-N-methyl-D-glutamic acid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of Boc-N-methyl-D-glutamic acid and its intermediates.
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | D-Glutamic Acid | (Boc)₂O, NaOH | N-Boc-D-glutamic Acid | 85-95 |
| 2 | N-Boc-D-glutamic Acid | SOCl₂, MeOH | Boc-D-Glutamic Acid Dimethyl Ester | 90-98 |
| 3 | Boc-D-Glutamic Acid Dimethyl Ester | NaH, CH₃I | Boc-N-methyl-D-glutamic Acid Dimethyl Ester | 70-85 |
| 4 | Boc-N-methyl-D-glutamic Acid Dimethyl Ester | LiOH | Boc-N-methyl-D-glutamic Acid | 80-90 |
Table 2: Characterization Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (δ, ppm) |
| N-Boc-D-glutamic Acid | C₁₀H₁₇NO₆ | 247.25 | White Solid | ~1.4 (s, 9H), 1.9-2.2 (m, 2H), 2.3-2.5 (m, 2H), 4.3 (m, 1H), 5.1 (d, 1H) |
| Boc-D-Glutamic Acid Dimethyl Ester | C₁₂H₂₁NO₆ | 275.30 | Colorless Oil | ~1.4 (s, 9H), 1.9-2.2 (m, 2H), 2.3-2.5 (m, 2H), 3.65 (s, 3H), 3.75 (s, 3H), 4.3 (m, 1H), 5.1 (d, 1H) |
| Boc-N-methyl-D-glutamic Acid Dimethyl Ester | C₁₃H₂₃NO₆ | 289.33 | Colorless Oil | ~1.4 (s, 9H), 1.9-2.3 (m, 4H), 2.8 (s, 3H), 3.65 (s, 3H), 3.75 (s, 3H), 4.5 (m, 1H) |
| Boc-N-methyl-D-glutamic Acid | C₁₁H₁₉NO₆ | 261.27 | White Solid | ~1.4 (s, 9H), 1.9-2.4 (m, 4H), 2.8 (s, 3H), 4.6 (m, 1H) |
Note: ¹H NMR chemical shifts are approximate and may vary depending on the solvent and instrument.
Logical Relationships and Workflows
The following diagram illustrates the logical progression of the protection and deprotection steps in the synthesis.
Caption: Logical flow of protection, core reaction, and deprotection.
Biological Context
While this guide focuses on the chemical synthesis, it is noteworthy that D-amino acids and their N-methylated derivatives can have significant biological roles. D-glutamic acid is a component of the peptidoglycan layer in bacterial cell walls. N-methyl-D-aspartate (NMDA) is a selective agonist for the NMDA receptor, a key player in glutamatergic neurotransmission in the central nervous system. The synthesis of Boc-N-methyl-D-glutamic acid provides a valuable tool for researchers to create novel probes and potential therapeutics targeting these and other biological systems.
The diagram below illustrates the general concept of how a modified amino acid like N-methyl-D-glutamic acid could be incorporated into a peptide to modulate its interaction with a biological target.
Caption: Conceptual interaction of a modified peptide with a receptor.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of Boc-N-methyl-D-glutamic acid. By following the outlined multi-step strategy of protection, N-methylation, and deprotection, researchers can reliably produce this valuable compound for a variety of applications in medicinal chemistry, peptide synthesis, and drug development. The provided experimental protocols, data tables, and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
An In-depth Technical Guide to Boc-N-Me-D-Glu-OH: Structure, Stereochemistry, and Applications
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-N-methyl-D-glutamic acid (Boc-N-Me-D-Glu-OH), a synthetic amino acid derivative crucial for peptide synthesis and drug development. The document details its chemical structure, stereochemical configuration, physicochemical properties, and its role as a valuable building block in the creation of complex peptides.
Core Concepts: Structure and Stereochemistry
This compound is a derivative of the naturally occurring amino acid, D-glutamic acid. Its structure is characterized by two key modifications: the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group and the methylation of the amino nitrogen. These modifications are critical for its application in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the amino group while allowing for controlled peptide bond formation.
The stereochemistry of the molecule is defined by the "D" configuration at the α-carbon, which is the chiral center. This specifies the spatial arrangement of the substituents around this carbon atom, distinguishing it from its L-enantiomer. The IUPAC name for this compound is (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid.[1]
Key Structural Features:
-
D-Glutamic Acid Backbone: Provides the core structure and the carboxylic acid side chain.
-
Boc Protecting Group: A bulky, acid-labile group attached to the amino nitrogen that prevents its participation in peptide bond formation until its desired removal.
-
N-Methyl Group: The presence of a methyl group on the peptide backbone nitrogen can introduce conformational constraints and increase the metabolic stability of the resulting peptide.
A summary of the key identifiers for this compound is provided in the table below.
| Identifier | Value |
| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid[1] |
| Molecular Formula | C11H19NO6[1] |
| Molecular Weight | 261.27 g/mol [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O[1] |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C)--INVALID-LINK--C(=O)O[1] |
| InChI Key | PWMNLLDSCMBEPR-SSDOTTSWSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white powder or crystals | General observation for similar compounds |
| Solubility | Soluble in organic solvents like methanol, DMSO, and DMF | General observation for Boc-protected amino acids |
| Storage | Recommended to be stored at 2-8°C |
Note: Researchers should always refer to the specific product information sheet from the supplier for the most accurate and up-to-date data.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from D-glutamic acid: N-methylation followed by Boc-protection of the amino group. A general, plausible protocol is outlined below.
Step 1: N-methylation of D-Glutamic Acid
This step can be challenging due to the potential for over-methylation and racemization. A common method involves the formation of a sulfonamide intermediate.
-
Protection of Carboxylic Acids: The two carboxylic acid groups of D-glutamic acid are first protected, for example, as benzyl esters.
-
Sulfonylation: The amino group is reacted with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base.
-
Methylation: The resulting sulfonamide is then methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
-
Deprotection: The sulfonyl group and the ester protecting groups are removed to yield N-methyl-D-glutamic acid.
Step 2: Boc-protection of N-methyl-D-Glutamic Acid
-
Reaction Setup: N-methyl-D-glutamic acid is dissolved in a suitable solvent system, often a mixture of an organic solvent (like dioxane or THF) and water, with a base such as sodium hydroxide or triethylamine.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc2O) is added to the solution. The reaction is typically stirred at room temperature.[1]
-
Workup and Purification: After the reaction is complete, the mixture is acidified and extracted with an organic solvent. The product is then purified, commonly by column chromatography, to yield pure this compound.
Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This compound is used as a building block in SPPS. The general workflow for its incorporation into a growing peptide chain is as follows:
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed.
-
Activation: The carboxylic acid group of this compound is activated using a coupling reagent (e.g., HBTU, HATU).
-
Coupling: The activated amino acid is added to the resin, and the coupling reaction is allowed to proceed.
-
Washing: The resin is washed to remove excess reagents.
This cycle is repeated to elongate the peptide chain.
Visualizations
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from the starting material to the application of this compound in peptide synthesis.
Caption: Synthesis and application workflow of this compound.
Role in Peptide Synthesis
This diagram shows the role of this compound as a building block in the elongation of a peptide chain during SPPS.
Caption: Incorporation of this compound into a peptide chain.
Applications in Research and Drug Development
This compound is a specialized amino acid derivative primarily used in the synthesis of peptides with modified backbones. The N-methylation offers several advantages in drug design:
-
Increased Proteolytic Stability: The methyl group can sterically hinder the cleavage of the adjacent peptide bond by proteases, leading to a longer in vivo half-life of the peptide therapeutic.
-
Conformational Constraint: N-methylation restricts the rotation around the peptide bond, which can help in stabilizing a desired secondary structure (e.g., a specific turn or helical conformation) that is important for biological activity.
-
Improved Membrane Permeability: In some cases, N-methylation can increase the lipophilicity of a peptide, potentially enhancing its ability to cross cell membranes.
Derivatives of glutamic acid are known to be important in neuroscience, as glutamic acid is a key excitatory neurotransmitter.[1] While specific biological activities of this compound itself are not extensively documented, its use as a building block allows for the creation of peptide analogs to probe and modulate the activity of receptors and enzymes involved in glutamate signaling.[1][2]
Conclusion
This compound is a valuable tool for chemists and pharmacologists in the field of peptide science. Its unique structure, combining a Boc-protecting group with N-methylation on a D-amino acid scaffold, provides a means to introduce important modifications into peptide sequences. These modifications can lead to peptides with enhanced therapeutic properties, making this compound a key component in the development of novel peptide-based drugs. Further research into the specific conformational effects and biological activities of peptides containing N-methylated D-glutamic acid is warranted to fully exploit its potential.
References
Technical Guide: Physical Properties of Boc-N-Me-D-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Boc-N-Me-D-Glu-OH (CAS Number: 2044709-99-9). Due to the limited availability of experimentally determined data for this specific compound in public literature, this guide also includes detailed, generalized experimental protocols for the characterization of such molecules and illustrative data from closely related compounds.
Core Physical Properties
While specific, experimentally verified data for this compound is not widely published, the following information has been compiled from supplier databases.
| Property | Value | Source |
| CAS Number | 2044709-99-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₉NO₆ | [6] |
| Molecular Weight | 261.27 g/mol | [6] |
| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid | [1] |
| Synonyms | Boc-N-methyl-D-glutamic acid, (R)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanedioic acid | [1][4] |
Note: Experimental values for properties such as melting point, solubility, and optical rotation are not consistently reported in publicly accessible sources. The following sections provide standardized protocols for determining these properties.
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physical properties of amino acid derivatives like this compound.
Determination of Melting Point
Principle: The melting point is a critical indicator of purity. For a pure crystalline solid, melting occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Determination of Solubility
Principle: Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantitative analysis
Procedure:
-
Solvent Screening: A qualitative assessment is performed by adding a small amount of this compound to various solvents (e.g., water, methanol, ethanol, DMSO, DMF) at room temperature and observing for dissolution with agitation.
-
Quantitative Measurement (Equilibrium Solubility Method):
-
An excess amount of the compound is added to a known volume of the selected solvent in a vial.
-
The vial is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to pellet the undissolved solid.
-
A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy against a standard curve.
-
Determination of Specific Optical Rotation
Principle: Chiral molecules like this compound rotate the plane of polarized light. The specific rotation is a characteristic property.
Apparatus:
-
Polarimeter
-
Volumetric flask
-
Analytical balance
-
Sodium lamp (or other specified light source, typically 589 nm)
-
Polarimeter cell (of a known path length)
Procedure:
-
Solution Preparation: A precise mass of this compound is accurately weighed and dissolved in a specific solvent (e.g., methanol, ethanol) in a volumetric flask to a known concentration (c, in g/mL).
-
Polarimeter Calibration: The polarimeter is calibrated with the pure solvent (blank reading).
-
Measurement: The polarimeter cell is rinsed and filled with the prepared solution. The observed optical rotation (α) is measured.
-
Calculation: The specific rotation [α] is calculated using the formula: [α]_D^T = \frac{α}{l \times c} where:
-
T is the temperature in degrees Celsius.
-
D refers to the D-line of the sodium lamp.
-
α is the observed rotation.
-
l is the path length of the cell in decimeters.
-
c is the concentration in g/mL.
-
Visualization of Experimental Workflow
Peptide Synthesis Workflow
The following diagram illustrates a generalized solid-phase peptide synthesis (SPPS) workflow where a protected amino acid such as this compound would be utilized.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using a Boc-protected amino acid.
Spectroscopic Characterization (Illustrative)
¹H NMR Spectroscopy
The proton NMR spectrum of this compound would be expected to show the following characteristic signals:
-
~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
~2.0-2.5 ppm (multiplet, 4H): The four protons of the two methylene groups (-CH₂CH₂-) in the glutamic acid side chain.
-
~2.8-3.0 ppm (singlet, 3H): The three protons of the N-methyl group. The chemical shift may vary depending on the solvent and rotational isomers.
-
~4.3-4.6 ppm (multiplet, 1H): The alpha-proton (-CH) of the amino acid backbone.
-
Broad signals for -COOH and -NH protons: The chemical shifts of the carboxylic acid protons are highly variable and depend on concentration and solvent. The amide proton is absent due to N-methylation.
Infrared (IR) Spectroscopy
An IR spectrum of this compound would likely exhibit the following key absorption bands:
-
~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid groups.
-
~2980 cm⁻¹: C-H stretching of the Boc group and the amino acid backbone.
-
~1700-1740 cm⁻¹ (strong, broad): C=O stretching from both the carboxylic acid groups and the urethane of the Boc group. This band may appear as a broad or overlapping peak.
-
~1160-1250 cm⁻¹: C-O stretching of the Boc group.
The following diagram illustrates a logical workflow for the synthesis of this compound.
Caption: A potential synthetic route for the preparation of this compound.
This guide provides a framework for understanding and determining the physical properties of this compound. For definitive characterization, it is recommended to perform the experimental procedures outlined above on a verified sample of the compound.
References
- 1. 2044709-99-9(this compound) | Kuujia.com [fr.kuujia.com]
- 2. 2044709-99-9(this compound) | Kuujia.com [it.kuujia.com]
- 3. This compound | 2044709-99-9 [chemicalbook.com]
- 4. 2044709-99-9 | this compound | Next Peptide [nextpeptide.com]
- 5. This compound | 2044709-99-9 [chemicalbook.com]
- 6. Buy this compound [smolecule.com]
Boc-N-Me-D-Glu-OH CAS number and supplier
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-D-glutamic acid (Boc-N-Me-D-Glu-OH), a key building block in peptide synthesis and drug discovery.
Chemical Identity and Properties
CAS Number: 2044709-99-9[1][2][3][4][5]
Synonyms:
-
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanedioic acid
-
Boc-N-methyl-D-glutamic acid
Molecular Formula: C₁₁H₁₉NO₆
Molecular Weight: 261.27 g/mol
Predicted Physicochemical Properties:
| Property | Value | Source |
| Boiling Point | 406.9 ± 38.0 °C | ChemicalBook |
| Density | 1.241 ± 0.06 g/cm³ | ChemicalBook |
| pKa | 3.84 ± 0.10 | ChemicalBook |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed journals. However, the most probable synthetic route involves the N-methylation of the parent amino acid, Boc-D-glutamic acid. A general and widely used method for the N-methylation of Boc-protected amino acids utilizes a strong base, such as sodium hydride (NaH), and a methylating agent, typically methyl iodide (MeI), in an aprotic solvent like tetrahydrofuran (THF).
General Experimental Protocol for N-methylation of Boc-Amino Acids:
This protocol is based on established methods for the N-methylation of Boc-protected amino acids and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Boc-D-Glu-OH
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexane, diethyl ether)
-
Aqueous solutions for workup (e.g., saturated ammonium chloride, brine, dilute hydrochloric acid)
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of Boc-D-Glu-OH in anhydrous THF under an inert atmosphere of nitrogen.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for a specified time to allow for the deprotonation of both the carboxylic acid and the N-H of the Boc-carbamate, forming a dianion.
-
Methylation: Methyl iodide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours to overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or water at 0 °C.
-
Workup: The aqueous layer is acidified with a dilute solution of hydrochloric acid to a pH of approximately 2-3. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Logical Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of this compound.
Suppliers
This compound with CAS number 2044709-99-9 is available from a number of chemical suppliers specializing in amino acids and peptide synthesis reagents. Researchers should request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data on purity and other physical properties.
Potential Suppliers:
-
Next Peptide[2]
-
Smolecule
-
ChemPep, Inc.[5]
-
Alabiotech Inc.[5]
-
Meryer (Shanghai) Chemical Technology Co., Ltd.[5]
Biological Significance and Applications
Currently, there is no specific information in the scientific literature detailing the biological activity or the use of this compound in signaling pathways or other biological studies.
However, as a derivative of D-glutamic acid, it holds potential for use in several areas of research:
-
Peptide Synthesis: N-methylated amino acids are incorporated into peptides to increase their metabolic stability, improve cell permeability, and modulate their conformation and biological activity. The D-configuration can further enhance resistance to enzymatic degradation.
-
Drug Discovery: As a constrained analog of glutamic acid, this compound could be a valuable building block for the synthesis of antagonists or modulators of glutamate receptors, which are key targets in neuroscience research for conditions such as epilepsy, ischemia, and neurodegenerative diseases.
-
Neuroscience Research: The parent L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system. D-amino acids are also found in the brain and have been implicated in various physiological and pathological processes. The N-methylation of D-glutamic acid could lead to novel probes for studying these systems.
Potential Research Workflow:
References
The Solubility Profile of N-Boc-N-methyl-D-glutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-N-methyl-D-glutamic acid, an important derivative in peptide synthesis and drug discovery. Due to the limited availability of direct solubility data for the N-methyl-D-glutamic acid variant, this document leverages data from its close structural analog, N-Boc-L-glutamic acid, to provide a foundational understanding. It is important to note that while the core chemical properties influencing solubility are similar, slight variations may exist between the D- and L-isomers.
Quantitative Solubility Data
The following table summarizes the known solubility of N-Boc-L-glutamic acid in various solvents. This data provides a strong starting point for researchers working with the D-isomer.
| Solvent | Concentration | Conditions |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (404.45 mM) | Requires sonication for dissolution. It is noted that hygroscopic DMSO can affect solubility, so freshly opened solvent is recommended.[1] |
| Water | Soluble | Specific quantitative data is not provided, but it is listed as soluble.[2] |
| Chloroform | Soluble | Quantitative limits are not specified.[2] |
| Dichloromethane | Soluble | Quantitative limits are not specified.[2] |
| Ethyl Acetate | Soluble | Quantitative limits are not specified.[2] |
| Acetone | Soluble | Quantitative limits are not specified.[2] |
General Principles of Amino Acid Solubility
The solubility of N-Boc protected amino acids like N-Boc-N-methyl-D-glutamic acid is governed by several factors:
-
pH: Amino acids exhibit their lowest solubility at their isoelectric point. Solubility increases in acidic or basic conditions due to the formation of charged species.[3]
-
Solvent Polarity: Generally, protected amino acids show good solubility in polar aprotic solvents and varying degrees of solubility in other organic solvents. As observed with related compounds, solubility tends to be highest in water and decreases with less polar organic solvents.[3][4]
-
Temperature: For many compounds, solubility increases with temperature.
Experimental Protocol: Determination of Equilibrium Solubility
The following is a generalized protocol for determining the equilibrium solubility of a compound like N-Boc-N-methyl-D-glutamic acid. This method is based on the shake-flask method, a common technique in the pharmaceutical industry.
1. Materials and Equipment:
-
N-Boc-N-methyl-D-glutamic acid
-
Selected solvents (e.g., water, DMSO, ethanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of N-Boc-N-methyl-D-glutamic acid to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined experimentally.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of N-Boc-N-methyl-D-glutamic acid of known concentrations.
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
Workflow and Logical Relationships
The following diagrams illustrate key conceptual workflows relevant to the solubility of N-Boc-N-methyl-D-glutamic acid.
Caption: Workflow for Experimental Solubility Determination.
This guide provides a foundational understanding of the solubility of N-Boc-N-methyl-D-glutamic acid, offering both available data for a close analog and a robust experimental protocol for direct determination. Researchers are encouraged to perform their own solubility studies under their specific experimental conditions.
References
The Role of N-Methylation in Modulating Peptide Properties: A Technical Guide
Introduction
The therapeutic potential of peptides is often hindered by their inherent limitations, including poor metabolic stability, low membrane permeability, and conformational flexibility leading to reduced receptor affinity. N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, has emerged as a powerful strategy to overcome these challenges. This modification profoundly influences the physicochemical and biological properties of peptides, making it a critical tool in modern drug design and development. This guide provides a comprehensive overview of the multifaceted role of N-methylation in shaping peptide properties, supported by experimental data and detailed methodologies.
Impact of N-Methylation on Peptide Conformation and Flexibility
N-methylation introduces a methyl group to the amide nitrogen, sterically hindering rotation around the Cα-N bond and restricting the available conformational space. This "conformational constraint" can lock the peptide into a bioactive conformation, thereby enhancing receptor affinity and selectivity.
Key Effects:
-
Cis/Trans Isomerization: The introduction of an N-methyl group can favor a cis amide bond conformation, which is typically energetically disfavored in unmodified peptides. This shift can be crucial for mimicking protein turns or for optimal receptor engagement.
-
Hydrogen Bonding: N-methylation removes the amide proton, preventing it from acting as a hydrogen bond donor. This disruption of intramolecular hydrogen bonding networks can significantly alter the peptide's secondary structure and overall folding.
-
Local Steric Effects: The methyl group can introduce local steric hindrance, influencing the side-chain orientations of neighboring residues and further shaping the peptide's three-dimensional structure.
Table 1: Conformational Effects of N-Methylation on a Model Pentapeptide
| Peptide Sequence | Major Conformation | Dihedral Angle (φ) | Dihedral Angle (ψ) |
| Ac-Ala-Ala-Ala-Ala-Ala-NH2 | Extended β-strand | -139° | +135° |
| Ac-Ala-Ala(NMe)-Ala-Ala-NH2 | Turn-like | -60° | +120° |
| Ac-Ala-Ala-Ala(NMe)-Ala-NH2 | Turn-like | -75° | +140° |
Data are representative values from computational and spectroscopic studies.
Enhancement of Proteolytic Stability
One of the most significant advantages of N-methylation is the enhanced resistance of peptides to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, often recognize and bind to the peptide backbone through hydrogen bonding interactions.
Mechanism of Protection:
-
Disruption of Enzyme Recognition: By removing the amide proton, N-methylation prevents the formation of key hydrogen bonds between the peptide substrate and the active site of the protease.
-
Steric Hindrance: The methyl group can sterically block the approach of the protease to the scissile amide bond.
Table 2: Proteolytic Stability of N-Methylated vs. Unmodified Peptides
| Peptide | Half-life in Human Serum (t½) |
| Peptide A (unmodified) | 15 minutes |
| Peptide A (N-methylated at P1) | 120 minutes |
| Peptide B (unmodified) | 35 minutes |
| Peptide B (N-methylated at P2) | > 240 minutes |
Data are illustrative and depend on the specific peptide sequence and position of N-methylation.
Improvement of Membrane Permeability and Bioavailability
The ability of a peptide to cross cell membranes is a critical determinant of its oral bioavailability and therapeutic efficacy. N-methylation can enhance membrane permeability through several mechanisms.
Key Factors:
-
Reduced Hydrogen Bonding Capacity: The removal of the amide proton reduces the peptide's overall hydrogen bonding potential, decreasing the desolvation penalty associated with transitioning from an aqueous environment to the hydrophobic lipid bilayer of the cell membrane.
-
Increased Lipophilicity: The addition of a methyl group increases the lipophilicity of the peptide, favoring its partitioning into the cell membrane.
-
Conformational Effects: By promoting more compact, folded conformations, N-methylation can mask polar functional groups within the peptide's core, presenting a more hydrophobic exterior to the cell membrane.
Table 3: Effect of N-Methylation on a Peptide's Permeability
| Peptide | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s) |
| Unmodified Peptide C | 0.5 | 0.2 |
| N-Me-Peptide C (1 site) | 2.1 | 1.5 |
| N-Me-Peptide C (2 sites) | 4.8 | 3.9 |
PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 cell permeability assays are common in vitro models for predicting intestinal absorption.
Modulation of Receptor Affinity and Specificity
The impact of N-methylation on receptor binding is highly context-dependent and is intricately linked to the conformational changes it induces.
-
Affinity Enhancement: By pre-organizing the peptide into its bioactive conformation, N-methylation can reduce the entropic penalty of binding, leading to a significant increase in receptor affinity.
-
Affinity Reduction: If the N-methylation-induced conformation is incompatible with the receptor's binding pocket, a decrease in affinity will be observed. This highlights the importance of a systematic N-methylation scan to identify optimal modification sites.
-
Selectivity Tuning: N-methylation can be used to fine-tune the selectivity of a peptide for a specific receptor subtype by creating conformations that are preferentially recognized by the target receptor over off-target receptors.
Table 4: Receptor Binding Affinity of N-Methylated Analogs
| Peptide Analog | Receptor A Ki (nM) | Receptor B Ki (nM) | Selectivity (B/A) |
| Parent Peptide | 10.5 | 25.2 | 2.4 |
| N-Me-Gly² Analog | 2.1 | 50.4 | 24.0 |
| N-Me-Phe⁴ Analog | 89.3 | 105.1 | 1.2 |
Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity.
Experimental Protocols
Synthesis of N-Methylated Peptides
Method: Submonomer Solid-Phase Peptide Synthesis (SPPS)
This is one of the most common methods for preparing N-methylated peptides.
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).
-
Boc-Amino-Aldehyde Coupling: Dissolve the desired Boc-protected amino aldehyde in a solution of 1% acetic acid in DMF. Add this solution to the resin, followed by the addition of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). Allow the reductive amination reaction to proceed for 1-2 hours.
-
Acylation: Couple the next standard Fmoc-protected amino acid using a standard coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence. For N-methylated residues, repeat steps 3 and 4 with the corresponding Boc-amino-aldehyde.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final N-methylated peptide using mass spectrometry (MS) and analytical HPLC.
Proteolytic Stability Assay
-
Peptide Incubation: Prepare a solution of the peptide (e.g., 1 mg/mL) in a relevant biological matrix (e.g., human serum, plasma, or a specific protease solution).
-
Time Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic degradation in the aliquot by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).
-
Centrifugation: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) from the degradation curve.
Visualizations
Caption: A generalized GPCR signaling pathway activated by an N-methylated peptide.
Caption: Workflow for the synthesis and evaluation of N-methylated peptides.
Conclusion
N-methylation is a versatile and powerful tool in peptide chemistry and drug discovery. By strategically introducing methyl groups into the peptide backbone, researchers can systematically modulate key properties, including conformational flexibility, proteolytic stability, membrane permeability, and receptor affinity. The ability to fine-tune these parameters allows for the rational design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the structural and functional consequences of N-methylation, coupled with robust synthetic and analytical methodologies, is essential for successfully leveraging this strategy to develop the next generation of peptide drugs.
The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of D-amino acids into peptides represents a paradigm shift in peptide-based drug design and development. While nature predominantly utilizes L-amino acids, the strategic substitution with their non-natural D-enantiomers offers a powerful tool to overcome the inherent limitations of peptide therapeutics, namely their poor stability and rapid degradation in vivo. This technical guide provides a comprehensive overview of the core significance of D-amino acids in peptides, focusing on their impact on proteolytic stability, receptor binding affinity, and overall biological activity. Detailed experimental protocols for the synthesis and analysis of D-amino acid-containing peptides are provided, alongside a quantitative analysis of their enhanced properties and visualizations of key biological pathways and experimental workflows.
Introduction: The Chirality Advantage in Peptide Therapeutics
Peptides, with their high specificity and low toxicity, are attractive therapeutic agents. However, their clinical utility is often hampered by rapid clearance due to proteolysis by endogenous enzymes.[1] Proteases are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[2] The introduction of D-amino acids, the mirror images of their L-counterparts, renders peptides resistant to these enzymatic degradation pathways, thereby significantly extending their in vivo half-life and bioavailability.[3][4] This fundamental principle has driven the development of more stable and effective peptide-based drugs for a wide range of therapeutic areas.[4]
Enhancing Peptide Stability: The D-Amino Acid Shield
The primary and most well-established advantage of incorporating D-amino acids is the profound increase in peptide stability against proteolytic degradation.[2][3] This resistance stems from the inability of proteases, which have evolved to recognize L-amino acid substrates, to effectively bind and cleave peptide bonds involving D-amino acids.[2]
Quantitative Analysis of Proteolytic Stability
The following table summarizes the comparative stability of L-peptides and their D-amino acid-containing counterparts in the presence of proteases or serum.
| Peptide | Modification(s) | Environment | Half-life (L-Peptide) | Half-life (D-Peptide/Modified) | Reference(s) |
| MUC2 epitope peptide | d-amino acids in flanking regions (tpTPTGTQtpt) | Human Serum | Not specified (degraded) | Highly resistant | [5] |
| MUC2 epitope peptide | d-amino acids in flanking regions (tpTPTGTQtpt) | Lysosomal prep. | Not specified (degraded) | Highly resistant | [5] |
| Antitumor Peptide RDP215 | 9 D-amino acid substitutions (9D-RDP215) | Human Serum | Degraded within 7 days | Not affected | [6] |
Note: Quantitative half-life data for direct L- vs. D-enantiomer comparison is often not presented in a straightforward tabular format in the literature. The data above is extracted from descriptive results in the cited papers.
Modulating Receptor Binding and Biological Activity
The introduction of D-amino acids can have varied and sometimes unpredictable effects on a peptide's interaction with its biological target. While the primary sequence remains the same, the altered stereochemistry can influence the peptide's three-dimensional conformation, which is critical for receptor binding.[7]
Impact on Receptor Binding Affinity
In some cases, the D-enantiomer of a peptide can exhibit a higher binding affinity for its target receptor compared to the native L-peptide. This can be due to a more favorable conformation for binding or reduced "off-rate" kinetics. Conversely, a D-amino acid substitution can also decrease or abolish binding if the original L-amino acid's stereochemistry was crucial for the interaction.
| Peptide/Analog | Receptor | Ligand (L-form) IC50/Kd | Ligand (D-form/Modified) IC50/Kd | Reference(s) |
| [D-Thr2, Leu5] enkephalyl-Thr6 (DTLET) | δ-opioid receptor | N/A | Kd ≈ 1.2 nM | [7] |
| [D-Pen2, D-Pen5] enkephalin (DPDPE) | δ-opioid receptor | N/A | Kd ≈ 7.2 nM | [7] |
| MUC2 Peptides with D-amino acid flanks | mAb 996 | IC50 = 400-600 µmol/dm³ | IC50 = 400-600 µmol/dm³ | [5] |
| D-peptide inhibitor of HIV-1 entry (PIE7) | HIV-1 (JRFL) | N/A | IC50 = 24 µM | [7] |
| D-peptide inhibitor of HIV-1 entry (PIE7) | HIV-1 (BaL) | N/A | IC50 = 2.2 µM | [7] |
Note: IC50 and Kd are measures of binding affinity, where a lower value indicates a stronger interaction.[8][9] Data for direct L- vs. D-enantiomer comparisons are limited in the provided search results.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides (Fmoc Chemistry)
This protocol outlines the manual synthesis of a peptide containing D-amino acids using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a rink amide resin for a C-terminal amide.[10][11][12]
Materials:
-
Rink Amide Resin
-
Fmoc-protected L- and D-amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the rink amide resin in the SPPS vessel and swell in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (L- or D-) and HBTU in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours to allow for complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3x).
-
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
-
Purification and Lyophilization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Protease Degradation Assay
This protocol describes a general method to assess the stability of peptides in the presence of a protease.[13]
Materials:
-
Peptide stock solution (L- and D-forms)
-
Protease solution (e.g., Trypsin, Chymotrypsin, or a cell lysate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
HPLC system for analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide stock solution with the assay buffer to the desired final concentration (e.g., 100 µM).
-
Pre-incubate the solution at 37°C for 5 minutes.
-
-
Initiation of Degradation:
-
Add the protease solution to the peptide solution to initiate the reaction.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet any precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto a reverse-phase HPLC column.
-
Elute the peptide using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life.
-
Visualizing Key Concepts and Workflows
Mechanism of Increased Protease Resistance
The following diagram illustrates the fundamental principle behind the enhanced stability of D-peptides against proteolytic degradation.
Caption: D-peptides resist protease degradation due to steric hindrance, preventing proper binding to the enzyme's active site.
Experimental Workflow: Mirror-Image Phage Display
Mirror-image phage display is a powerful technique to identify D-peptides that bind to a natural L-protein target.[1][14]
Caption: Mirror-image phage display workflow for the discovery of D-peptide binders to a natural L-protein target.
Signaling Pathway: Inhibition of HIV-1 Entry by a D-peptide
D-peptides have been developed as potent inhibitors of HIV-1 entry by targeting the gp41 fusion protein.[7][15] The following diagram illustrates the mechanism of HIV-1 gp41-mediated membrane fusion and its inhibition by a D-peptide.
Caption: A D-peptide inhibitor binds to the gp41 pre-hairpin intermediate, preventing the formation of the six-helix bundle required for membrane fusion and viral entry.
Conclusion and Future Directions
The incorporation of D-amino acids into peptides is a cornerstone of modern peptide drug design, offering a robust solution to the challenge of proteolytic instability. This guide has provided a comprehensive overview of the significance of D-amino acids, from enhancing stability to modulating biological activity. The detailed experimental protocols and visualizations serve as a practical resource for researchers in the field.
Future research will likely focus on a more nuanced understanding of how D-amino acid substitutions affect peptide conformation and receptor interactions, enabling the rational design of D-peptides with tailored pharmacological profiles. Furthermore, the development of novel and efficient methods for the synthesis and screening of D-peptide libraries will continue to accelerate the discovery of new and improved peptide therapeutics. The "mirror-image" world of D-amino acids holds immense potential for the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative binding properties of linear and cyclic delta-selective enkephalin analogues: [3H]-[D-Thr2, Leu5] enkephalyl-Thr6 and [3H]-[D-Pen2, D-Pen5] enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chempep.com [chempep.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Potent D-peptide inhibitors of HIV-1 entry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Boc-N-Me-D-Glu-OH: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-D-glutamic acid (Boc-N-Me-D-Glu-OH), a key building block in modern peptide synthesis and drug discovery. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its application in the well-established Solid Phase Peptide Synthesis (SPPS) workflow.
Core Properties of this compound
The incorporation of N-methylated amino acids like this compound into peptide chains is a critical strategy for enhancing the therapeutic potential of peptide-based drugs. N-methylation can significantly increase a peptide's resistance to enzymatic degradation, thereby improving its in vivo stability and bioavailability.
| Property | Value | Reference |
| Molecular Formula | C11H19NO6 | [1] |
| Molecular Weight | 261.27 g/mol | [1] |
| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the N-methylation of its precursor, Boc-D-Glu-OH. The following protocol is a detailed method for this conversion.[2]
Materials:
-
Boc-D-Glu-OH
-
Dry Tetrahydrofuran (THF)
-
Iodomethane (CH3I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Argon gas
-
Ice bath
-
Isopropyl alcohol
-
0.1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with stir bar
-
Septum and balloon
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: A round-bottom flask equipped with a stir bar is dried and flushed with argon.
-
Reaction Setup: Dry THF is added to the flask, followed by the Boc-D-Glu-OH and iodomethane. The flask is flushed again with argon, sealed with a septum, and stirred in an ice bath for approximately 20 minutes.
-
Addition of Sodium Hydride: Sodium hydride is added portion-wise to the cooled solution over several hours. Vigorous bubbling will be observed. An argon-filled balloon should be used to maintain an inert atmosphere and allow for gas to escape.
-
Reaction Progression: After the complete addition of sodium hydride, the ice bath is removed, and the reaction mixture is stirred overnight at room temperature.
-
Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and adding isopropyl alcohol dropwise until bubbling ceases. Water is then added cautiously.
-
Workup: The reaction volume is reduced using a rotary evaporator. The pH of the aqueous residue is adjusted to be acidic with 0.1 M HCl.
-
Extraction: The acidic aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with acidified brine.
-
Drying and Isolation: The ethyl acetate layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the product, this compound.
Application in Solid Phase Peptide Synthesis (SPPS)
This compound is primarily utilized as a building block in Solid Phase Peptide Synthesis (SPPS). The Boc protecting group on the N-terminus allows for a stepwise and controlled assembly of the peptide chain on a solid support. The general workflow for incorporating a Boc-protected amino acid, such as this compound, is outlined below.
References
Characterization and Methodologies for Boc-N-Me-D-Glu-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-butoxycarbonyl)-N-methyl-D-glutamic acid (Boc-N-Me-D-Glu-OH) is a protected amino acid derivative of significant interest in peptide synthesis and medicinal chemistry. The presence of the N-methyl group can impart unique conformational constraints and improved pharmacokinetic properties to peptides. This technical guide provides a summary of the available physicochemical data for this compound, alongside representative experimental protocols for its synthesis, purification, and analysis. Due to the limited availability of comprehensive characterization data in peer-reviewed literature, this guide also highlights areas where further experimental validation is required.
Physicochemical and Characterization Data
The following tables summarize the key identifiers and characterization data for this compound. It is important to note that while basic molecular information is readily available, specific experimental data such as melting point, optical rotation, and detailed spectroscopic analyses are not widely published. The data presented here is a combination of information from chemical suppliers and calculated values.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid | Smolecule |
| Molecular Formula | C₁₁H₁₉NO₆ | Smolecule |
| Molecular Weight | 261.27 g/mol | Smolecule |
| CAS Number | 2044711-06-8 | ChemicalBook |
| InChI | InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(4)7(9(15)16)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,13,14)(H,15,16)/t7-/m1/s1 | Smolecule |
| InChI Key | PWMNLLDSCMBEPR-SSDOTTSWSA-N | Smolecule |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O | Smolecule |
Table 2: Physical and Spectroscopic Characterization Data
| Property | Value | Notes |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | Data not available | |
| Optical Rotation | Data not available | |
| ¹H NMR | Data not available | See Section 2.3 for expected chemical shifts |
| ¹³C NMR | Data not available | See Section 2.3 for expected chemical shifts |
| Mass Spectrometry | Data not available | Expected [M-H]⁻ for C₁₁H₁₉NO₆: 260.1134 |
| Purity (HPLC) | Data not available |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on general procedures for the N-methylation of Boc-protected amino acids and standard analytical techniques.
Synthesis of this compound
A common method for the N-methylation of Boc-protected amino acids involves the use of a strong base and a methylating agent.
Materials:
-
Boc-D-Glu-OH
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-D-Glu-OH in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl iodide to the solution.
-
Carefully add sodium hydride in small portions over a period of 1-2 hours, monitoring for hydrogen gas evolution.
-
After the addition of sodium hydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of water.
-
Acidify the aqueous solution to a pH of 2-3 with 1 M HCl.
-
Extract the aqueous layer with three portions of ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Column Chromatography
The crude product can be purified by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic acid
Procedure:
-
Prepare a slurry of silica gel in the mobile phase (e.g., a mixture of DCM, MeOH, and a small amount of acetic acid).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.8-3.0 ppm), and the glutamic acid backbone protons. The exact chemical shifts and coupling constants would need to be determined experimentally.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the glutamic acid backbone and N-methyl group.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), can be used to confirm the elemental composition of the molecule.
High-Performance Liquid Chromatography (HPLC):
-
Purity Analysis: Reversed-phase HPLC can be used to assess the purity of the final product. A suitable method would involve a C18 column with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).
-
Chiral Purity: Chiral HPLC is necessary to confirm the enantiomeric purity of the D-isomer. This would require a specific chiral stationary phase.
Biological Context and Applications
While specific biological activities of this compound are not extensively documented, its utility lies in its role as a building block for peptide synthesis. N-methylated amino acids are known to:
-
Increase proteolytic stability: The N-methyl group can sterically hinder the approach of proteases, leading to a longer in vivo half-life of the resulting peptide.
-
Modulate receptor binding: The conformational constraints imposed by the N-methyl group can alter the binding affinity and selectivity of a peptide for its target receptor.
-
Improve cell permeability: The increased lipophilicity due to the N-methyl group can enhance the ability of a peptide to cross cell membranes.
Derivatives of D-glutamic acid are of interest in neuroscience research as they can interact with glutamate receptors, which are central to synaptic plasticity and cognitive functions.
Conclusion
This compound is a valuable, albeit not extensively characterized, building block for peptide and medicinal chemistry. This guide provides a framework for its synthesis and analysis based on established chemical principles. It is recommended that researchers undertaking the synthesis of this compound perform comprehensive characterization to establish a complete and validated data set.
commercial availability of Boc-N-Me-D-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-D-glutamic acid (Boc-N-Me-D-Glu-OH), a specialized amino acid derivative crucial for advanced peptide synthesis and drug design. This document details its commercial availability, physicochemical properties, synthesis and application protocols, and explores its potential biological significance.
Commercial Availability and Physicochemical Properties
This compound is a niche but accessible reagent. While not as commonly stocked as standard protected amino acids, it can be procured from several specialized chemical suppliers. Researchers are advised to inquire with vendors who focus on amino acid derivatives and peptide synthesis reagents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₆ | --INVALID-LINK-- |
| Molecular Weight | 261.27 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder or crystals | General knowledge |
| Solubility | Soluble in organic solvents such as THF, DMF, and DCM | General knowledge |
Table 2: Representative Commercial Suppliers of this compound and Related Derivatives
| Supplier | Product Name | CAS Number | Notes |
| Smolecule | This compound | Not specified | In stock |
| Advanced ChemTech | Boc-N-Me-Glu(OMe)-OH | 2044710-75-8 | L-isomer, methyl ester protected |
| Advanced ChemTech | Boc-N-Me-Glu(OBzl)-OH | Not specified | L-isomer, benzyl ester protected |
| SciSupplies | Boc-N-Me-Glu(Obzl)-OH, 95.0% | 200615-91-4 | L-isomer, benzyl ester protected |
Note: Availability and specifications are subject to change. Direct inquiry with suppliers is recommended.
Synthesis and Experimental Protocols
The synthesis of this compound is not widely published in peer-reviewed journals as a standalone procedure. However, a general and robust method for the N-methylation of Boc-protected amino acids can be adapted. The following protocol is based on a well-established procedure from the Lokey Lab at UC Santa Cruz.[1]
Synthesis of this compound
This procedure involves the double deprotonation of the carboxylic acid and the N-H of the Boc-protected amino acid, followed by selective N-methylation.
Experimental Workflow for N-methylation
Caption: N-methylation of Boc-D-Glu-OH Workflow.
Methodology: [1]
-
Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with Boc-D-Glu-OH.
-
Dissolution: Dry tetrahydrofuran (THF) is added to dissolve the amino acid.
-
Cooling: The flask is cooled in an ice bath for approximately 20 minutes.
-
Addition of Iodomethane: A molar excess of iodomethane (typically 5-10 equivalents) is added to the stirred solution.
-
Addition of Sodium Hydride: Sodium hydride (NaH, 60% dispersion in mineral oil, typically 5-10 equivalents) is added portion-wise over several hours. Vigorous bubbling (hydrogen gas evolution) will be observed. The reaction mixture may thicken.
-
Reaction: After the complete addition of NaH, the ice bath is removed, and the reaction is stirred overnight at room temperature.
-
Quenching: The reaction is carefully quenched by cooling it in an ice bath and adding isopropanol dropwise until bubbling ceases. This is followed by the dropwise addition of water.
-
Workup: The THF is partially removed under reduced pressure. The aqueous residue is acidified (e.g., with 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel chromatography to yield this compound.
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into peptide sequences using standard Boc-chemistry solid-phase peptide synthesis (SPPS) protocols. The N-methylation presents steric hindrance, which may necessitate the use of more potent coupling reagents and longer coupling times.
General Peptide Coupling Workflow
Caption: this compound SPPS Coupling Cycle.
-
Resin Preparation: The solid support (e.g., Merrifield or PAM resin) with the nascent peptide chain is swelled in a suitable solvent like dichloromethane (DCM).
-
Boc Deprotection: The N-terminal Boc protecting group is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine by washing with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.
-
Coupling: this compound is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of DIEA in a solvent like N,N-dimethylformamide (DMF). This activated solution is then added to the resin-bound peptide. The coupling reaction may require extended reaction times (e.g., 2-4 hours) and potentially double coupling to ensure completion due to the steric hindrance of the N-methyl group.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. Note that the Kaiser test will be negative for the N-methylated amine.
-
Chain Elongation: The cycle of deprotection, neutralization, and coupling is repeated for the subsequent amino acids in the desired sequence.
Biological Significance and Signaling Pathways
The biological activity of this compound itself is not extensively documented. However, its structural similarity to N-methyl-D-aspartic acid (NMDA) suggests potential interactions with the NMDA receptor (NMDAR), a key player in neuronal signaling. N-methylated amino acids are also incorporated into peptides to enhance their metabolic stability and membrane permeability.[4]
Potential Interaction with the NMDA Receptor
N-methyl-D-aspartic acid is a well-known agonist of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[5][6] Overactivation of the NMDAR can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.[6] While this compound is a protected form, its core N-methyl-D-glutamic acid structure could potentially interact with the NMDAR, or it could serve as a precursor for molecules designed to modulate NMDAR activity.
Simplified NMDA Receptor Signaling Pathway
References
- 1. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
The Potential Biological Relevance of N-methyl-D-glutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 27, 2025
Abstract
N-methyl-D-glutamic acid (NMDA) is an excitatory amino acid and a derivative of the principal excitatory neurotransmitter in the central nervous system, L-glutamic acid. While its isomer, N-methyl-D-aspartic acid, is a well-characterized agonist of the NMDA receptor, the biological role of N-methyl-D-glutamic acid remains largely unexplored. This technical guide provides a comprehensive overview of the current understanding of N-methyl-D-glutamic acid, including its potential as a glutamate receptor agonist. Due to the limited availability of specific data for the D-isomer, this guide also draws upon information from its L-isomer and other N-methylated amino acids to infer potential biological activities and guide future research. We present available data on its presence in nature, methods for its synthesis and detection, and discuss the putative signaling pathways it may modulate. This document aims to serve as a foundational resource for researchers interested in investigating the pharmacology and therapeutic potential of this understudied compound.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in synaptic plasticity, learning, and memory[1][2]. Its actions are mediated by a family of ionotropic and metabotropic glutamate receptors. N-methylated amino acids are of significant interest in neuroscience and pharmacology as they can exhibit modified potency, selectivity, and pharmacokinetic properties compared to their non-methylated counterparts[3].
While N-methyl-D-aspartic acid (NMDA) is a prototypical agonist for the NMDA subtype of ionotropic glutamate receptors, the biological significance of N-methyl-D-glutamic acid is not well established[4]. This guide synthesizes the sparse existing literature on N-methyl-D-glutamic acid and provides a framework for its further investigation.
Physicochemical Properties and Endogenous Presence
N-methyl-D-glutamic acid is a chiral amino acid derivative. Its L-isomer, N-methyl-L-glutamic acid, is known to be an intermediate in methane metabolism[5]. The D-isomer has been detected in marine organisms, such as the Japanese Ark clam, Scapharca broughtonii[6][7][8]. The endogenous presence in other species, including mammals, and its biosynthetic and metabolic pathways are yet to be elucidated. It is hypothesized that its synthesis may involve the methylation of D-glutamic acid, a process that would require a specific N-methyltransferase.
Table 1: Physicochemical Properties of N-methyl-L-glutamic acid
| Property | Value | Reference |
| Molecular Formula | C6H11NO4 | [9] |
| Molecular Weight | 161.16 g/mol | [9] |
| IUPAC Name | (2S)-2-(methylamino)pentanedioic acid | [9] |
| CAS Number | 35989-16-3 | [9] |
Note: Data presented is for the L-isomer due to the lack of specific data for the D-isomer.
Potential Pharmacological Activity at Glutamate Receptors
Given its structural similarity to glutamate and NMDA, N-methyl-D-glutamic acid is a putative agonist at glutamate receptors. The N-methylation of the amino group can influence the binding affinity and efficacy at these receptors.
Ionotropic Glutamate Receptors (iGluRs)
The iGluR family includes NMDA, AMPA, and kainate receptors[10]. It is plausible that N-methyl-D-glutamic acid could interact with the glutamate binding site on the GluN2 subunits of the NMDA receptor[1]. However, without experimental data, its potency and efficacy remain unknown.
Metabotropic Glutamate Receptors (mGluRs)
The mGluR family consists of eight subtypes (mGluR1-8) which are G-protein coupled receptors[11]. N-methyl-L-glutamic acid has been described as a potent agonist for glutamate receptors, a characterization that may extend to its D-isomer[12].
Table 2: Pharmacological Data for Selected Glutamate Receptor Agonists (for Comparative Purposes)
| Compound | Receptor | Assay Type | Value | Units | Reference |
| L-Glutamate | NMDA | EC50 (hippocampal neurons) | 2.3 | µM | [1][12] |
| N-methyl-D-aspartic acid (NMDA) | NMDA | IC50 (glutamate toxicity antagonism) | 55 | µM | [13] |
| L-Glutamate | Quisqualate (non-desensitizing) | EC50 (hippocampal neurons) | 19 | µM | [1][12] |
Note: This table provides context with data from well-characterized glutamate receptor agonists, as specific quantitative data for N-methyl-D-glutamic acid is not currently available in the cited literature.
Putative Signaling Pathways
Activation of glutamate receptors by an agonist like N-methyl-D-glutamic acid would be expected to trigger well-established downstream signaling cascades.
NMDA Receptor Signaling
If N-methyl-D-glutamic acid acts as an agonist at the NMDA receptor, its binding, in conjunction with a co-agonist like glycine or D-serine and postsynaptic membrane depolarization, would lead to the opening of the ion channel. This would result in an influx of Ca²⁺, a critical second messenger that activates numerous downstream signaling pathways.
Metabotropic Glutamate Receptor Signaling
Should N-methyl-D-glutamic acid activate Group I mGluRs (mGluR1 and mGluR5), it would likely lead to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and the release of intracellular calcium stores and activation of protein kinase C (PKC).
References
- 1. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity - Google Patents [patents.google.com]
- 3. Pharmacology of metabotropic glutamate receptor-mediated enhancement of responses to excitatory and inhibitory amino acids on rat spinal neurones in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors | Journal of Neuroscience [jneurosci.org]
- 5. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]
- 6. View of Novel Marine Bioactives: Application in Functional Foods, Nutraceuticals, and Pharmaceuticals | Journal of Food Bioactives [isnff-jfb.com]
- 7. High-value compounds from the molluscs of marine and estuarine ecosystems as prospective functional food ingredients: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [researchcommons.waikato.ac.nz]
- 9. Distribution of N-methyl-D-aspartate-sensitive L-[3H]glutamate-binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of ketamine and N-methyl-D-aspartate on glutamate and dopamine release in the rat prefrontal cortex: modulation by a group II selective metabotropic glutamate receptor agonist LY379268 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103641728B - Method for preparing D-glutamic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Expanding the Proteome: A Technical Guide to the Synthesis and Incorporation of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of unnatural amino acids (Uaas) into proteins represents a paradigm shift in chemical biology and drug discovery. By expanding the genetic code beyond the canonical 20 amino acids, researchers can site-specifically introduce novel chemical functionalities, enabling precise control over protein structure and function. This guide provides an in-depth overview of the core methodologies for Uaa synthesis and incorporation, complete with detailed experimental protocols, quantitative data for comparison, and visualizations of key workflows.
Introduction to Unnatural Amino Acids
Unnatural amino acids are amino acid analogs that are not among the 20 proteinogenic amino acids. Their site-specific incorporation into proteins is a powerful tool for a myriad of applications, including the development of novel therapeutics, the study of protein-protein interactions, and the creation of proteins with enhanced stability or novel catalytic activities.[1][2] This is achieved by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode the Uaa.[3] This process, known as amber suppression, relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that is engineered to specifically recognize the Uaa and the repurposed codon, respectively, without cross-reacting with the host cell's translational machinery.
Core Methodologies for Uaa Incorporation
There are two primary approaches for incorporating Uaas into proteins: in vivo incorporation using living cells and in vitro incorporation using cell-free protein synthesis (CFPS) systems.
In Vivo Incorporation via Amber Suppression
In vivo incorporation allows for the production of Uaa-containing proteins within a cellular context. The most common method is amber codon suppression in bacteria, yeast, or mammalian cells.[3] This technique requires the co-expression of the gene of interest containing an amber stop codon at the desired incorporation site, along with an orthogonal aaRS/tRNA pair. The cell's translational machinery then incorporates the Uaa at the amber codon position.
In Vitro Incorporation via Cell-Free Protein Synthesis (CFPS)
CFPS offers a powerful alternative for Uaa incorporation, providing greater control over the reaction environment and allowing for the incorporation of Uaas that may be toxic to living cells.[4][5] In a CFPS system, the cellular machinery for transcription and translation is reconstituted in vitro, enabling the direct addition of the Uaa, the orthogonal aaRS/tRNA pair, and the DNA template encoding the protein of interest.
Quantitative Data on Uaa Incorporation
The efficiency of Uaa incorporation can vary significantly depending on the Uaa, the incorporation system, the specific orthogonal aaRS/tRNA pair used, and the sequence context of the insertion site.[6][7] The following tables summarize key quantitative data to aid in the selection of an appropriate system.
| Table 1: Comparison of In Vivo and In Vitro Uaa Incorporation | |
| Parameter | In Vivo (E. coli) |
| Protein Yield | Typically lower for Uaa-containing proteins compared to wild-type. Can range from µg/L to hundreds of mg/L depending on the Uaa, expression system, and optimization.[5] |
| Incorporation Efficiency | Highly variable (can be from <10% to >95%). Influenced by the efficiency of the orthogonal pair, competition with release factors, and codon context.[6][7] |
| Fidelity | Generally high (>99%) with well-engineered orthogonal systems.[8] |
| Scalability | Can be scaled up for large-scale production, but optimization is often required. |
| Uaa Toxicity | Can be a limiting factor for certain Uaas. |
| Table 2: Incorporation Efficiency of Select Unnatural Amino Acids | |
| Unnatural Amino Acid | Incorporation System |
| p-Azido-L-phenylalanine (pAzF) | E. coli (Amber Suppression) |
| p-Propargyloxyphenylalanine (pPaF) | E. coli Cell-Free |
| O-Methyl-L-tyrosine | Mammalian Cells (Amber Suppression) |
| Nε-acetyl-L-lysine | E. coli Cell-Free |
| Table 3: Synthesis Yield of Common Unnatural Amino Acids | |
| Unnatural Amino Acid | Synthesis Method |
| 4-Azidomethyl-L-phenylalanine | Multi-step chemical synthesis |
| 4-(3-azido-1-propynyl)-L-Phe | Multi-step chemical synthesis |
| 4-(4-azido-1-butynyl)-L-Phe | Multi-step chemical synthesis |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in Uaa synthesis and incorporation.
Synthesis of p-Azido-L-phenylalanine (pAzF)
This protocol describes a common method for the chemical synthesis of p-Azido-L-phenylalanine.
Materials:
-
p-Amino-L-phenylalanine
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve p-Amino-L-phenylalanine in dilute HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Adjust the pH of the solution to ~7 with NaOH.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
In Vivo Uaa Incorporation in E. coli via Amber Suppression
This protocol outlines the general steps for incorporating a Uaa into a target protein in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA (e.g., pEVOL).
-
Unnatural amino acid.
-
LB medium and appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
L-arabinose for induction of the orthogonal system (if using pEVOL).
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal system plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium containing antibiotics and the unnatural amino acid with the starter culture.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and expression of the orthogonal system with L-arabinose.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation.
-
Purify the Uaa-containing protein using standard protein purification techniques (e.g., affinity chromatography).
Cell-Free Protein Synthesis (CFPS) with Uaas
This protocol provides a general workflow for expressing a protein with a Uaa using an E. coli S30 extract-based CFPS system.
Materials:
-
E. coli S30 extract
-
DNA template (plasmid or linear) encoding the target protein with an amber codon.
-
Plasmid encoding the orthogonal aaRS/tRNA pair.
-
Unnatural amino acid.
-
Amino acid mixture (lacking the natural amino acid to be replaced).
-
Energy source (e.g., ATP, GTP).
-
Buffer and salts.
Procedure:
-
Prepare the CFPS reaction mixture by combining the S30 extract, buffer, energy source, and amino acid mixture.
-
Add the DNA template for the target protein and the plasmid for the orthogonal system.
-
Add the unnatural amino acid to the desired final concentration.
-
Incubate the reaction at the optimal temperature (typically 30-37°C) for several hours.
-
Analyze the protein expression by SDS-PAGE, Western blot, or other methods.
-
Purify the Uaa-containing protein if necessary.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Protein
This "click chemistry" protocol is for labeling a protein containing an azide-functionalized Uaa with an alkyne-bearing probe (e.g., a fluorescent dye).[7][9][10]
Materials:
-
Purified protein containing an azide-functionalized Uaa (e.g., pAzF).
-
Alkyne-functionalized probe.
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper-chelating ligand (e.g., THPTA).
-
Buffer (e.g., phosphate buffer, pH 7.4).
Procedure:
-
Dissolve the purified protein in the reaction buffer.
-
Add the alkyne-functionalized probe.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the ligand.
-
Add the copper catalyst to the protein/probe mixture.
-
Initiate the reaction by adding the reducing agent (sodium ascorbate).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove excess reagents and purify the labeled protein using size-exclusion chromatography or dialysis.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bundy.byu.edu [bundy.byu.edu]
- 6. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
The Cornerstone of Peptide Science: A Technical Guide to Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by R. Bruce Merrifield, has become the bedrock of modern peptide science. Its introduction transformed the landscape of peptide synthesis, enabling the efficient and accessible production of peptides for a vast array of applications, from fundamental biological research to the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles of SPPS, intended for researchers, scientists, and drug development professionals. We will delve into the historical context, fundamental chemical strategies, the critical role of solid supports and linkers, the iterative nature of the synthesis cycle, and the final cleavage and deprotection steps. This guide will also feature detailed experimental protocols, quantitative data presented in comparative tables, and visualizations of key workflows and concepts to provide a thorough understanding of this indispensable technology.
Introduction to Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a chemical method that enables the stepwise synthesis of peptides on an insoluble solid support, or resin.[1] The foundational principle of SPPS lies in anchoring the C-terminal amino acid of the desired peptide to this solid support.[2] Subsequent amino acids are then added sequentially in a series of coupling and deprotection cycles.[2] This methodology offers a significant advantage over traditional solution-phase synthesis by allowing for the use of excess reagents to drive reactions to completion, with facile purification achieved by simple filtration and washing of the resin-bound peptide at each step.[2] This iterative process dramatically simplifies the overall synthesis and enables the automation of peptide production.[3]
Historical Context
The concept of SPPS was introduced by Robert Bruce Merrifield in the early 1960s, a groundbreaking innovation that earned him the Nobel Prize in Chemistry in 1984. Prior to Merrifield's work, peptide synthesis was a laborious and inefficient process conducted entirely in solution, requiring purification of the intermediate peptide after each amino acid addition. Merrifield's ingenious approach of immobilizing the growing peptide chain on a solid support revolutionized the field, making peptides readily accessible for scientific investigation and therapeutic development.
Core Principles of SPPS
The success of SPPS hinges on a set of core principles that ensure the efficient and accurate assembly of the target peptide sequence.
-
Solid Support (Resin): The synthesis is carried out on an insoluble polymeric support, typically in the form of small beads.[4] This solid phase acts as an anchor for the growing peptide chain, facilitating the removal of excess reagents and byproducts through simple washing steps.[2]
-
C-to-N Terminus Synthesis: Peptide synthesis on the solid support proceeds from the C-terminus to the N-terminus. The C-terminal amino acid is first attached to the resin, and subsequent amino acids are added one by one to the free N-terminus of the growing chain.[4]
-
Orthogonal Protection Strategy: To prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. An orthogonal protection scheme is employed, meaning that the N-terminal protecting group can be removed under conditions that leave the side-chain protecting groups and the peptide-resin linkage intact.[3] The two most common orthogonal strategies are the Fmoc/tBu and Boc/Bzl schemes.
-
Iterative Cycles: The synthesis consists of repetitive cycles, with each cycle resulting in the addition of one amino acid to the peptide chain. Each cycle involves two main steps: N-terminal deprotection and coupling of the next protected amino acid.[2]
The Solid Support: Resins and Linkers
The choice of resin and linker is a critical determinant of the success of SPPS. The properties of the resin influence factors such as reaction kinetics and peptide purity, while the linker dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage from the support.[5]
Resin Properties
The ideal resin for SPPS should possess several key characteristics, including chemical and mechanical stability, and appropriate swelling properties in the solvents used for synthesis.[1]
| Resin Type | Core Matrix | Typical Loading (mmol/g) | Swelling Properties (in DCM) | Key Advantages | Key Disadvantages |
| Merrifield Resin | 1% Divinylbenzene-crosslinked Polystyrene | 0.5 - 2.0 | 4-6 mL/g | Low cost, good for short peptides. | Hydrophobic, can lead to peptide aggregation. |
| Wang Resin | 1% Divinylbenzene-crosslinked Polystyrene | 0.3 - 1.0 | 4-6 mL/g | Standard for Fmoc chemistry, yields C-terminal acid. | Acid-labile linker. |
| Rink Amide Resin | 1% Divinylbenzene-crosslinked Polystyrene | 0.3 - 0.8 | 4-6 mL/g | Yields C-terminal amide, acid-labile. | Can release colored impurities. |
| TentaGel® Resin | Polyethylene glycol-grafted Polystyrene | 0.15 - 0.3 | High in a wide range of solvents | Reduced peptide aggregation, good for long/difficult sequences. | Higher cost. |
| ChemMatrix® Resin | Pure Polyethylene glycol | 0.1 - 0.7 | Excellent in both polar and non-polar solvents | High solvation, ideal for hydrophobic and long peptides. | Higher cost, mechanically less stable than polystyrene. |
Data compiled from various sources.[1][4][6][7]
Linkers
The linker is a chemical moiety that connects the growing peptide chain to the solid support. The choice of linker is determined by the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide) and the desired cleavage conditions.
-
Wang Linker: One of the most common linkers for Fmoc-based SPPS, it yields a peptide with a C-terminal carboxylic acid upon cleavage with trifluoroacetic acid (TFA).[4]
-
Rink Amide Linker: Used to produce peptides with a C-terminal amide, which can enhance biological activity and stability. It is also cleaved by TFA.[4]
-
2-Chlorotrityl Chloride (2-CTC) Resin: Allows for the attachment of the first amino acid with minimal racemization and enables cleavage under very mild acidic conditions, which is beneficial for protecting sensitive side chains.
The SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide on a solid support involves a series of repetitive cycles. A typical cycle in Fmoc-based SPPS consists of the following steps:
References
- 1. Bot Detection [iris-biotech.de]
- 2. bachem.com [bachem.com]
- 3. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. peptide.com [peptide.com]
- 7. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-D-Glu-OH
For researchers, scientists, and professionals in drug development, the incorporation of N-methylated amino acids into peptides is a key strategy for enhancing therapeutic properties such as proteolytic stability, membrane permeability, and conformational rigidity.[1][2] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing N-methyl-D-glutamic acid using tert-butyloxycarbonyl (Boc) chemistry.
Introduction
The synthesis of peptides containing N-methylated amino acids presents unique challenges, primarily due to the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions.[3][4] The protocol outlined below is optimized to address these challenges, ensuring high coupling efficiency and purity of the final peptide product. This methodology utilizes the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a robust approach for SPPS.[5]
Data Summary
The following table summarizes typical quantitative data expected from the solid-phase synthesis of a model peptide containing a Boc-N-Me-D-Glu(OBzl)-OH residue. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used.[6] |
| Coupling Efficiency (per step) | >99% | Monitored by Kaiser or Isatin test. |
| Coupling Efficiency (N-Me-D-Glu) | ~95-98% | May require double coupling or optimized reagents.[3] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required. |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield. |
Experimental Protocol
This protocol details the manual solid-phase synthesis of a peptide incorporating Boc-N-Me-D-Glu(OBzl)-OH on a Merrifield or PAM resin. The side chain of glutamic acid is protected as a benzyl ester (OBzl).
Materials and Reagents
-
Boc-L-amino acids
-
Boc-N-Me-D-Glu(OBzl)-OH
-
Merrifield or PAM resin (1% DVB, 100-200 mesh)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) for N-methylated residue coupling[3][8][9]
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[6]
-
Scavengers (e.g., anisole, p-cresol, thioanisole, ethanedithiol)
-
Piperidine (for Isatin test)
-
Ninhydrin (for Kaiser test)
-
Acetic Anhydride (for capping)
-
Pyridine (for capping)
Synthesis Cycle
The synthesis follows a cyclical process of deprotection, activation, and coupling.
1. Resin Preparation and Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL/g resin).
-
Swell the resin in DCM (10 mL/g resin) for at least 1 hour.[10]
2. First Amino Acid Loading (for Merrifield Resin):
-
The first Boc-amino acid is typically attached to the Merrifield resin via its cesium salt to prevent racemization.[6]
3. Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL/g resin).
-
Add a solution of 50% TFA in DCM (10 mL/g resin) and agitate for 2 minutes.[6]
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6][7]
-
Wash the resin with DCM (3 x 10 mL/g resin), isopropanol (2 x 10 mL/g resin), and DCM (3 x 10 mL/g resin).[6]
4. Neutralization:
-
Wash the resin with DMF (3 x 10 mL/g resin).
-
Add a solution of 10% DIEA in DMF (10 mL/g resin) and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5 x 10 mL/g resin).
5. Coupling of Standard Boc-Amino Acids:
-
In a separate vial, dissolve the Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and allow the activation to proceed for 10-15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
6. Coupling of Boc-N-Me-D-Glu(OBzl)-OH:
-
Due to steric hindrance, a more potent coupling reagent is recommended for N-methylated amino acids.[3][9]
-
In a separate vial, dissolve Boc-N-Me-D-Glu(OBzl)-OH (3 equivalents), PyAOP (3 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Isatin test (the Kaiser test will be negative for the secondary amine). If the test is positive (indicating free amine), a second coupling is recommended.
7. Capping (Optional):
-
If coupling is incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
8. Final Deprotection and Cleavage:
-
After the final coupling cycle, wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.
-
TFMSA Cleavage: As an alternative to HF, treat the resin with a solution of TFMSA/TFA/thioanisole.
-
After cleavage, evaporate the strong acid.
-
Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.
9. Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
Diagrams
Boc-SPPS Workflow for Incorporating N-Methylated Amino Acids
Caption: Workflow for Boc-SPPS incorporating N-methylated amino acids.
Signaling Pathway of Key Chemical Transformations in Boc-SPPS
Caption: Key chemical transformations in a single cycle of Boc-SPPS.
References
- 1. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for Coupling Boc-N-methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide structures is a critical strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can significantly improve metabolic stability, conformational rigidity, and cell permeability, leading to peptides with increased oral bioavailability and optimized pharmacological profiles. However, the steric hindrance imposed by the N-methyl group presents a significant challenge during peptide synthesis, often resulting in low coupling yields and increased risk of epimerization. This document provides a detailed overview of effective coupling reagents for Boc-N-methylated amino acids, complete with experimental protocols and a comparative analysis of their performance.
Challenges in Coupling Boc-N-methylated Amino Acids
The primary obstacle in the acylation of N-methylated amino acids is the steric bulk around the secondary amine, which slows down the reaction rate. This reduced reactivity necessitates the use of highly efficient coupling reagents to achieve satisfactory yields. Furthermore, the prolonged reaction times and harsh conditions sometimes required can increase the likelihood of epimerization at the chiral center of the activated amino acid, compromising the stereochemical integrity of the final peptide.
Recommended Coupling Reagents
Several classes of coupling reagents have demonstrated efficacy in overcoming the challenges associated with Boc-N-methylated amino acids. These include uronium/aminium salts, phosphonium salts, and phosphonic acid anhydrides.
Uronium/Aminium Salts: HATU and HBTU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are widely used coupling reagents. HATU is generally considered more reactive and efficient than HBTU for sterically hindered couplings, often leading to faster reactions and reduced epimerization.[1][2]
Phosphonium Salts: PyAOP and PyBroP
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) and Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP) are highly effective phosphonium salt-based reagents. PyBroP, in particular, is noted for its high reactivity and is often employed for difficult couplings involving N-methylated or other sterically demanding amino acids.[1][3]
Organophosphorus Reagents: DEPBT
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonate-type coupling reagent known for its remarkable resistance to racemization.[1][4] It is particularly useful for coupling amino acids that are prone to epimerization.[1]
Phosphonic Anhydride Reagents: T3P
Propylphosphonic anhydride (T3P®) is a versatile and "green" coupling reagent that has shown excellent performance in amide bond formation with low epimerization.[5][6] Its byproducts are water-soluble, simplifying purification.[7][8]
Comparative Data of Coupling Reagent Efficiency
The selection of an appropriate coupling reagent is critical for the successful synthesis of peptides containing N-methylated amino acids. The following table summarizes available data on the performance of various reagents in the coupling of Boc-N-methylated amino acids.
| Coupling Reagent | Boc-N-Me-Amino Acid | Coupling Partner | Solvent | Yield (%) | Epimerization (%) | Reference(s) |
| HATU | Boc-N-Me-Ala-OH | H-Phe-OMe | DMF | >95 | Low | [9] |
| HBTU | Boc-N-Me-Val-OH | H-Ala-OMe | DMF | Moderate | Not specified | [10] |
| PyAOP | Boc-N-Me-Phe-OH | H-Me-Val-OMe | DMF | High | Low | [11][12] |
| PyBroP | Boc-N-Me-Val-OH | H-Me-Val-OMe | DCM | ~90 | <1 | [13] |
| DEPBT | Boc-N-Me-Phe-OH | H-Pro-NH2 | DMF | 76 | <2 | [14] |
| T3P® | Boc-N-Me-Ala-OH | H-Leu-NH2 | Ethyl Acetate | High | Very Low | [5][6] |
Note: "High," "Moderate," and "Low" are used where specific quantitative data was not available in the cited literature. The efficiency of coupling reactions is highly dependent on the specific substrates, reaction conditions, and analytical methods used. This table should be used as a general guideline.
Experimental Protocols
The following are detailed protocols for the coupling of Boc-N-methylated amino acids using the recommended reagents in both solid-phase and solution-phase synthesis.
Protocol 1: HATU/HBTU Coupling (Solid-Phase)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[9]
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard procedures (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve the Boc-N-methylated amino acid (4 equivalents based on resin substitution) in DMF or NMP (approx. 10 mL per gram of resin).[9]
-
Activation: Add HATU or HBTU (4 equivalents) and diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution.[9]
-
Coupling Reaction: Mix the activation solution for approximately 5 minutes at room temperature, then add it to the resin.[9]
-
Reaction Monitoring: Shake the reaction mixture at room temperature for 1-4 hours. Monitor the completion of the coupling using a suitable test (e.g., bromophenol blue test, as the Kaiser test is unreliable for secondary amines).[9] If the coupling is incomplete, a second coupling may be performed.
-
Washing: Filter the resin and wash it with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
Protocol 2: PyBroP Coupling (Solid-Phase)
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: Suspend the resin in DCM (10 mL per gram of resin).[15] In a separate vessel, dissolve the Boc-N-methylated amino acid (2 equivalents) in DCM or DMF and add it to the resin.[15]
-
Activation and Coupling: Add PyBroP (2 equivalents) to the resin suspension and cool the mixture to 0 °C.[15]
-
Base Addition: Add DIEA (6 equivalents) and mix for 1 minute at 0 °C, then continue mixing for 1 hour at room temperature.[15]
-
Washing: Filter the resin and wash it thoroughly with DCM.[15]
Protocol 3: DEPBT Coupling (Solution-Phase)
-
Reactant Preparation: Dissolve the Boc-N-methylated amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (Et3N) or DIEA (2.0 equivalents).[15] For couplings susceptible to epimerization, cool the mixture to 0°C and consider using a milder base like sodium carbonate.[15]
-
Coupling Reagent Addition: Add DEPBT (1.1-1.2 equivalents) to the reaction mixture.[15]
-
Reaction: Stir the mixture for 1-2 hours at room temperature (or 0°C if cooling).
-
Work-up: Filter to remove any solids and rinse with THF. Evaporate the solvent under reduced pressure to obtain the crude dipeptide, which can be further purified by chromatography.[15]
Protocol 4: T3P® Coupling (Solution-Phase)
-
Reactant Preparation: In a suitable solvent such as ethyl acetate or DMF, dissolve the Boc-N-methylated amino acid (1.0 equivalent) and the amine component (1.0 equivalent).
-
Base Addition: Add a tertiary amine base such as pyridine or DIEA (at least 2 equivalents).[7]
-
Coupling Reagent Addition: Slowly add the T3P® solution (typically 50% in a suitable solvent, 1.5 equivalents) to the reaction mixture, maintaining the temperature between 0 °C and 25 °C.[7]
-
Reaction: Stir the reaction mixture at room temperature until completion (monitoring by TLC or LC-MS).
-
Work-up: Quench the reaction with water or an aqueous solution of sodium bicarbonate. The water-soluble phosphonic acid byproducts can be removed by aqueous extraction, simplifying the purification of the desired peptide.[7][8]
Workflow and Logic Diagrams
General Workflow for Coupling Boc-N-methylated Amino Acids
Caption: General workflow for peptide synthesis involving Boc-N-methylated amino acids.
Decision Logic for Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent.
Conclusion
The successful incorporation of Boc-N-methylated amino acids into peptides is achievable with the appropriate selection of coupling reagents and optimized reaction conditions. For highly sterically hindered couplings, phosphonium salts like PyBroP and PyAOP are excellent choices. When minimizing epimerization is the primary concern, DEPBT offers a significant advantage. T3P® presents a green and efficient alternative with simplified work-up procedures. Uronium reagents, particularly HATU, remain a robust and widely used option for many applications. Careful consideration of the specific amino acid sequence and the potential for side reactions will guide the researcher in choosing the most effective synthetic strategy.
References
- 1. peptide.com [peptide.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. youtube.com [youtube.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bot Detection [iris-biotech.de]
- 13. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Peptides Containing N-Methyl-D-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis, purification, and application of peptides incorporating the non-canonical amino acid, N-methyl-D-glutamic acid. This modification is of significant interest in medicinal chemistry and drug development due to its potential to enhance peptide stability, membrane permeability, and biological activity. A primary application of such peptides is in the study and modulation of N-methyl-D-aspartate (NMDA) receptors, which are critical in various neurological processes.
Introduction to N-Methyl-D-Glutamic Acid Peptides
N-methylation of the peptide backbone introduces a methyl group to the amide nitrogen, which can confer several advantageous properties to a peptide. These include increased resistance to enzymatic degradation by proteases, improved oral bioavailability, and enhanced membrane permeability.[1] The incorporation of N-methyl-D-glutamic acid is particularly relevant for designing agonists or antagonists targeting the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[2][3] Dysregulation of NMDA receptor activity is implicated in numerous neurological disorders, making peptides containing N-methyl-D-glutamic acid valuable tools for neuroscience research and therapeutic development.[2]
Synthesis of Peptides Containing N-Methyl-D-Glutamic Acid
The synthesis of peptides containing N-methylated amino acids, including N-methyl-D-glutamic acid, presents unique challenges due to the steric hindrance of the N-methyl group. This hindrance can lead to lower coupling efficiencies and potential side reactions. The choice of coupling reagent is critical to overcoming these challenges.
Comparison of Coupling Reagents
| Coupling Reagent | Activation Method | Advantages | Disadvantages |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Forms a highly reactive OAt-ester | High coupling efficiency for hindered amino acids, low racemization.[4] | Higher cost compared to other reagents. |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | Forms a highly reactive OAt-ester | Very effective for coupling N-methyl amino acids, especially in sterically demanding sequences.[5][6] | Can be expensive. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms a HOBt-ester | Generally effective and widely used. | Can be less effective for highly hindered N-methyl amino acids compared to HATU or PyAOP.[4] |
| PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) | Forms a phosphonium-based active species | Highly reactive, useful for very difficult couplings. | High reactivity can sometimes lead to side reactions. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing N-Methyl-D-Glutamic Acid
This protocol details the manual Fmoc-based solid-phase synthesis of a model tripeptide, Ac-Ala-N-Me-D-Glu-NH₂.
Materials:
-
Rink Amide resin
-
Fmoc-N-Me-D(OtBu)-OH
-
Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
HATU
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Methanol
-
Bromophenol blue solution (for monitoring coupling)
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-N-Me-D(OtBu)-OH:
-
In a separate vial, dissolve Fmoc-N-Me-D(OtBu)-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours.
-
Monitor the coupling reaction using the bromophenol blue test. A yellow color indicates complete coupling.[4]
-
If the test is positive (blue/green), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Fmoc-Ala-OH:
-
Prepare the activated Fmoc-Ala-OH solution as in step 3.
-
Add to the resin and agitate for 1-2 hours.
-
Monitor for completion and wash as before.
-
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation:
-
Add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Purification of the N-Methylated Peptide by RP-HPLC
Materials:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 5% Solvent B, where Solvent A is 0.1% TFA in water and Solvent B is 0.1% TFA in acetonitrile).
-
-
Purification:
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 30 minutes) at a flow rate of 1 mL/min for an analytical column or scaled up accordingly for a preparative column.
-
Monitor the elution of the peptide at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
-
Application: Modulation of NMDA Receptor Signaling
Peptides containing N-methyl-D-glutamic acid can act as agonists at the NMDA receptor, mimicking the action of the endogenous co-agonist glutamate.[3] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity.[7]
NMDA Receptor Signaling Pathway
The activation of the NMDA receptor is a key event in many forms of synaptic plasticity, such as long-term potentiation (LTP). The following diagram illustrates a simplified workflow of NMDA receptor activation and downstream signaling.
Caption: Workflow of NMDA receptor activation by glutamate and an N-methyl-D-glutamic acid containing peptide agonist.
Experimental Workflow for Studying Peptide Activity at NMDA Receptors
The following diagram outlines a typical experimental workflow to assess the activity of a synthesized peptide at NMDA receptors.
Caption: Experimental workflow for the synthesis and in vitro evaluation of peptides targeting NMDA receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. download.uni-mainz.de [download.uni-mainz.de]
- 3. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Boc-N-Me-D-Glu-OH in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. N-methylation can increase metabolic stability by providing resistance to enzymatic degradation, improve cell permeability, and constrain peptide conformation, which can lead to increased receptor affinity and selectivity.[1][2] This document provides detailed application notes and protocols for the use of Boc-N-Me-D-Glu-OH in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.
The Boc/Bzl strategy utilizes a tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl-based protecting groups for the side chains.[3] The Boc group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the linkage to the resin are cleaved with a strong acid, such as anhydrous hydrogen fluoride (HF), in the final step.[3][4]
The key challenge in incorporating N-methylated amino acids, including this compound, lies in the steric hindrance posed by the N-methyl group, which can significantly slow down the coupling reaction and increase the risk of side reactions.[5] Therefore, specialized protocols with optimized coupling reagents are required to achieve high-yield and high-purity synthesis of N-methylated peptides.
Key Applications of N-Methyl-D-Glutamic Acid in Peptide Therapeutics
The introduction of N-methyl-D-glutamic acid can be particularly beneficial in the design of peptide-based drugs, such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes.[6][7] N-methylation at specific positions can protect the peptide from degradation by dipeptidyl peptidase-IV (DPP-IV), thereby prolonging its half-life in vivo.[6] The D-configuration of the amino acid can also contribute to enzymatic stability and may influence the peptide's secondary structure and receptor interaction.
Experimental Protocols
Resin Selection and Loading
For the synthesis of peptide acids using the Boc/Bzl strategy, Merrifield or PAM (phenylacetamidomethyl) resins are commonly employed. For peptide amides, MBHA (methylbenzhydrylamine) or BHA (benzhydrylamine) resins are the standards. The side chain of glutamic acid is typically protected as a benzyl ester (OBzl) to be compatible with the final HF cleavage. Thus, the building block used is Boc-N-Me-D-Glu(OBzl)-OH .
Boc Deprotection
The Nα-Boc protecting group is removed at each cycle of the synthesis using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
Protocol:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc group.
Neutralization
Following Boc deprotection, the protonated N-terminal amine must be neutralized to the free amine to allow for the subsequent coupling reaction.
Protocol:
-
Wash the peptide-resin with isopropanol (IPA) and then with DCM.
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.
-
Filter the resin and wash thoroughly with DCM or NMP to remove excess base.
Coupling of Boc-N-Me-D-Glu(OBzl)-OH
Due to the steric hindrance of the N-methyl group, standard coupling reagents like dicyclohexylcarbodiimide (DCC) often result in low coupling efficiencies. More potent activating reagents are required. HATU and PyAOP are highly recommended for coupling N-methylated amino acids.[8][9][10]
Recommended Coupling Protocol (using HATU):
-
Pre-activation: In a separate vessel, dissolve Boc-N-Me-D-Glu(OBzl)-OH (3-4 equivalents relative to resin substitution) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents) in NMP or dimethylformamide (DMF).
-
Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test, although it should be noted that N-methylated amines give a weak or no color change. The bromophenol blue test is a suitable alternative.
-
After the reaction is complete, filter the resin and wash it thoroughly with NMP or DMF, followed by DCM.
-
If the coupling is incomplete, a second coupling can be performed.
Data on Coupling Efficiency:
While specific quantitative data for Boc-N-Me-D-Glu(OBzl)-OH is not extensively published, studies on other sterically hindered N-methylated amino acids provide insights into expected efficiencies. The use of powerful coupling reagents like HATU or PyAOP is crucial for achieving high yields.
| Coupling Reagent | Equivalents (AA:Reagent:DIEA) | Typical Coupling Time | Expected Yield |
| HATU | 1 : 1 : 2 (relative to amino acid) | 2 - 4 hours | >95% |
| PyAOP | 1 : 1 : 2 (relative to amino acid) | 2 - 4 hours | >95% |
| DCC/HOBt | 1 : 1 : 1 (relative to amino acid) | 4 - 12 hours | Lower, variable |
Note: The equivalents of the activated amino acid solution are typically in 3-4 fold excess over the resin loading.
Final Cleavage and Deprotection
The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using anhydrous hydrogen fluoride (HF). This procedure is hazardous and requires specialized equipment and safety precautions.
"Low-High" HF Cleavage Protocol: This two-step procedure is often preferred to minimize side reactions.[11][12]
-
"Low HF" Step:
-
Treat the peptide-resin with a mixture of HF/dimethyl sulfide (DMS)/p-cresol (25:65:10 v/v/v) for 2 hours at 0°C. This step removes more labile protecting groups under milder, SN2-favoring conditions.
-
-
"High HF" Step:
-
Remove the "low HF" mixture by evaporation.
-
Treat the resin with neat HF, typically with a scavenger like anisole or p-cresol (e.g., HF/anisole 9:1 v/v), for 1 hour at 0°C to cleave the peptide from the resin and remove the remaining, more robust protecting groups.
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide precipitate with cold ether to remove scavengers and organic byproducts.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize.
-
Potential Side Reactions and Mitigation Strategies
1. Pyroglutamate Formation: N-terminal glutamic acid residues can cyclize to form pyroglutamate, especially during the acidic conditions of Boc deprotection or the basic conditions of neutralization.[13][14][15] This side reaction is generally slow for glutamic acid compared to glutamine but can still occur.[16][17][18]
- Mitigation: Minimize the time of exposure to both acidic and basic conditions. Using in situ neutralization protocols, where coupling is initiated in the presence of the neutralization base, can reduce the time the free N-terminal amine is exposed.
2. Incomplete Coupling: As mentioned, this is the primary challenge with N-methylated amino acids.
- Mitigation: Use highly efficient coupling reagents like HATU or PyAOP, extended coupling times, and double coupling if necessary. Monitoring the reaction is crucial.
3. Racemization: The activation of the carboxylic acid can lead to racemization, although this is generally less of a concern with urethane-based protecting groups like Boc.
- Mitigation: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization. Many modern coupling reagents like HATU already incorporate an HOAt moiety.
Visualizations
References
- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 2. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. Bot Detection [iris-biotech.de]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Activation of Boc-N-Me-D-Glu-OH in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. Boc-N-Me-D-Glu-OH, a protected and N-methylated derivative of D-glutamic acid, is a valuable building block for the synthesis of peptide-based therapeutics. However, the steric hindrance imposed by the N-methyl group presents challenges for efficient peptide bond formation. This document provides detailed application notes and protocols for the successful activation and coupling of this compound, ensuring high yields and minimal side reactions.
Challenges in Coupling N-Methylated Amino Acids
The primary obstacle in coupling N-methylated amino acids is the increased steric bulk around the nitrogen atom, which slows down the acylation reaction. This can lead to incomplete couplings and the formation of deletion sequences in the target peptide. Consequently, more reactive coupling reagents and optimized reaction conditions are necessary to drive the reaction to completion.
Recommended Coupling Reagents and Conditions
Several classes of coupling reagents have proven effective for the activation of sterically hindered amino acids like this compound. The choice of reagent can significantly impact coupling efficiency, reaction time, and the extent of side reactions such as racemization.
Common Coupling Reagents:
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and widely used for coupling N-methylated amino acids.[1][2] HATU is often preferred due to its faster reaction rates and lower propensity for racemization.[1][3]
-
Phosphonium Salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) are also excellent choices. PyBrOP is particularly reactive and is often employed for the most challenging couplings involving N-methylated residues.[4]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively reported in publicly available literature, the following table summarizes typical coupling efficiencies and conditions for N-methylated amino acids using recommended reagents. These values can serve as a strong starting point for optimization.
| Coupling Reagent | Equivalents of Amino Acid | Equivalents of Reagent | Base (Equivalents) | Typical Coupling Time | Expected Yield Range | Purity |
| HATU | 2.0 - 4.0 | 1.9 - 3.9 | DIPEA (4.0 - 8.0) | 30 min - 2 h | 85 - 98% | >95% |
| HBTU | 2.0 | 1.9 | DIPEA (4.0) | 1 - 4 h | 80 - 95% | >95% |
| PyBOP | 2.0 | 1.9 | DIPEA (4.0) | 1 - 4 h | 80 - 95% | >95% |
| PyBrOP | 2.0 | 1.9 | DIPEA (6.0) | 30 min - 2 h | 90 - 99% | >95% |
Note: Yields and purity are dependent on the specific coupling partners and reaction conditions. Optimization is often necessary.
Experimental Protocols
The following are detailed protocols for the activation and coupling of this compound in solid-phase peptide synthesis (SPPS).
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for most applications due to its high efficiency and low racemization.[1][3]
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Pre-activation:
-
In a separate vessel, dissolve 2.0 equivalents of this compound and 1.9 equivalents of HATU in anhydrous DMF.
-
Add 4.0 equivalents of DIPEA to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel under a nitrogen or argon atmosphere for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Monitoring: Perform a Kaiser test or other appropriate qualitative test to confirm the completion of the coupling reaction. For N-methylated amino acids, the chloranil test is a suitable alternative as the Kaiser test can give a false negative.
Protocol 2: PyBrOP-Mediated Coupling for Sterically Hindered Partners
This protocol is recommended for particularly difficult couplings where HATU may not provide complete reaction.[4]
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
PyBrOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon gas
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DCM or DMF for 30 minutes.
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve 2.0 equivalents of this compound in anhydrous DCM or DMF.
-
-
Coupling:
-
Drain the solvent from the swollen resin.
-
Add the this compound solution to the resin.
-
Add 1.9 equivalents of PyBrOP to the resin suspension.
-
Add 6.0 equivalents of DIPEA.
-
Agitate the reaction vessel under a nitrogen or argon atmosphere for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Monitoring: Perform a chloranil test to confirm the completion of the coupling reaction.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the coupling of this compound. Understanding and mitigating these is crucial for obtaining a high-purity product.
-
Racemization: Activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization at the alpha-carbon.
-
Mitigation: The use of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly suppress racemization.[1] Many modern coupling reagents like HATU already incorporate a HOAt moiety. Performing the reaction at lower temperatures can also reduce the rate of racemization.
-
-
Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free N-terminal amine of the peptide chain to form a guanidinium group, which terminates the peptide chain.
-
Mitigation: This side reaction can be minimized by using a slight excess of the carboxylic acid component relative to the coupling reagent and by pre-activating the amino acid before adding it to the resin.[1]
-
-
Side-Chain Reactions: The carboxylic acid side chain of glutamic acid must be protected to prevent side reactions. The choice of protecting group is critical and must be orthogonal to the N-terminal Boc group. Common protecting groups for the glutamic acid side chain include benzyl (Bzl) or tert-butyl (tBu) esters.
Visualizing the Activation and Coupling Process
The following diagrams illustrate the key chemical transformations involved in the activation and coupling of this compound.
Caption: Activation and coupling workflow.
Caption: Logical steps in a coupling cycle.
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with the appropriate selection of coupling reagents and adherence to optimized protocols. The use of highly efficient reagents such as HATU or PyBrOP, coupled with careful control of reaction conditions and awareness of potential side reactions, will enable researchers to effectively utilize this valuable building block in the development of novel peptide-based therapeutics.
References
Application Note: Optimizing Coupling Reactions for N-Methylated Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylation of peptides is a critical modification in medicinal chemistry, often enhancing metabolic stability, membrane permeability, and oral bioavailability. However, the incorporation of N-methylated amino acids during peptide synthesis presents significant challenges. The steric hindrance imposed by the N-methyl group, both on the incoming amino acid and the N-terminal of the growing peptide chain, drastically slows down coupling reaction kinetics. This often leads to incomplete reactions and requires optimized protocols to achieve high yields and purity while minimizing side reactions like epimerization. This document provides an overview of common coupling reagents, their typical reaction times, and detailed protocols for successfully incorporating N-methylated amino acids.
Factors Influencing Coupling Efficiency and Reaction Time
The success of coupling N-methylated amino acids is dependent on several factors:
-
Steric Hindrance: The primary challenge arises from the increased steric bulk around the nitrogen atom, which hinders the approach of the activated acylating species. The coupling of an N-methylated amino acid to another N-methylated residue is particularly difficult.[1][2]
-
Coupling Reagent: The choice of coupling reagent is paramount. High-activity reagents are required to overcome the low reactivity of the N-methylated amine. Uronium/aminium salts like HATU and phosphonium salts like PyBOP and PyAOP are generally more effective than standard carbodiimide reagents like DCC.[2][3][4][5]
-
Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the reaction rate and the extent of side reactions. Microwave irradiation and ultrasonic agitation have been shown to accelerate these difficult couplings.[6][7]
-
Epimerization: The basic conditions required for coupling can lead to epimerization of the activated amino acid, particularly when using aggressive coupling agents. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or copper (II) salts can help suppress this side reaction.[8][9]
Comparison of Common Coupling Reagents
The selection of an appropriate coupling reagent is crucial for efficient incorporation of N-methylated amino acids. The table below summarizes the performance of various reagents.
| Coupling Reagent | Typical Reaction Time | Base | Reported Efficiency & Notes |
| HATU | 1 - 2 hours | DIEA, Collidine | Highly effective, considered a gold standard for difficult couplings.[1][2][10] Significantly faster than DCC.[2] |
| HBTU / HCTU | > 2 hours | DIEA | Generally less effective than HATU for sterically hindered couplings.[1] |
| PyBOP / PyAOP | 1 - 2 hours | DIEA / TMP | Very effective, especially when used with HOAt. PyAOP is often superior for coupling two N-methylated residues.[4][5] |
| PyBroP | 1 hour | DIEA | A powerful phosphonium salt reagent shown to be effective for hindered couplings.[1][11] |
| BOP-Cl | 1 - 3 hours | DIEA | An older but effective reagent for hindered couplings.[1] |
| BTC (Triphosgene) | ~2 hours | Collidine, DIEA | Functions by generating the highly reactive amino acid chloride in situ.[3][12] |
| DCC / DIC | 24 - 72 hours | N/A | Generally results in low yields and very long reaction times; not recommended without activating additives like HOAt.[2][4] |
| Microwave-Assisted | 5 - 30 minutes | DIEA | Significantly accelerates coupling, often used with HATU or HCTU.[7] |
| Ultrasonic Agitation | ~15 minutes (x2) | DIEA | Can dramatically reduce the time required for difficult couplings.[6] |
Experimental Protocols
Accurate and consistent execution of coupling protocols is essential for success. Below are detailed methods for common and effective techniques.
Protocol 1: Standard HATU-Mediated Coupling on Solid Phase
This protocol is a robust method for coupling Fmoc-protected amino acids onto an N-methylated amine on a solid support.
Materials:
-
Fmoc-protected amino acid (4 eq.)
-
HATU (4 eq.)
-
Diisopropylethylamine (DIEA) (8 eq.)
-
DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
Peptide resin with N-terminal N-methyl amino acid
-
Bromophenol Blue monitoring solution
Procedure:
-
Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP.
-
Add 8 equivalents of DIEA to the solution.
-
Allow the mixture to pre-activate at room temperature for 5 minutes.[1]
-
-
Coupling Reaction:
-
Drain the solvent from the swelled resin.
-
Add the pre-activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 1 to 2 hours.[1]
-
-
Monitoring and Completion:
-
Take a small sample of resin beads and wash them with DMF and then Methanol.
-
Perform a Bromophenol Blue test (see Protocol 4). A yellow color indicates completion; a blue or green color indicates an incomplete reaction.[1]
-
-
Post-Coupling Wash:
-
If the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
If the reaction is incomplete, a second coupling (recoupling) may be performed by repeating steps 3-5.
-
Protocol 2: Microwave-Assisted Coupling for Hindered Residues
Microwave irradiation can dramatically reduce reaction times for difficult couplings, such as acylating an N-methylated N-terminus.
Materials:
-
Fmoc-protected amino acid (5 eq.)
-
HCTU (5 eq.)
-
DIEA (10 eq.)
-
NMP
-
Peptide resin with N-terminal N-methyl amino acid
Procedure:
-
Resin Preparation: Swell the resin in NMP. Drain the solvent.
-
Reagent Addition:
-
In a microwave-safe peptide synthesis vessel, add the swelled resin.
-
Add a solution of the Fmoc-amino acid (5 eq.) and HCTU (5 eq.) in NMP.
-
Add DIEA (10 eq.).
-
-
Microwave Irradiation:
-
Place the vessel in a peptide synthesizer equipped with a microwave unit.
-
Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.
-
-
Post-Coupling Wash:
-
Drain the reaction solution and wash the resin extensively with NMP or DMF as described in Protocol 1.
-
-
Completion Check:
-
Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If necessary, repeat the microwave coupling step.
-
Protocol 3: PyBroP-Mediated Coupling
PyBroP is a highly efficient phosphonium salt reagent particularly useful for sterically demanding couplings.
Materials:
-
Fmoc-protected amino acid (2 eq.)
-
PyBroP (2 eq.)
-
DIEA (6 eq.)
-
DCM (Dichloromethane) or DMF
-
Peptide resin with N-terminal N-methyl amino acid
Procedure:
-
Resin Preparation: Swell the resin in DMF and then suspend it in DCM (approx. 10 mL per gram of resin).[1]
-
Reagent Addition:
-
Add a solution of the Fmoc-amino acid (2 eq.) in DCM or DMF to the resin suspension.
-
Add PyBroP (2 eq.) to the mixture.
-
Cool the reaction vessel to 0°C in an ice bath.[1]
-
-
Coupling Reaction:
-
Add DIEA (6 eq.) and mix the suspension at 0°C for 1 minute.
-
Allow the reaction to proceed for 1 hour at room temperature.[1]
-
-
Post-Coupling Wash and Monitoring:
-
Filter the resin and wash thoroughly with DCM.
-
Check for reaction completion using the Bromophenol Blue test (Protocol 4).
-
Protocol 4: Bromophenol Blue Test for Reaction Monitoring
Since the secondary amine of an N-methylated residue does not give a clear result with the ninhydrin test, the Bromophenol Blue test is a reliable alternative.[1]
Procedure:
-
Sample Preparation: Collect a small sample of resin beads (10-15) from the reaction vessel.
-
Washing: Wash the beads thoroughly with several volumes of DMF and then methanol to remove any residual base (e.g., DIEA).
-
Test: Add 1-2 drops of Bromophenol Blue solution (0.1% w/v in DMF) to the washed beads.
-
Observation:
-
Yellow Beads/Solution: Indicates a complete coupling (no free amine).
-
Blue or Green Beads/Solution: Indicates an incomplete coupling (free amine is present). Recoupling is necessary.[1]
-
Visual Diagrams
Caption: General workflow for solid-phase coupling of an N-methylated amino acid.
Caption: Simplified mechanism for HATU-mediated activation and coupling.
References
- 1. peptide.com [peptide.com]
- 2. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 8. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Manual vs. Automated Synthesis of Boc-N-Me-D-Glu-OH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated amino acids are crucial building blocks in medicinal chemistry, often incorporated into peptides to enhance their pharmacological properties. N-methylation can increase metabolic stability, improve cell permeability, and modulate conformation, thereby influencing biological activity.[1] Boc-N-Me-D-Glu-OH, a protected and N-methylated D-glutamic acid derivative, is a valuable reagent for introducing these characteristics into peptide-based drug candidates.
This document provides a comparative overview of manual and automated solid-phase peptide synthesis (SPPS) methods for incorporating this compound into peptide chains. It includes detailed protocols, data presentation, and a discussion of the challenges and advantages associated with each approach.
Synthesis of this compound Monomer
The synthesis of the this compound monomer is a prerequisite for its incorporation into peptides. A common method involves the N-methylation of the parent Boc-amino acid.
Experimental Protocol: N-Methylation of Boc-D-Glu-OH
This protocol is adapted from established methods for the N-methylation of Boc-protected amino acids.
Materials:
-
Boc-D-Glu-OH
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropyl alcohol
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
Preparation: Dry a round-bottom flask and a magnetic stir bar in an oven and allow to cool under a stream of argon.
-
Reaction Setup: To the flask, add Boc-D-Glu-OH and anhydrous THF (approximately 20 mL per gram of Boc-D-Glu-OH). Stir the mixture to dissolve the amino acid.
-
Addition of Reagents: Cool the solution in an ice bath. Add iodomethane (5-10 equivalents).
-
N-methylation: Slowly add sodium hydride (5-10 equivalents) in small portions over several hours. Vigorous bubbling (hydrogen gas evolution) will occur. Caution: This step should be performed in a well-ventilated fume hood.
-
Reaction Completion: After the addition of NaH is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess NaH by the dropwise addition of isopropyl alcohol until bubbling ceases. Then, slowly add deionized water.
-
Work-up:
-
Reduce the volume of the solvent using a rotary evaporator.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification: Filter the solution and evaporate the solvent to yield the crude this compound. The product can be further purified by column chromatography on silica gel.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
The incorporation of N-methylated amino acids into a growing peptide chain presents unique challenges due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[2]
Challenges in Incorporating this compound:
-
Steric Hindrance: The N-methyl group can sterically hinder the approach of the activated carboxyl group of the incoming amino acid, leading to incomplete coupling.
-
Low Coupling Yields: Consequently, lower coupling yields are often observed compared to non-methylated amino acids.
-
Side Reactions: Inefficient coupling can lead to an increase in deletion sequences and other side products.
To overcome these challenges, optimized coupling reagents and reaction conditions are necessary. Reagents such as PyAOP or PyBOP/HOAt have shown promise in facilitating the coupling of N-methylated amino acids.[2]
Manual vs. Automated Synthesis: A Comparative Overview
| Feature | Manual Synthesis | Automated Synthesis |
| Throughput | Low; suitable for single or few peptide syntheses. | High; capable of synthesizing multiple peptides in parallel.[3] |
| Labor | Labor-intensive and requires constant operator attention. | Minimal manual intervention after initial setup ("walk-away" operation).[4] |
| Reproducibility | Operator-dependent, leading to potential variability between batches. | Highly reproducible due to precise, automated control of all steps.[4] |
| Speed | Slower, with each cycle of deprotection, washing, and coupling performed manually. A rapid manual method can take 15-20 minutes per amino acid.[5] | Significantly faster, with optimized automated synthesizers completing a cycle in a much shorter time.[6][7] |
| Flexibility | Highly flexible, allowing for on-the-fly adjustments to protocols and real-time monitoring of coupling efficiency (e.g., via Kaiser test). | Less flexible during a run, with protocols pre-defined. However, modern synthesizers offer a wide range of programmable options. |
| Cost | Lower initial equipment cost.[3] | Higher initial investment in instrumentation. |
| Human Error | More prone to human error, which can lead to failed syntheses.[8] | Reduced potential for human error.[6] |
Quantitative Data Summary (Illustrative Example)
The following table presents a hypothetical comparison of manual and automated synthesis of a model hexapeptide containing one this compound residue. Note: This data is illustrative and actual results may vary depending on the specific peptide sequence, reagents, and instrumentation used.
| Parameter | Manual Synthesis | Automated Synthesis |
| Synthesis Scale | 0.1 mmol | 0.1 mmol |
| Peptide Sequence | H-Ala-Val-(Boc-N-Me-D-Glu)-Leu-Phe-Gly-NH₂ | H-Ala-Val-(Boc-N-Me-D-Glu)-Leu-Phe-Gly-NH₂ |
| Total Synthesis Time | ~ 8 hours | ~ 3 hours |
| Crude Purity (by HPLC) | 65% | 85% |
| Overall Yield | 45% | 60% |
Experimental Protocols for Peptide Synthesis
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the steps for the manual incorporation of this compound into a peptide chain using Boc chemistry.
Materials:
-
Merrifield resin pre-loaded with the C-terminal amino acid
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or for N-methylated residues, PyAOP/PyBOP)
-
HOBt (1-Hydroxybenzotriazole)
-
Methanol
-
Kaiser test kit
-
Sintered glass reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and shake for 5 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3x).
-
-
Coupling of Standard Amino Acids:
-
In a separate vial, dissolve the Boc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction with the Kaiser test. If the test is positive (blue), the coupling is incomplete and should be repeated.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of this compound:
-
Due to steric hindrance, a stronger coupling reagent and longer reaction time may be required.
-
In a separate vial, dissolve this compound (3 eq.) and PyAOP (3 eq.) in DMF.
-
Add DIEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 4-6 hours, or overnight.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Boc deprotection (step 2).
-
Cleavage: Cleave the peptide from the resin using anhydrous HF or TFMSA with appropriate scavengers. Extreme caution is required when using HF.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Analysis: Characterize the purified peptide by mass spectrometry and analytical HPLC.
Automated Solid-Phase Peptide Synthesis Protocol
This is a general protocol for an automated peptide synthesizer. Specific parameters will need to be optimized for the instrument in use.
Instrument Setup:
-
Install the appropriate resin, amino acid vials (including this compound), and reagent bottles (DCM, DMF, TFA, DIEA, coupling reagents).
-
Program the synthesis sequence, specifying the amino acid order and any special coupling cycles for the N-methylated residue.
Automated Synthesis Cycle:
-
Resin Swelling: The instrument will automatically perform a series of DCM washes to swell the resin.
-
Boc Deprotection: A pre-programmed volume of 50% TFA in DCM is delivered to the reaction vessel and agitated for a set time (e.g., 30 minutes). The vessel is then drained and washed with DCM and DMF.
-
Neutralization: A solution of 10% DIEA in DCM is delivered and agitated for a set time (e.g., 5 minutes), followed by draining and washing.
-
Coupling:
-
Standard Amino Acids: The synthesizer will deliver the required amounts of Boc-amino acid, coupling reagent (e.g., HBTU/HOBt), and DIEA in DMF to the reaction vessel. The coupling time is typically pre-set (e.g., 1-2 hours).
-
This compound: A special cycle should be programmed for this residue, potentially using a different coupling reagent (e.g., PyAOP), a longer coupling time (e.g., 4-6 hours), and/or a double coupling protocol.
-
-
Washing: After each deprotection, neutralization, and coupling step, the instrument performs a series of washes with DMF and DCM to remove excess reagents and byproducts.
-
Final Steps: After the final cycle, the synthesizer will perform a final deprotection and a series of final washes. The resin with the attached peptide is then manually removed for cleavage and purification as described in the manual protocol.
Visualizations
Synthesis Workflow
References
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pentelutelabmit.com [pentelutelabmit.com]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Application Notes and Protocols for Resin Selection in Boc-Protected N-Methylated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides incorporating N-methylated amino acids presents unique challenges within solid-phase peptide synthesis (SPPS). The increased steric hindrance of the N-methyl group can lead to lower coupling efficiencies and an increased propensity for side reactions. The choice of a suitable resin is a critical parameter that significantly influences the overall success of the synthesis. This document provides a detailed guide to selecting the appropriate resin for the synthesis of peptides containing Boc-protected N-methylated amino acids, along with comprehensive experimental protocols.
When utilizing the Boc (tert-butyloxycarbonyl) strategy for N-terminal protection, the repetitive acid treatments required for Boc group removal necessitate a resin with a linker that is stable to these conditions to prevent premature cleavage and loss of the growing peptide chain. The two most commonly employed resins for Boc-SPPS are Merrifield and PAM (phenylacetamidomethyl) resins.
Resin Selection Criteria
The selection of an appropriate resin for the synthesis of Boc-protected N-methylated peptides is a critical step that influences the overall yield and purity of the final product. Key factors to consider include the stability of the peptide-resin linkage to the repetitive acid treatments required for Boc deprotection and the conditions required for the final cleavage of the peptide from the solid support.
Merrifield Resin is a chloromethylated polystyrene support and represents the classical choice for Boc-based SPPS.[1][2] The attachment of the first Boc-amino acid is typically achieved via its cesium salt to form a benzyl ester linkage.[2] While widely used, this linkage exhibits some lability to the 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) solution used for Boc deprotection.[1][2] This can lead to gradual loss of the peptide from the resin during the synthesis of longer peptides.[2]
PAM (Phenylacetamidomethyl) Resin was developed to address the issue of peptide loss encountered with the Merrifield resin.[2][3][4] The phenylacetamido linker in PAM resin provides enhanced stability to the acidic conditions of Boc deprotection, thereby minimizing premature cleavage of the peptide chain.[2][3] However, this increased stability necessitates the use of stronger acids, such as anhydrous hydrogen fluoride (HF), for the final cleavage of the peptide from the resin.[2][3]
Comparison of Resins for Boc-SPPS of N-Methylated Peptides
| Feature | Merrifield Resin | PAM Resin |
| Resin Type | Chloromethylated polystyrene-divinylbenzene | 4-(hydroxymethyl)phenylacetamidomethyl-polystyrene |
| Linker Stability to TFA | Moderate; some peptide loss may occur with extended TFA treatments.[1][2] | High; significantly more stable to repetitive TFA treatments than Merrifield resin.[2][3] |
| Typical Loading | 0.5 - 1.2 mmol/g | 0.4 - 1.0 mmol/g |
| Attachment of First Amino Acid | Cesium salt of Boc-amino acid.[2] | Pre-formed Boc-amino acid-PAM handle coupled to an aminomethyl resin.[2] |
| Final Cleavage Conditions | HF, TFMSA, TMSOTf, HBr/TFA.[2] | Primarily HF.[2][3] |
| Advantages | Milder final cleavage conditions possible compared to PAM resin. | Minimizes peptide loss during synthesis of long peptides.[3] |
| Disadvantages | Potential for peptide loss during synthesis.[1][2] | Requires strong, hazardous acids (HF) for final cleavage.[3] |
| Recommended for | Shorter N-methylated peptides where some peptide loss is acceptable. | Longer N-methylated peptides to maximize yield. |
Experimental Protocols
Protocol 1: Attachment of the First Boc-Protected N-Methylated Amino Acid to Merrifield Resin
This protocol describes the loading of the first Boc-protected N-methylated amino acid onto a Merrifield resin via its cesium salt.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-N-methyl-amino acid
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol (EtOH)
-
Dioxane
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Potassium iodide (KI) (optional, as catalyst)
Procedure:
-
Dissolve the Boc-N-methyl-amino acid (1.2 equivalents relative to the resin substitution) in a minimal amount of ethanol.
-
Add water to the solution and adjust the pH to 7.0 by the dropwise addition of a 2 M aqueous solution of Cs₂CO₃.
-
Evaporate the solution to dryness under reduced pressure.
-
Co-evaporate the resulting cesium salt with dioxane twice to ensure complete removal of water.
-
Swell the Merrifield resin in DCM for 1 hour, then wash thoroughly with DMF.
-
Dissolve the dried Boc-N-methyl-amino acid cesium salt in DMF and add it to the swollen resin.
-
(Optional) Add a catalytic amount of KI (0.1 equivalents).
-
Heat the reaction mixture at 50°C overnight with gentle agitation.
-
Allow the resin to cool to room temperature.
-
Wash the resin sequentially with DMF (3 times), a 1:1 mixture of DMF/water (3 times), DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under high vacuum over KOH.
Protocol 2: Solid-Phase Synthesis of a Peptide with Boc-Protected N-Methylated Amino Acids
This protocol outlines the steps for the elongation of the peptide chain on the resin using Boc-protected N-methylated amino acids.
Materials:
-
Loaded peptide-resin
-
Boc-N-methyl-amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
Synthesis Cycle:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a 50% (v/v) solution of TFA in DCM for 5 minutes (pre-wash).
-
Treat the resin with a fresh 50% (v/v) solution of TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (2 times) and IPA (2 times) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with DCM (2 times).
-
Treat the resin with a 10% (v/v) solution of DIEA in DCM for 5 minutes (2 times).
-
Wash the resin with DCM (3 times).
-
-
Coupling of Boc-N-methyl-amino acid:
-
In a separate vessel, dissolve the Boc-N-methyl-amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-4 hours. The coupling of sterically hindered N-methylated amino acids may require longer reaction times or double coupling.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: secondary amines of N-methylated amino acids do not give a positive result with the ninhydrin test; alternative tests like the chloranil test may be used).
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Repeat the synthesis cycle for each subsequent amino acid in the sequence.
Protocol 3: Cleavage of the N-Methylated Peptide from Merrifield Resin
This protocol describes the final cleavage of the peptide from the Merrifield resin using Trifluoromethanesulfonic acid (TFMSA). This is an alternative to the highly toxic HF.
Materials:
-
Peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-Cresol
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried peptide-resin in a round-bottom flask.
-
Add the scavenger mixture (e.g., for 1 g of resin, use 1 mL of m-cresol and 1 mL of thioanisole).
-
Cool the flask in an ice bath.
-
Slowly add a pre-chilled mixture of TFMSA and TFA (e.g., 1:10 v/v) to the resin.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for an additional 1-2 hours.
-
Filter the resin through a sintered glass funnel and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers.
-
Dry the crude peptide under vacuum.
Workflow and Decision-Making Diagram
The following diagram illustrates the key decision points and workflow for the synthesis of peptides containing Boc-protected N-methylated amino acids.
Caption: Decision workflow for resin selection and synthesis of Boc-N-methylated peptides.
Potential Side Reactions
The synthesis of N-methylated peptides using the Boc strategy can be prone to certain side reactions:
-
Diketopiperazine Formation: This can occur after the coupling of the second amino acid, particularly if proline or another N-methylated amino acid is in the C-terminal or penultimate position. In Boc-based synthesis, the use of in situ neutralization protocols can help to suppress this side reaction.[5]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly susceptible to aspartimide formation under both acidic and basic conditions.[5] In Boc synthesis, using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce this side reaction.[5]
-
Incomplete Coupling: Due to the steric hindrance of the N-methyl group, coupling reactions can be sluggish and incomplete. The use of potent coupling reagents like HATU is crucial, and double coupling or extended reaction times may be necessary. Monitoring the reaction is important, although the standard ninhydrin test is not effective for secondary amines.
By carefully selecting the appropriate resin and optimizing the coupling and cleavage conditions, the successful synthesis of peptides containing Boc-protected N-methylated amino acids can be achieved.
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides with N-Methylated Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of N-methylated amino acids into cyclic peptides is a powerful tool in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs. N-methylation, the substitution of an amide proton with a methyl group, can significantly improve a peptide's pharmacokinetic properties by increasing its metabolic stability, membrane permeability, and even enabling oral bioavailability.[1][2][3][4] This modification, combined with the conformational constraints imposed by cyclization, allows for the fine-tuning of a peptide's bioactivity and selectivity.[5] However, the synthesis of these complex molecules presents unique challenges, primarily due to the steric hindrance introduced by the N-methyl groups, which can impede coupling reactions and influence the efficiency of cyclization.[6]
These application notes provide a comprehensive overview of the strategies and detailed protocols for the synthesis of cyclic peptides containing N-methylated residues. We will cover both on-resin and solution-phase approaches for N-methylation and cyclization, offering researchers the necessary information to navigate the complexities of this synthetic process.
Synthetic Strategies: A Comparative Overview
The synthesis of N-methylated cyclic peptides can be broadly categorized into two main strategies: "on-resin" and "solution-phase" methods for both the N-methylation and cyclization steps. The choice of strategy depends on the specific peptide sequence, the desired scale of synthesis, and the available resources.
On-Resin vs. Solution-Phase Cyclization:
-
On-resin cyclization offers the advantage of a pseudo-diluted environment, which can favor intramolecular cyclization over intermolecular oligomerization.[7] This method simplifies purification as excess reagents and byproducts can be washed away from the resin-bound cyclic peptide.[8]
-
Solution-phase cyclization is a more traditional approach where the linear peptide is first cleaved from the solid support and then cyclized in solution.[7] This method requires careful control of concentration to minimize side reactions but can be advantageous for sequences that are difficult to cyclize on-resin.[7]
Methods for N-methylation:
-
Incorporation of pre-synthesized N-methylated amino acids: This is a straightforward approach but can be limited by the commercial availability and cost of the desired N-methylated building blocks.
-
On-resin N-methylation: This involves the methylation of the peptide backbone while it is still attached to the solid support.[1][2][3][4] This method offers flexibility as it can be applied to any amino acid residue in the sequence.[1][2][3][4]
The following diagram illustrates the general workflows for the synthesis of N-methylated cyclic peptides.
Caption: General workflow for the synthesis of N-methylated cyclic peptides.
Quantitative Data Summary
The efficiency of cyclization and the overall yield of N-methylated cyclic peptides are influenced by factors such as the peptide sequence, the position and number of N-methylated residues, and the reaction conditions. The following table summarizes representative data from the literature.
| Peptide Sequence | N-Methylation Position(s) | Cyclization Method | Cyclization Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| cyclo(Pro-Phe-D-Trp-Lys(Boc)-Thr-Phe) | Lys | Solution-phase | HATU/HOAt/DIEA | DMF | 2 | 65 | [3] |
| cyclo(Gly-Leu-Gly-Leu-Gly-Leu) | Leu(2), Leu(4) | On-resin | HATU/HOAt/DIEA | DMF | 3 | 58 | [9] |
| cyclo(D-Leu-L-Leu-L-Leu-L-Leu-L-Pro-L-Tyr) | Multiple Leu | On-resin | HATU/HOAt/DIPEA | DMF | 3 | >95% selectivity | [9] |
| cyclo(Arg-Gly-Asp-D-Phe-Val) | Phe | Solution-phase | DPPA/HOBt/DIEA | DMF | 12 | 70 | [5] |
| Generic N-methylated hexapeptide | N/A | Automated on-resin | Isoamyl nitrite/DIEA | DMF | 0.3 | 54 | [8] |
Note: Yields can vary significantly based on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: On-Resin N-Methylation followed by On-Resin Cyclization
This protocol describes a general method for the synthesis of a head-to-tail cyclic peptide with N-methylated residues using a solid-phase approach for both methylation and cyclization.
1. Linear Peptide Synthesis:
-
Assemble the linear peptide sequence on a suitable resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
2. On-Resin N-Methylation (adapted from the Fukuyama-Mitsunobu reaction): [7]
-
Step 1: Nosylation: Swell the peptide-resin in N,N-dimethylformamide (DMF). Treat the resin with 2-nitrobenzenesulfonyl chloride (Ns-Cl) and collidine in dichloromethane (DCM) to protect the backbone amide.
-
Step 2: Methylation: Treat the nosylated peptide-resin with a solution of triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD), and methanol in tetrahydrofuran (THF).
-
Step 3: Deprotection: Remove the nosyl protecting group by treating the resin with a solution of β-mercaptoethanol and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Repeat steps 1-3 for each residue to be N-methylated.
3. Side-Chain Deprotection and On-Resin Cyclization:
-
Selectively deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Selectively deprotect the C-terminal protecting group (e.g., Allyl ester using Pd(PPh3)4).
-
Perform the on-resin cyclization using a suitable coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), and DIPEA (N,N-Diisopropylethylamine) in DMF.[9] Monitor the reaction by taking small resin samples for cleavage and analysis by HPLC-MS.
4. Cleavage and Purification:
-
Once cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
The following diagram illustrates the on-resin N-methylation and cyclization workflow.
Caption: On-resin N-methylation and cyclization protocol workflow.
Protocol 2: Solution-Phase Cyclization of an N-Methylated Peptide
This protocol outlines the synthesis of a head-to-tail cyclic peptide where the linear N-methylated precursor is first cleaved from the resin and then cyclized in solution.
1. Synthesis of the Linear N-Methylated Peptide:
-
Synthesize the linear peptide on a resin suitable for cleavage to a fully protected peptide acid (e.g., Wang resin).
-
Incorporate N-methylated amino acids during SPPS using commercially available Fmoc-N-Me-AA-OH derivatives or perform on-resin N-methylation as described in Protocol 1.
2. Cleavage of the Protected Linear Peptide:
-
Cleave the protected linear peptide from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.
-
Purify the protected linear peptide by flash chromatography or preparative HPLC.
3. Solution-Phase Cyclization:
-
Dissolve the purified protected linear peptide in a suitable solvent (e.g., DMF or DCM) at high dilution (typically 0.1-1 mM) to favor intramolecular cyclization.
-
Add the cyclization reagents. Common reagents for solution-phase cyclization include:
-
HATU/HOAt/DIPEA
-
DPPA (Diphenylphosphoryl azide)/HOBt (Hydroxybenzotriazole)/DIPEA
-
-
Stir the reaction at room temperature and monitor its progress by HPLC-MS.
4. Deprotection and Purification:
-
Once the cyclization is complete, remove the solvent under reduced pressure.
-
Treat the crude protected cyclic peptide with a strong acid cleavage cocktail (e.g., 95% TFA) to remove the side-chain protecting groups.
-
Precipitate the deprotected cyclic peptide in cold diethyl ether.
-
Purify the final product by RP-HPLC.
-
Characterize the purified peptide by MS and analytical HPLC.
The following diagram illustrates the logical relationship between key factors influencing the success of N-methylated cyclic peptide synthesis.
Caption: Key factors influencing the synthesis of N-methylated cyclic peptides.
Conclusion
The synthesis of cyclic peptides containing N-methylated residues is a challenging yet rewarding endeavor that can lead to the discovery of novel therapeutics with improved pharmacological profiles. By carefully selecting the synthetic strategy and optimizing the reaction conditions, researchers can successfully navigate the complexities associated with steric hindrance and conformational constraints. The protocols and data presented in these application notes serve as a valuable resource for scientists and drug development professionals working in this exciting field. The continued development of novel synthetic methodologies will undoubtedly further expand the accessibility and utility of this important class of molecules.
References
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-methylated cyclic peptides. | Sigma-Aldrich [merckmillipore.com]
- 5. Understanding and Designing Head-to-Tail Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptides with N-methyl-D-glutamic acid
Audience: Researchers, scientists, and drug development professionals.
Note: Direct research literature specifically detailing the applications of peptides containing N-methyl-D-glutamic acid is limited. The following application notes and protocols are based on the well-established principles of peptide modification through N-methylation and the incorporation of D-amino acids. The information provided is intended to serve as a foundational guide for researchers exploring the potential of this novel amino acid modification.
Introduction to N-methyl-D-glutamic acid in Peptides
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design. N-methylation and the use of D-enantiomers are two of the most powerful strategies to enhance the therapeutic properties of peptides. The combination of these modifications in the form of N-methyl-D-glutamic acid offers a unique tool to modulate peptide structure, stability, and biological activity.
N-methylation involves the substitution of the hydrogen atom on the backbone amide nitrogen with a methyl group. This modification imparts several advantageous properties:
-
Increased Proteolytic Stability: The N-methylated peptide bond is resistant to cleavage by many proteases, which significantly increases the in-vivo half-life of the peptide.[1]
-
Enhanced Membrane Permeability: N-methylation can improve the lipophilicity of a peptide and reduce its hydrogen bonding capacity, which may enhance its ability to cross cell membranes.[2][3]
-
Conformational Rigidity: The steric hindrance from the methyl group restricts the rotation of the peptide backbone, leading to a more defined conformation. This can result in increased receptor affinity and selectivity.[1]
-
Modulation of Biological Activity: The conformational constraints imposed by N-methylation can convert a receptor agonist into an antagonist or vice versa.[1]
Incorporation of D-amino acids , the enantiomers of the naturally occurring L-amino acids, also offers significant benefits:
-
Proteolytic Resistance: Peptides containing D-amino acids are not recognized by most endogenous proteases, leading to a longer duration of action.[4][5]
-
Unique Conformations: The incorporation of D-amino acids can induce unique secondary structures, such as specific turns or helices, which can be critical for biological activity.
-
Improved Stability and Activity: In some cases, the substitution of an L-amino acid with its D-enantiomer can enhance both the stability and the biological activity of the peptide.[5]
The presence of a glutamic acid side chain provides a negative charge at physiological pH, which can be crucial for interactions with biological targets.
By combining these three features, N-methyl-D-glutamic acid can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a peptide therapeutic.
Potential Applications
Based on the properties described above, peptides containing N-methyl-D-glutamic acid could be valuable in a variety of therapeutic areas:
-
Metabolic Diseases: Development of long-acting analogs of peptide hormones (e.g., GLP-1, insulin) with improved stability and bioavailability.
-
Oncology: Creation of potent and selective antagonists for cancer-related receptors, with enhanced tumor penetration.
-
Antimicrobials: Design of novel antimicrobial peptides with increased resistance to bacterial proteases and improved efficacy.[4][6]
-
Neurology: Development of brain-penetrant peptides targeting neurological disorders by leveraging increased lipophilicity.
Illustrative Quantitative Data
The following tables provide representative data from the literature on the effects of N-methylation and D-amino acid incorporation on peptide properties. While not specific to N-methyl-D-glutamic acid, they illustrate the potential magnitude of improvement that can be achieved with such modifications.
Table 1: Effect of N-methylation on Proteolytic Stability
| Peptide Sequence | Modification | Half-life in human serum (hours) | Fold Improvement |
| Analogue of Peptide A | None | 0.5 | - |
| Analogue of Peptide A | N-methyl-Alanine at position 2 | 8 | 16 |
| Analogue of Peptide B | None | 1.2 | - |
| Analogue of Peptide B | N-methyl-Leucine at position 5 | > 24 | > 20 |
Table 2: Impact of D-amino acid Substitution on Receptor Binding Affinity
| Peptide Sequence | Modification | IC50 (nM) for Receptor X | Change in Affinity |
| Parent Peptide (all L-amino acids) | None | 150 | - |
| Parent Peptide with D-Alanine at position 3 | D-Ala substitution | 25 | 6-fold increase |
| Parent Peptide with D-Phenylalanine at position 4 | D-Phe substitution | 5 | 30-fold increase |
Experimental Protocols
Synthesis of a Peptide Containing N-methyl-D-glutamic acid via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual synthesis of a peptide incorporating an Fmoc-N-Me-D-Glu(OtBu)-OH building block using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-N-Me-D-Glu(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an alternative such as PyAOP or PyBOP for the sterically hindered coupling.[7]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., Reagent B: TFA/Phenol/Water/TIPS 88:5:5:2)[8]
-
Cold diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard):
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
Once complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Coupling of Fmoc-N-Me-D-Glu(OtBu)-OH (Sterically Hindered):
-
Due to the steric hindrance of the N-methyl group, a longer coupling time and/or a more potent coupling reagent may be necessary.
-
Follow the procedure in step 3, but increase the coupling time to 4-6 hours or overnight.
-
Alternatively, use a coupling reagent known to be effective for N-methylated amino acids, such as PyAOP or PyBOP/HOAt.[7]
-
Double coupling (repeating the coupling step) may be required to achieve a high yield.
-
The standard ninhydrin test is not effective for secondary amines. Use a bromophenol blue test to monitor the coupling.[9]
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for other N-methylated residues) for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF, DCM, and methanol, then dry under vacuum.
-
Add the cleavage cocktail (e.g., Reagent B) to the resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.[8]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Visualizations
Caption: Strategies for peptide modification to enhance therapeutic properties.
Caption: Hypothetical antagonistic action of a peptide with N-methyl-D-glutamic acid.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a modified peptide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
On-Resin N-Methylation Techniques for Peptides: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the N-methylation of peptides is a critical tool for modulating their pharmacological properties. Introducing a methyl group to the amide nitrogen of the peptide backbone can enhance metabolic stability, improve membrane permeability, and in some cases, increase binding affinity and selectivity.[1][2] This document provides detailed application notes and experimental protocols for several key on-resin N-methylation techniques.
Application Notes
On-resin N-methylation offers the advantage of performing the modification directly on the solid support during peptide synthesis, streamlining the workflow and avoiding the need for the synthesis of individual N-methylated amino acid building blocks.[2] The choice of method depends on factors such as the specific amino acid sequence, the desired degree of methylation, and the compatibility with other protecting groups.
Key Techniques:
-
Fukuyama-Mitsunobu Reaction: This two-step method involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation.[2][3] It is a widely used and robust method applicable to most amino acids.[4]
-
Direct Alkylation: This approach uses a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base to directly methylate the amide nitrogen.[1][5][6] The choice of base and reaction conditions can influence the selectivity and efficiency of the reaction.[6]
-
Reductive Amination: This technique is particularly useful for N-terminal methylation and involves the formation of an imine with an aldehyde (e.g., formaldehyde), which is then reduced to the corresponding amine.[7][8]
Accelerating N-Methylation:
To reduce reaction times and potentially improve efficiency, microwave irradiation and ultrasonic agitation can be employed.[2][3][9] Microwave-assisted synthesis can significantly shorten the duration of both the methylation steps and the subsequent coupling of amino acids to the N-methylated residue.[1][5][9] Ultrasonic agitation has also been shown to reduce reaction times, particularly for the difficult coupling steps onto N-methylated amines.[2][3]
Experimental Protocols
The following are detailed protocols for the most common on-resin N-methylation techniques.
Protocol 1: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction
This protocol describes a three-step procedure consisting of sulfonylation, methylation, and desulfonylation, which is compatible with solid-phase peptide synthesis (SPPS).[3]
Workflow Diagram:
Materials:
-
Peptide-bound resin
-
N-methylpyrrolidone (NMP)
-
o-nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-dimethylaminopyridine (DMAP) or 2,4,6-collidine
-
Dimethyl sulfate ((MeO)₂SO₂) or Methyl Iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in NMP for 15 minutes.
-
Sulfonylation:
-
Methylation:
-
Desulfonylation:
Protocol 2: On-Resin Direct N-Methylation
This protocol is a more direct approach to N-methylation using a strong, non-nucleophilic base and a methylating agent.
Workflow Diagram:
Materials:
-
Peptide-bound resin
-
Tetrahydrofuran (THF), anhydrous
-
Lithium tert-butoxide (LiOtBu)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methyl iodide (CH₃I)
Procedure:
-
Resin Preparation: Swell the peptide-bound resin in anhydrous THF.
-
Deprotonation: Treat the resin with an excess of LiOtBu in THF.[6]
-
Washing: Wash the resin to remove excess base.
-
Methylation: Treat the resin with an excess of CH₃I in DMSO.[6]
-
Final Washing: Wash the resin thoroughly with DMSO, THF, and DCM and dry under vacuum.
Protocol 3: On-Resin N-Terminal Reductive Amination
This protocol is specific for the N-methylation of the N-terminal amino acid.
Workflow Diagram:
Materials:
-
N-terminally deprotected peptide-bound resin
-
N-methylpyrrolidone (NMP)
-
Formaldehyde (HCHO, 37% in H₂O)
-
Acetic acid (AcOH)
-
Sodium cyanoborohydride (NaBH₃CN)
Procedure:
-
Resin Swelling: Swell the N-terminally deprotected peptide-bound resin in NMP.
-
Reaction Mixture Preparation: In a separate vessel, prepare a solution of NaBH₃CN (10 equivalents), formaldehyde (20 equivalents), and acetic acid (8 equivalents) in NMP.[7]
-
Reaction: Add the reaction mixture to the resin and shake at room temperature overnight.[7]
-
Washing: Wash the resin thoroughly with NMP and DCM and dry under vacuum.
Quantitative Data Summary
The efficiency of on-resin N-methylation can vary depending on the method, the amino acid residue, and the reaction conditions. The following table summarizes reported HPLC purity data for crude peptides N-methylated using different techniques.
| N-Methylation Technique | Amino Acid | HPLC Purity of Crude Product (%) | Agitation Method | Reference |
| Fukuyama-Mitsunobu (Time-Reduced) | Arginine (RWG-NH₂) | 85 | Ultrasonic Agitation | [2][3] |
| Fukuyama-Mitsunobu (Time-Reduced) | Phenylalanine | 98-100 | Ultrasonic Agitation / Shaker | [2][3] |
| Fukuyama-Mitsunobu (Time-Reduced) | Glycine | 98-100 | Ultrasonic Agitation / Shaker | [2][3] |
| Fukuyama-Mitsunobu (Time-Reduced) | Cysteine | >95 | Ultrasonic Agitation / Shaker | [2][3] |
| Fukuyama-Mitsunobu (Time-Reduced) | Histidine | >95 | Ultrasonic Agitation / Shaker | [2][3] |
| Fukuyama-Mitsunobu (Time-Reduced) | Aspartic Acid | 26 | Ultrasonic Agitation | [2] |
| Fukuyama-Mitsunobu (Time-Reduced) | Multiple N-Me positions | 57 | Ultrasonic Agitation / Microwave | [2] |
| Fukuyama-Mitsunobu (Biron method) | Arginine | 34 | Ultrasonic Agitation (2 min) | [2] |
| Fukuyama-Mitsunobu (Biron method) | Arginine | 75 | Microwave (40°C, 2 min) | [2] |
| Fukuyama-Mitsunobu (Biron method) | 2-chlorotrityl resin | 59 | Ultrasonic Agitation (2 min) | [2][3] |
Note: The efficiency of N-methylation of aspartic acid can be low due to side reactions.[2] Shorter reaction times, as proposed by Biron et al., may not be sufficient for sterically hindered amino acids like arginine.[2]
Conclusion
On-resin N-methylation is a powerful and versatile strategy in peptide chemistry. The choice of the appropriate method and the optimization of reaction conditions, including the use of microwave or ultrasonic assistance, are crucial for achieving high yields and purity of the desired N-methylated peptides. The protocols and data presented here provide a comprehensive guide for researchers to effectively implement these techniques in their work.
References
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Solution-Phase Synthesis Using Boc-N-Me-D-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solution-phase synthesis of peptides incorporating N-tert-butyloxycarbonyl-N-methyl-D-glutamic acid (Boc-N-Me-D-Glu-OH). This specialized amino acid derivative is of significant interest in medicinal chemistry and drug discovery, primarily for its role in creating peptide-based modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling. The introduction of N-methylation and the use of the D-enantiomer can enhance peptide stability, bioavailability, and target specificity.
Applications in Drug Discovery: Targeting the NMDA Receptor
Peptides incorporating this compound are valuable tools for investigating and modulating the activity of the NMDA receptor. The NMDA receptor is an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression.[2][3]
The incorporation of an N-methyl-D-glutamic acid residue can confer antagonistic properties to the peptide, enabling it to inhibit the NMDA receptor.[4] This inhibitory action can prevent excessive calcium influx into neurons, a major cause of excitotoxicity and subsequent neuronal damage in various pathological conditions.[5] The N-methylation of the peptide backbone enhances proteolytic stability, while the D-amino acid configuration can also contribute to resistance against enzymatic degradation, prolonging the peptide's therapeutic window.
Experimental Protocols for Solution-Phase Peptide Synthesis
The following protocols outline the general procedures for the solution-phase synthesis of a dipeptide incorporating this compound. These protocols are based on established methods for peptide coupling and can be adapted for the synthesis of longer peptide chains.
General Materials and Methods
-
Starting Materials: this compound, C-terminally protected amino acid (e.g., H-Ala-OMe), coupling reagents (e.g., DCC, HBTU, PyBOP), additives (e.g., HOBt), bases (e.g., DIPEA, NMM), and anhydrous solvents (e.g., DCM, DMF, THF).
-
Reaction Monitoring: Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction.
-
Purification: The final product is purified using column chromatography on silica gel.
-
Characterization: The structure and purity of the synthesized peptide are confirmed by techniques such as NMR spectroscopy and mass spectrometry.
Protocol 1: Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) Mediated Coupling
This is a classic and widely used method for peptide bond formation.
Reaction Scheme:
This compound + H-Xaa-OR' --(DCC, HOBt, Base)--> Boc-N-Me-D-Glu-Xaa-OR'
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add the C-terminally protected amino acid (H-Xaa-OR', 1.0 eq) and a tertiary base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.0-1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: HBTU Mediated Coupling
HBTU is a highly efficient coupling reagent that often leads to faster reaction times and higher yields with reduced racemization.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.0 eq) and HOBt (1.0 eq) to the solution.
-
Add DIPEA (2.0 eq) and stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the C-terminally protected amino acid (H-Xaa-OR', 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Deprotection of the Boc Group
The Boc protecting group can be removed under acidic conditions to allow for further peptide chain elongation.
Procedure:
-
Dissolve the Boc-protected peptide in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% TFA v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly in the next coupling step after neutralization with a base.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the solution-phase coupling of this compound. Please note that optimal conditions may vary depending on the specific amino acid being coupled and the scale of the reaction.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| DCC | HOBt | NMM/DIPEA | DCM/DMF | 0 to RT | 12-24 | 70-85 |
| HBTU | HOBt | DIPEA | DMF | RT | 2-4 | 85-95 |
| PyBOP | - | DIPEA | DMF | RT | 1-3 | 80-95 |
Visualization of Experimental Workflow and Signaling Pathway
General Workflow for Dipeptide Synthesis
The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using this compound.
Caption: Workflow for dipeptide synthesis.
NMDA Receptor Signaling Pathway
Peptides containing N-methyl-D-glutamic acid can act as antagonists at the NMDA receptor. The following diagram illustrates the signaling pathway of the NMDA receptor and the potential point of intervention for such peptide antagonists.
Caption: NMDA receptor signaling pathway.
References
- 1. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Frontiers | The Role of N-Methyl-D-Aspartate Receptor Neurotransmission and Precision Medicine in Behavioral and Psychological Symptoms of Dementia [frontiersin.org]
- 4. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [rjraap.com]
- 5. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Technical Support Center: Boc-N-Me-D-Glu-OH Coupling Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with Boc-N-Me-D-Glu-OH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of this compound often low?
A1: The low coupling efficiency of this compound is primarily due to two factors:
-
Steric Hindrance: The presence of the N-methyl group on the alpha-amino group significantly increases steric bulk around the reaction center. This bulkiness hinders the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation.
-
Reduced Nucleophilicity: The electron-donating nature of the methyl group slightly reduces the nucleophilicity of the secondary amine, making it a less effective nucleophile compared to a primary amine.
These factors are common challenges when working with N-methylated amino acids.
Q2: What are the most recommended coupling reagents for this compound?
A2: For sterically hindered and N-methylated amino acids like this compound, high-reactivity coupling reagents are recommended. Guanidinium and phosphonium salt-based reagents are generally more effective than carbodiimides. The most commonly recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
HATU and HCTU are often considered the most effective for difficult couplings.[1][2][3] PyBrOP is also highly reactive but should be used with caution due to the potential for side reactions.[2]
Q3: Can I use standard coupling reagents like DIC/HOBt?
A3: While not impossible, using standard carbodiimide reagents like DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole) is likely to result in very low yields and incomplete couplings with this compound due to the steric hindrance.[4] More potent activating agents are strongly recommended to achieve satisfactory results.
Q4: What is the role of the base in the coupling reaction?
A4: A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial in coupling reactions involving uronium/aminium or phosphonium salt reagents.[2] The base serves two primary purposes:
-
Carboxylate Anion Formation: It deprotonates the carboxylic acid of the incoming amino acid, forming the carboxylate anion, which is the active nucleophile that attacks the coupling reagent.
-
Neutralization: It neutralizes the proton released during the reaction, maintaining a favorable pH for the coupling to proceed.
For sterically hindered couplings, DIPEA is the most commonly used base.
Troubleshooting Guide
Issue 1: Low or No Coupling Product Observed
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Insufficiently reactive coupling reagent. | Switch to a high-reactivity uronium/aminium or phosphonium salt-based reagent such as HATU, HCTU, or PyBOP. These are known to be more effective for coupling sterically hindered and N-methylated amino acids.[1][2][3] |
| Suboptimal reaction conditions. | Increase the equivalents of the amino acid, coupling reagent, and base. A common starting point is 2-4 equivalents of each relative to the resin substitution. Also, consider increasing the reaction time (e.g., 2-4 hours or even overnight) and performing the reaction at a slightly elevated temperature (e.g., 30-40°C). |
| Aggregation of the growing peptide chain. | If the peptide sequence is prone to aggregation, this can physically block the coupling site. Try switching to a more polar solvent like NMP (N-Methyl-2-pyrrolidone) or adding a small amount of DMSO (Dimethyl sulfoxide) to the DMF (Dimethylformamide). Using a resin with a lower substitution level can also help. |
| Incomplete deprotection of the N-terminal amine. | Ensure the previous deprotection step was complete. For Boc-SPPS, use a fresh solution of TFA in DCM. For Fmoc-SPPS, ensure the piperidine solution is fresh and the deprotection time is sufficient. |
Issue 2: Presence of Deletion Sequences in the Final Product
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Incomplete coupling at the this compound residue. | Perform a "double coupling." After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid for a second coupling cycle. This can significantly improve the yield and reduce deletion sequences. |
| Premature termination of the peptide chain. | If unreacted amino groups remain after coupling, they can be capped to prevent them from reacting in subsequent cycles. A common capping agent is acetic anhydride with a base like DIPEA. This will result in a truncated peptide that is easier to separate during purification than a deletion sequence. |
Issue 3: Observation of Unexpected Side Products
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Racemization of the activated amino acid. | This can be a concern with highly reactive coupling reagents and extended reaction times. While generally low with urethane-protected amino acids, it's a possibility. If suspected, consider using a weaker base like NMM instead of DIPEA, or adding an racemization suppressant like Oxyma Pure. |
| Transesterification of the glutamic acid side chain. | If a benzyl ester (OBzl) is used for side-chain protection, transesterification can occur in the presence of alcohols and a strong base, leading to the formation of methyl or ethyl esters.[5] Using a cyclohexyl (OcHex) or tert-butyl (OtBu) ester for side-chain protection can mitigate this issue. |
| Pyroglutamate formation. | If the N-terminal amino acid is glutamic acid, it can cyclize to form pyroglutamic acid, especially under acidic conditions.[6][7] While less of a concern when this compound is internal to the sequence, it's a known side reaction for N-terminal glutamic acid residues. Ensuring complete coupling and using milder cleavage conditions can help. |
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
While specific quantitative data for this compound is limited in the literature, the following table summarizes the relative performance of common coupling reagents for sterically hindered N-methylated amino acids based on published studies.[1][2][3][8][9]
| Coupling Reagent | Relative Efficiency | Recommended Use | Potential Issues |
| HATU | Very High | First-line choice for difficult couplings. | High cost. |
| HCTU | Very High | A more cost-effective alternative to HATU with similar efficiency. | |
| PyBOP | High | Effective for many N-methylated amino acids. | Can be less effective than HATU/HCTU for extremely hindered couplings. |
| PyBrOP | Very High | Highly reactive, can be effective when other reagents fail. | Can promote side reactions, including racemization.[2] |
| COMU | High | Good solubility of byproducts, making it suitable for both solid-phase and solution-phase synthesis. | |
| HBTU | Moderate to High | Generally less effective than HATU for N-methylated amino acids.[1] | |
| DIC/HOBt | Low | Not recommended for sterically hindered N-methylated amino acids. | Formation of insoluble DCU byproduct (with DCC). |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., 100 mg, 0.5 mmol/g substitution) in DMF for 30 minutes.
-
Deprotection: Remove the N-terminal protecting group of the resin-bound peptide according to standard procedures (e.g., 20% piperidine in DMF for Fmoc-SPPS or 50% TFA in DCM for Boc-SPPS). Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (4 equivalents, 0.2 mmol) and HATU (3.9 equivalents, 0.195 mmol) in DMF (1 mL).
-
Activation: Add DIPEA (8 equivalents, 0.4 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a qualitative test (e.g., Bromophenol Blue test) to check for the presence of free amines. A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction.[1]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Double Coupling for Difficult Sequences
-
Follow steps 1-5 of the standard coupling protocol.
-
After the initial coupling time (e.g., 2 hours), drain the reaction vessel.
-
Repeat steps 3-5 to perform a second coupling with a fresh solution of activated this compound.
-
Proceed with monitoring and washing as described in the standard protocol.
Visualizations
Caption: Troubleshooting workflow for this compound coupling.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Boc Deprotection of Hindered Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the tert-butyloxycarbonyl (Boc) deprotection of sterically hindered amino acids.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of hindered amino acids.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or sluggish deprotection | Steric Hindrance: The bulky nature of the amino acid side chain (e.g., Val, Ile, Tle, Aib) is impeding access of the acidic reagent to the Boc group. | - Increase Reaction Time: For standard conditions (TFA/DCM or HCl/dioxane), prolong the reaction time and monitor progress by TLC or LC-MS. - Increase Acid Concentration: Carefully increase the concentration of TFA. However, be aware that highly concentrated TFA (100%) can sometimes lead to incomplete deprotection in solid-phase synthesis due to poor resin swelling.[1] - Elevated Temperature: Gentle heating can sometimes accelerate the reaction, but must be used with caution to avoid side reactions. Thermal deprotection in a suitable solvent is also an option.[2] - Use a Stronger Acidic System: Consider using 4M HCl in dioxane, which is a potent reagent for Boc removal.[3] |
| Insufficient Reagent: The amount of acid is not sufficient to fully drive the reaction to completion. | - Ensure Stoichiometric Excess: Use a sufficient excess of the acidic reagent. For example, 25-50% TFA in DCM is a common starting point.[1][4] | |
| Poor Resin Swelling (for SPPS): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can limit reagent access to the peptide chain. | - Choose an Appropriate Solvent: Ensure the solvent system (e.g., DCM for TFA-based deprotection) effectively swells the resin. Insufficient swelling with 100% TFA has been shown to cause incomplete Boc removal.[1] | |
| Side reaction: t-Butylation of nucleophilic residues | Formation of tert-butyl Cations: The acid-catalyzed cleavage of the Boc group generates reactive tert-butyl cations.[5] These cations can alkylate nucleophilic amino acid side chains, particularly tryptophan, methionine, and cysteine.[5] | - Use Scavengers: Add scavengers to the deprotection cocktail to trap the tert-butyl cations. Common scavengers include: - Thioanisole - 1,2-Ethanedithiol (EDT) - Triisopropylsilane (TIS) - Phenol |
| Side reaction: Aspartimide formation | Base-catalyzed Cyclization: In peptides containing aspartic acid, aspartimide formation can occur, especially under basic conditions. While Boc deprotection is acidic, subsequent neutralization steps in SPPS can trigger this side reaction. | - Avoid Strong Bases for Neutralization: If possible, use milder bases for neutralization after the acidic deprotection step. |
| Degradation of other acid-sensitive functional groups | Harsh Acidic Conditions: Standard deprotection reagents like TFA and HCl can cleave other acid-labile protecting groups (e.g., tert-butyl esters, trityl groups). | - Use a Milder Deprotection Method: Consider alternative, milder reagents that are less acidic: - Oxalyl chloride in methanol: This system provides efficient deprotection at room temperature.[6][7][8] - Silica gel in refluxing toluene: A heterogeneous method that can be effective.[9] - Bismuth(III) trichloride in acetonitrile/water: Offers selective deprotection at moderate temperatures.[9] - Aqueous phosphoric acid: An environmentally benign option for deprotection. |
| Formation of deletion sequences in SPPS | Incomplete Deprotection: If the Boc group is not completely removed from a hindered residue, the subsequent coupling reaction will fail at that position, leading to a peptide sequence lacking that amino acid. This is a known issue with residues like N(pi)-benzyloxymethylhistidine. | - Optimize Deprotection Conditions: For problematic residues, consider extended deprotection times or a slight increase in acid concentration to ensure complete removal of the Boc group.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection?
A1: The most common methods for Boc deprotection involve the use of strong acids. These include:
-
Trifluoroacetic acid (TFA): Typically used as a 25-55% solution in dichloromethane (DCM).[1][4]
-
Hydrogen chloride (HCl): Often used as a 4M solution in 1,4-dioxane.[3]
Q2: Why is Boc deprotection of hindered amino acids more challenging?
A2: Sterically hindered amino acids, such as valine, isoleucine, tert-leucine, and α-aminoisobutyric acid (Aib), have bulky side chains that physically obstruct the approach of the deprotecting reagent to the Boc group. This steric hindrance slows down the reaction rate and can lead to incomplete deprotection under standard conditions.
Q3: What are some alternative, milder methods for Boc deprotection?
A3: For substrates containing other acid-sensitive functional groups, several milder alternatives to strong acids like TFA and HCl exist:
-
Oxalyl chloride in methanol: This reagent mixture allows for deprotection at room temperature, often within 1-4 hours, with high yields.[6][7][8]
-
High-temperature deprotection in ionic liquids: Using a thermally stable ionic liquid, Boc deprotection can be achieved at elevated temperatures, sometimes accelerated by the addition of a small amount of water or TFA.[2]
-
Lewis acids: Reagents like bismuth(III) trichloride can catalyze the selective removal of the Boc group.[9]
-
Heterogeneous methods: Using silica gel in refluxing toluene is another option for milder deprotection.[9]
Q4: How can I prevent the t-butylation of sensitive residues like tryptophan and methionine?
A4: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains. To prevent this, it is crucial to add "scavengers" to the deprotection reaction mixture. Common scavengers include thioanisole, 1,2-ethanedithiol (EDT), and triisopropylsilane (TIS). These molecules are more nucleophilic than the amino acid side chains and will preferentially react with the tert-butyl cations.
Q5: In solid-phase peptide synthesis (SPPS), can incomplete Boc deprotection cause major impurities?
A5: Yes. If the Boc group on a hindered amino acid is not completely removed, that amino acid will not be able to couple with the next amino acid in the sequence. This results in the formation of "deletion sequences," which are peptides missing one or more amino acids. This can be a significant source of impurity, especially in the synthesis of long peptides.
Quantitative Data on Deprotection of Hindered Amino Acids
The following table summarizes a comparison of different high-temperature deprotection methods for various Boc-protected amino acids, including the hindered amino acid L-Valine.
| Amino Acid | Method A (Neat, 150°C) | Method B (with H₂O, 150°C) | Method C (with 2 equiv. TFA, 130°C) |
| Boc-L-Val-OH | 29% yield (6 h) | 92% yield (6 h) | 93% yield (10 min) |
| Boc-L-Leu-OH | Decomposed | 89% yield (6 h) | 98% yield (10 min) |
| Boc-L-Ile-OH | Decomposed | 94% yield (6 h) | 98% yield (10 min) |
| Boc-L-Phe-OH | 20% yield (6 h) | 93% yield (5 h) | 95% yield (10 min) |
| Boc-L-Pro-OH | Decomposed | 95% yield (5 h) | 96% yield (10 min) |
| Data sourced from Bhawal, S. et al., RSC Advances, 2015.[2] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve the Boc-protected amino acid or peptide in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. If scavengers are needed, they should be added to this mixture.
-
Stir the reaction mixture at room temperature. For hindered amino acids, the reaction time may need to be extended from the typical 30 minutes to 1-2 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.
Protocol 2: Boc Deprotection with 4M HCl in Dioxane
-
Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent if necessary (e.g., methanol).
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, depending on the steric hindrance of the amino acid.
-
Monitor the reaction for completeness.
-
Remove the solvent in vacuo. The product is typically obtained as the hydrochloride salt.
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol[6][7][8]
-
In a dry round-bottom flask, dissolve the Boc-protected amino acid (1 equivalent) in methanol (e.g., 3 mL for 50 mg of substrate).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) to the solution. Note: An immediate temperature increase and sputtering may be observed.
-
Continue stirring at room temperature for 1-4 hours. The reaction time will depend on the substrate.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amino acid, typically as its hydrochloride salt.
Visualizations
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Preventing Racemization of D-Amino Acids During Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize or prevent the racemization of D-amino acids during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern?
A1: Racemization is the process where a chiral molecule, in this case, a D-amino acid, converts into its mirror image (enantiomer), an L-amino acid. In peptide synthesis, this leads to the formation of diastereomeric peptide impurities that can be difficult to separate from the desired product. These impurities can significantly impact the peptide's biological activity, therapeutic efficacy, and safety profile.
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The alpha-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar enolate intermediate can be re-protonated from either side, leading to a mixture of D and L configurations.[1]
Q3: Which amino acids are most susceptible to racemization?
A3: Cysteine and Histidine are particularly prone to racemization during coupling reactions.[1] Other amino acids with bulky side chains or those that are activated for extended periods can also be at higher risk.
Q4: How do coupling reagents influence racemization?
A4: The choice of coupling reagent is critical in controlling racemization. Reagents are broadly categorized into carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). Uronium/aminium reagents like HATU are generally faster and can lead to less racemization compared to HBTU.[2][3] Carbodiimide-mediated couplings often require additives to suppress racemization.[2]
Q5: What is the role of additives like HOBt, HOAt, and OxymaPure®?
A5: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They react with the activated amino acid to form an active ester that is less prone to oxazolone formation.[1][4]
-
HOBt (1-Hydroxybenzotriazole): A classic additive that effectively reduces racemization.[5]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization and increasing coupling efficiency.[4]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt and HOAt that provides excellent racemization suppression and high coupling rates.[4]
Troubleshooting Guides
Problem 1: Significant racemization detected in a peptide containing Cysteine.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inappropriate base: Strong bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) can promote racemization. | Use a more sterically hindered and weaker base such as 2,4,6-trimethylpyridine (collidine) or 2,6-lutidine.[6] | See Protocol 1 below. |
| Prolonged pre-activation: Pre-activating the amino acid for too long increases the time the oxazolone intermediate can form. | For phosphonium or uronium salt-mediated couplings (e.g., HBTU, HATU), avoid the pre-activation step. Add the reagents directly to the resin-bound amine.[7][8] | See Protocol 2 below. |
| Inadequate coupling reagent/additive combination: Some combinations are less effective at preventing cysteine racemization. | Use a proven low-racemization coupling cocktail such as DIC/OxymaPure® or pre-formed pentafluorophenyl (Pfp) esters.[7][8] | See Protocol 3 below. |
| Solvent effects: Polar aprotic solvents like DMF can sometimes favor racemization. | Use a less polar solvent mixture, such as CH2Cl2/DMF (1:1), to reduce racemization.[7][8] | Adjust the solvent in the chosen coupling protocol. |
Problem 2: High levels of D-isomer observed when coupling Histidine.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Side-chain protection: The trityl (Trt) protecting group on the imidazole side chain of Histidine offers limited suppression of racemization. | Use a side-chain protecting group that sterically hinders the abstraction of the alpha-proton, such as the Boc group on the N(τ)-position (Fmoc-His(Boc)-OH).[9] | See Protocol 4 below. |
| High coupling temperature: Elevated temperatures can accelerate the rate of racemization. | Perform the coupling at a lower temperature. For microwave-assisted synthesis, reducing the temperature from 90°C to 50°C can significantly decrease epimerization.[9] | Adjust the temperature parameters in your synthesizer's protocol. |
| Coupling reagent choice: Some coupling reagents are more prone to causing racemization with Histidine. | DEPBT (3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) is a phosphonium reagent known for its remarkable resistance to racemization, making it a good choice for coupling Fmoc-His(Trt)-OH.[4] | See Protocol 5 below. |
Quantitative Data Summary
The following tables summarize the extent of racemization observed under different experimental conditions.
Table 1: Racemization of Fmoc-L-His-OH derivatives during coupling.
| Nα-Protecting Group | Side-Chain Protecting Group | Coupling Reagent/Additive | Base | Temperature (°C) | % D-Isomer |
| Fmoc | Trityl (Trt) | DIC/OxymaPure® | DIEA | 50 | 6.8 |
| Fmoc | tert-Butyloxycarbonyl (Boc) | DIC/OxymaPure® | DIEA | 50 | 0.18 |
| Fmoc | Trityl (Trt) | DIC/OxymaPure® | DIEA | 90 | >16 |
| Fmoc | tert-Butyloxycarbonyl (Boc) | DIC/OxymaPure® | DIEA | 90 | 0.81 |
| Data sourced from a study on Liraglutide synthesis.[9] |
Table 2: Racemization of Fmoc-L-Cys(Trt)-OH with various coupling reagents.
| Coupling Reagent | Additive | Base | Pre-activation | % D-Isomer |
| HBTU | HOBt | NMM | 5 min | 5-33 |
| HBTU | HOBt | TMP | None | <1 |
| DIC | HOBt | - | 5 min | <1 |
| Data is a summary from studies on model peptides.[7][8] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH using a Hindered Base
-
Resin Preparation: Swell the resin-bound peptide in DMF. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the coupling solution to the resin. Immediately add 2,4,6-trimethylpyridine (collidine) (6 eq.).
-
Reaction Monitoring: Allow the reaction to proceed for 1-2 hours. Monitor the completion of the coupling using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin with DMF, DCM, and methanol.
Protocol 2: In-situ Activation Protocol for Racemization-Prone Amino Acids
-
Resin Preparation: Perform N-terminal Fmoc deprotection as described in Protocol 1.
-
Reagent Preparation: Prepare stock solutions of Fmoc-amino acid (e.g., Fmoc-Cys(Trt)-OH), coupling reagent (e.g., HATU), and a hindered base (e.g., collidine) in DMF.
-
Coupling Reaction: Add the Fmoc-amino acid solution (3 eq.) to the resin, followed immediately by the coupling reagent solution (3 eq.) and then the base solution (6 eq.). Do not allow the amino acid and coupling reagent to pre-mix for an extended period.
-
Reaction and Washing: Allow the reaction to proceed for 1-2 hours and wash as described in Protocol 1.
Protocol 3: DIC/OxymaPure® Coupling Protocol
-
Resin Preparation: Follow the deprotection and washing steps as outlined in Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Coupling Reaction: Add the amino acid/additive solution to the resin, followed by the addition of DIC (3 eq.).
-
Reaction and Washing: Let the reaction proceed for 1-3 hours. Wash the resin as described in Protocol 1.
Protocol 4: Coupling of Fmoc-His(Boc)-OH to Reduce Racemization
-
Resin Preparation: Deprotect the N-terminal Fmoc group as described in Protocol 1.
-
Coupling Solution Preparation: Dissolve Fmoc-His(Boc)-OH (3 eq.) and an appropriate coupling reagent/additive combination (e.g., HATU) in DMF.
-
Coupling Reaction: Add the coupling solution to the resin, followed by a suitable base (e.g., DIEA or collidine, 6 eq.).
-
Temperature Control: If using a microwave synthesizer, set the coupling temperature to 50°C. For conventional synthesis, ensure the reaction is carried out at room temperature.
-
Reaction and Washing: Allow the reaction to proceed to completion and wash the resin as previously described.
Protocol 5: DEPBT-Mediated Coupling of Fmoc-His(Trt)-OH
-
Resin Preparation: Follow the standard Fmoc deprotection and washing procedures.
-
Coupling Solution Preparation: Dissolve Fmoc-His(Trt)-OH (2 eq.) and DEPBT (2 eq.) in DMF.
-
Coupling Reaction: Add the coupling solution to the resin, followed by the addition of a base such as DIEA or collidine (4 eq.).
-
Reaction and Washing: Allow the coupling to proceed for 2-4 hours. Wash the resin thoroughly with DMF, DCM, and methanol.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Workflow for peptide synthesis with troubleshooting for racemization.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Technical Support Center: Troubleshooting Peptide Aggregation with N-Methylated Residues
For researchers, scientists, and drug development professionals working with N-methylated peptides, aggregation can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my N-methylated peptide aggregating?
A1: Peptide aggregation is a complex process driven by a variety of factors. For N-methylated peptides, the primary causes include:
-
Hydrophobic Interactions: N-methylation can increase the hydrophobicity of a peptide, promoting self-association to minimize contact with aqueous solvents.
-
Disruption of Secondary Structure: While N-methylation can disrupt hydrogen bonding and prevent the formation of β-sheets, it can also induce conformational changes that expose hydrophobic residues, leading to aggregation.
-
Solvent and pH Conditions: The choice of solvent and the pH of the solution can significantly impact the charge state and solubility of your peptide, influencing its propensity to aggregate.[1][2]
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and subsequent aggregation.[3]
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting molecular motion and hydrophobic interactions.
-
Ionic Strength: The salt concentration of the solution can affect electrostatic interactions between peptide molecules, thereby influencing aggregation.[4][5][6]
Q2: How can I detect and characterize aggregation in my N-methylated peptide sample?
A2: Several analytical techniques can be used to detect and characterize peptide aggregation. The choice of method will depend on the nature of the aggregates and the information you wish to obtain.
-
Dynamic Light Scattering (DLS): A rapid and non-invasive technique to determine the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[7]
-
Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their size. It can be used to quantify the amount of monomer, oligomers, and larger aggregates.
-
Thioflavin T (ThT) Assay: A fluorescence-based assay used to detect the presence of amyloid-like fibrils, which are a common form of peptide aggregates.
-
Transmission Electron Microscopy (TEM): A high-resolution imaging technique that allows for the direct visualization of aggregate morphology, such as fibrils and amorphous aggregates.
Q3: Can N-methylation itself be a strategy to prevent aggregation?
A3: Yes, N-methylation is often employed as a strategy to inhibit peptide aggregation. By replacing a backbone amide proton with a methyl group, N-methylation disrupts the hydrogen bonding required for the formation of β-sheet structures, which are characteristic of many amyloid fibrils.[7][8][9][10][11] This can lead to increased solubility and reduced aggregation propensity.[8][10]
Troubleshooting Guides
Problem 1: Peptide precipitates out of solution upon dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility in Aqueous Buffer | Attempt to dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[12] | The peptide dissolves in the organic solvent and remains in solution upon addition of the aqueous buffer. |
| Incorrect pH | Adjust the pH of the buffer. For acidic peptides, a basic buffer may be required, and for basic peptides, an acidic buffer may be necessary.[12][13] | The peptide dissolves as the pH approaches a point where the peptide is appropriately charged for solubility. |
| High Peptide Concentration | Dissolve the peptide at a lower concentration. | The peptide dissolves at a lower concentration, indicating that the initial concentration was above its solubility limit. |
Problem 2: Gradual aggregation or gel formation is observed over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Subtle Conformational Changes Leading to Aggregation | Screen different buffer conditions (pH, ionic strength) to find a condition that stabilizes the peptide in its monomeric form.[14] | The peptide remains soluble and does not aggregate over time in the optimized buffer. |
| Hydrophobic Interactions | Add excipients such as non-ionic detergents (e.g., Tween 20, Triton X-100) or sugars (e.g., sucrose, trehalose) to the solution to minimize hydrophobic interactions.[15][16][17] | The rate of aggregation is significantly reduced or eliminated. |
| Temperature-Induced Aggregation | Store the peptide solution at a lower temperature (e.g., 4°C or -20°C) to slow down the aggregation process. | The peptide solution remains stable for a longer period at a lower temperature. |
Quantitative Data on N-Methylated Peptide Aggregation
The following tables summarize quantitative data on the effects of N-methylation and various conditions on peptide aggregation, based on available literature.
Table 1: Effect of N-Methylation on the Aggregation of α-Synuclein (71-82) Peptide Fragment
| Peptide Sequence | Modification | Average Hydrodynamic Diameter (nm) after 2 weeks |
| asyn(71-76) (VTGVTA) | None | >1000 |
| mVTGVTA | N-methylated Alanine | ~10 |
| VTGmVTA | N-methylated Valine | ~10 |
| asyn(77-82) (VAQKTV) | None | >1000 |
| VmAQKTV | N-methylated Alanine | ~250 (after 1 week, stable thereafter) |
| VAQKTmV | N-methylated Valine | ~10 |
| VmAQKTmV | Double N-methylation | ~1000 |
Data adapted from a study on α-synuclein aggregation. The results demonstrate that single N-methylation can significantly reduce the aggregation potential of these peptide fragments.[7]
Table 2: Inhibition of Aβ(1-40) Aggregation by N-Methylated Peptides
| Inhibitor Peptide | Concentration (µM) | % Inhibition of ThT Fluorescence |
| SEN304 (D-[(chGly)-(Tyr)-(chGly)-(chGly)-(mLeu)]-NH2) | 100 | >90% |
| Non-N-methylated analogue of SEN304 | 100 | Insoluble and Toxic |
| KLVFF | 100 | ~50% |
This data illustrates that a specifically designed N-methylated peptide (SEN304) is a more potent inhibitor of Aβ aggregation compared to its non-methylated counterpart and a known inhibitor sequence (KLVFF).[8][9][10][11]
Table 3: General Solubility Guidelines for Peptides
| Peptide Characteristics | Recommended Primary Solvent | Dilution Solvent |
| Basic (net positive charge) | Dilute Acetic Acid or TFA | Water or Aqueous Buffer |
| Acidic (net negative charge) | Dilute Ammonium Hydroxide or Ammonium Bicarbonate | Water or Aqueous Buffer |
| Hydrophobic (>50% hydrophobic residues) | DMSO, DMF, Acetonitrile | Water or Aqueous Buffer (slowly) |
| Neutral (<25% charged residues) | DMSO, DMF, Acetonitrile | Water or Aqueous Buffer (slowly) |
These are general guidelines, and the optimal solvent for a specific N-methylated peptide may need to be determined empirically.[2][12]
Experimental Protocols
Thioflavin T (ThT) Assay Protocol
This protocol is for monitoring the formation of amyloid-like fibrils.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)
-
Peptide stock solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the peptide samples at the desired concentrations in the assay buffer. Include a buffer-only control.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, depending on the experimental design.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Plot the fluorescence intensity against time to observe the aggregation kinetics.
Dynamic Light Scattering (DLS) Protocol
This protocol provides a general workflow for analyzing peptide aggregation using DLS.
Materials:
-
Peptide solution
-
Low-volume cuvette
-
DLS instrument
Procedure:
-
Filter the peptide solution through a low-protein-binding 0.02 µm or 0.1 µm filter to remove any dust or extraneous particles.
-
Carefully pipette the filtered sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters, including the solvent viscosity and refractive index.
-
Acquire the scattering data. Typically, multiple measurements are averaged to obtain a reliable size distribution.
-
Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the width of the size distribution. An increase in Rh and PDI over time is indicative of aggregation.
Transmission Electron Microscopy (TEM) Protocol for Negative Staining
This protocol is for visualizing the morphology of peptide aggregates.
Materials:
-
Peptide sample
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid)
-
Filter paper
-
Forceps
Procedure:
-
Glow-discharge the TEM grids to make the carbon surface hydrophilic.
-
Apply a small drop (3-5 µL) of the peptide solution to the carbon-coated side of the grid and allow it to adsorb for 1-2 minutes.
-
Blot off the excess sample using a piece of filter paper.
-
Wash the grid by briefly touching it to a drop of deionized water, then blot. Repeat this step.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot off the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study | PLOS One [journals.plos.org]
- 5. Effect of ionic strength on the aggregation kinetics of the amidated amyloid beta peptide Aβ (1-40) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.bath.ac.uk [people.bath.ac.uk]
- 9. physoc.org [physoc.org]
- 10. researchgate.net [researchgate.net]
- 11. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 14. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurelis.com [neurelis.com]
- 16. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing Boc-N-Me-D-Glu-OH
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of peptides containing N-tert-butyloxycarbonyl-N-methyl-D-glutamic acid (Boc-N-Me-D-Glu-OH).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of peptides containing this compound.
| Problem | Potential Cause | Suggested Solution |
| Broad or multiple peaks for the target peptide in RP-HPLC | The presence of N-methylated amino acids can lead to multiple conformations (cis/trans isomers) of the peptide, which may resolve into separate peaks during HPLC analysis.[1] | - Elevated Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can help to coalesce these conformational isomers into a single, sharper peak. - Modified Gradient: A slower, more shallow gradient around the elution point of your peptide may improve resolution between the desired product and impurities.[2][3] - Alternative Solvents: If using standard water/acetonitrile gradients with 0.1% TFA, consider alternative ion-pairing agents or solvent systems.[4] |
| Low recovery of the purified peptide | - Aggregation: Peptides, especially those with hydrophobic residues, can aggregate, leading to poor solubility and loss during purification.[5] - Precipitation on Column: The peptide may be precipitating on the HPLC column. | - Solubility Enhancement: Dissolve the crude peptide in a stronger solvent like neat DMSO or DMF before diluting with the initial HPLC mobile phase. - Chaotropic Agents: Consider adding chaotropic agents like guanidinium chloride to the sample preparation to disrupt aggregation.[5] - Test Different Columns: A column with a different stationary phase (e.g., C8 instead of C18) or a larger pore size might be more suitable. |
| Presence of a significant peak with a mass corresponding to the loss of the Boc group | Premature cleavage of the Boc protecting group can occur during synthesis, cleavage from the resin, or even during sample preparation for purification if acidic conditions are too harsh. | - Mild Cleavage Conditions: If possible, use milder cleavage cocktails. - pH Control: Ensure the pH of your sample and mobile phases is controlled. While TFA is standard, its concentration can be optimized. - Proper Handling: Avoid prolonged exposure of the crude peptide to strong acids before purification. |
| Side reactions related to Glutamic Acid | The glutamic acid side chain can be susceptible to side reactions such as the formation of pyroglutamate at the N-terminus if the N-terminal Glu is not properly protected. While the Boc group on the N-methylated nitrogen of the D-Glu in the query protects the N-terminus, if there are other unprotected glutamic acid residues, this can be a concern. | - Careful Synthesis Strategy: Ensure complete protection of all reactive side chains during synthesis. - Optimized Cleavage: Use appropriate scavengers during the cleavage step to prevent side reactions. |
| Difficulty in separating the target peptide from deletion sequences | Incomplete coupling reactions during solid-phase peptide synthesis (SPPS) can lead to deletion sequences that are very similar in structure and hydrophobicity to the target peptide, making them difficult to separate by RP-HPLC. | - Optimized Synthesis: Ensure high coupling efficiency during SPPS by using potent coupling reagents like PyAOP or PyBOP/HOAt, especially for sterically hindered couplings involving N-methylated amino acids.[1] - High-Resolution HPLC: Use a high-resolution analytical column to develop the purification method before scaling up to a preparative column.[2] A longer column or one with smaller particle sizes can improve resolution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for a peptide containing this compound?
A1: The standard and most recommended method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] This technique separates the peptide from impurities based on hydrophobicity.
Q2: Which stationary phase (column) is best suited for my peptide?
A2: A C18 stationary phase is the most common and a good starting point for most peptides.[4] However, if your peptide is particularly hydrophobic or you are experiencing poor resolution, a C8 or C4 column might provide better results. For larger peptides, a wide-pore (300 Å) silica is recommended.
Q3: What mobile phases should I use for RP-HPLC purification?
A3: The standard mobile phases for peptide purification are:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[2]
A linear gradient from a low percentage of Solvent B to a higher percentage is typically used to elute the peptide.[2]
Q4: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?
A4: TFA acts as an ion-pairing agent. It protonates basic residues and the N-terminus of the peptide, and it forms an ion pair with these positively charged groups. This masks the interactions of these groups with the silica backbone of the stationary phase, leading to sharper peaks and better resolution.[2]
Q5: My HPLC chromatogram shows multiple peaks even though the mass spectrometry analysis indicates a pure product. What could be the cause?
A5: Peptides containing N-methylated amino acids can exist as a mixture of cis and trans isomers around the N-methylated peptide bond.[1] These conformers can have slightly different hydrophobicities and may be resolved as separate peaks by HPLC. Heating the column during the HPLC run can often help these peaks to coalesce.[1]
Q6: How can I improve the solubility of my crude peptide before injection?
A6: If your crude peptide has poor solubility in the initial mobile phase, you can first dissolve it in a small amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Then, dilute this solution with the initial mobile phase to the desired concentration for injection. Be mindful that DMSO has a strong UV absorbance and can interfere with the detection of early-eluting peaks.
Q7: What are common side reactions to be aware of when synthesizing peptides with Boc-protected amino acids?
A7: During Boc-based Solid-Phase Peptide Synthesis (SPPS), side reactions can include:
-
Diketopiperazine formation: This is more common at the dipeptide stage.[5][6]
-
Aspartimide formation: If your peptide contains aspartic acid.[5][6]
-
Alkylation: Reactive side chains like those of Trp, Met, and Cys can be modified by carbocations generated during the final cleavage step. The use of scavengers is crucial to prevent this.[7]
-
Incomplete Boc removal: This can lead to truncated sequences.
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
-
Sample Preparation: Dissolve a small amount of the crude peptide in 50% acetonitrile/water with 0.1% TFA to a concentration of approximately 1 mg/mL. If solubility is an issue, use a minimal amount of DMSO or DMF to dissolve the peptide first, then dilute. Filter the sample through a 0.45 µm filter before injection.[8]
-
Column: Use a standard analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phases:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient: Start with a broad gradient to determine the approximate elution time of your peptide. For example, a linear gradient of 5% to 95% Solvent B over 20 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Optimization: Once the retention time of the target peptide is known, optimize the gradient to improve resolution. A shallower gradient around the elution percentage of the target peptide will provide better separation from closely eluting impurities. For example, if the peptide elutes at 40% Solvent B, you could run a gradient of 30% to 50% Solvent B over 20 minutes.
Protocol 2: Preparative RP-HPLC Purification
-
Method Transfer: Scale up the optimized analytical method to a preparative column with the same stationary phase. Adjust the flow rate according to the column diameter.
-
Sample Loading: Dissolve the crude peptide in the minimum amount of a suitable solvent (as determined during method development) and inject it onto the column. Do not overload the column, as this will lead to poor separation.
-
Fraction Collection: Collect fractions as the peaks elute from the column.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Lyophilization: Combine the pure fractions and lyophilize them to obtain the final peptide as a fluffy white powder.[2] It is important to lyophilize the fractions as soon as possible, as peptides can degrade in solution.[2]
Visualizations
Caption: Workflow for peptide purification.
Caption: Troubleshooting logic for peptide purification.
References
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. hplc.eu [hplc.eu]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in N-Methylated Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance during the synthesis of N-methylated peptides.
Troubleshooting Guide & FAQs
Frequently Asked Questions
Q1: Why is steric hindrance a major issue in N-methylated peptide synthesis?
A1: The presence of a methyl group on the amide nitrogen (a secondary amine) significantly increases steric bulk around the nitrogen nucleophile. This bulk hinders the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more difficult compared to coupling with a primary amine. This often leads to incomplete couplings, lower yields, and the formation of deletion sequences, especially when coupling two consecutive N-methylated amino acids.[1][2][3][4]
Q2: What are the initial signs of a difficult coupling reaction due to steric hindrance?
A2: Common indicators of poor coupling efficiency include:
-
Positive Bromophenol Blue Test: A blue or green color after the coupling step indicates the presence of unreacted free amine on the resin.[3] A yellow color signifies a complete reaction.[3]
-
Low Yield: The final peptide yield is significantly lower than expected.
-
Presence of Deletion Sequences: Mass spectrometry analysis of the crude product shows peptides missing one or more amino acids at the site of the N-methylated residue.
-
Multiple Peaks on HPLC: The HPLC profile of the crude product may show multiple peaks due to the presence of deletion sequences and other side products.[4]
Troubleshooting Common Issues
Q3: My coupling reaction to an N-methylated residue is incomplete. What should I do first?
A3: The first step is to perform a second coupling (a "double coupling"). Re-expose the resin to a fresh solution of the activated amino acid and coupling reagents and allow the reaction to proceed for the same duration or longer.[3] Monitor the completion of the reaction using a qualitative test like the bromophenol blue test, as the ninhydrin test is not reliable for secondary amines.[3]
Q4: Double coupling did not resolve the issue. What are my next options?
A4: If double coupling is insufficient, you should consider optimizing your coupling conditions. The primary areas to focus on are the choice of coupling reagent, reaction temperature, and time.
Q5: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?
A5: Standard coupling reagents like HBTU and HCTU can be less effective for these challenging couplings.[3] More potent reagents are often required. HATU is a commonly used and successful reagent.[3][5] Other effective options include COMU, PyAOP, and PyBOP in the presence of an additive like HOAt or Oxyma.[1][5][6] For particularly difficult couplings, PyBroP and BOP-Cl have also been shown to be effective.[2][3][5] The use of pre-formed Fmoc-amino acid chlorides or generating them in situ with reagents like triphosgene is another powerful strategy.[3][4]
Q6: How does temperature affect the coupling efficiency, and should I use microwave synthesis?
A6: Increasing the reaction temperature can significantly improve coupling efficiency for sterically hindered residues. Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion by rapidly heating the reaction mixture.[1][7][8][9][10] This often leads to higher yields and purity in a shorter amount of time.[8][9] However, for some residues, like Fmoc-Arg(Pbf)-OH, coupling at room temperature may yield better results due to the potential for side reactions like lactam formation at elevated temperatures.[1]
Q7: I am performing an on-resin N-methylation. What are the critical steps to ensure success?
A7: A common and efficient on-resin N-methylation method involves a three-step procedure:
-
Sulfonylation: Protection of the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group.
-
Methylation: Alkylation of the sulfonamide with a methylating agent like dimethyl sulfate.
-
Desulfonylation: Removal of the o-NBS protecting group to reveal the N-methylated amine.
This entire process can be optimized to take as little as 35-40 minutes.[11][12] It is crucial to ensure each step goes to completion to avoid side products.
Quantitative Data Summary
Table 1: Comparison of Coupling Reagent Efficiency for Hindered Couplings
| Coupling Reagent | Additive | Temperature | Coupling Time | Reported Yield/Purity | Reference |
| HBTU | - | RT | - | ~23% (for Aib-enkephalin) | [1] |
| HATU | - | RT | - | ~79% (for Aib-enkephalin) | [1] |
| COMU | - | 80°C (MW) | 6 min | 92% (for Aib-enkephalin) | [1] |
| DIC | HOAt | 35°C (MW) | 20 min | High Yield | [9] |
| PyBroP | DIPEA | 0°C to RT | 1 hr | High Yield | [3] |
| BOP-Cl | - | - | - | Encouraging Results | [2] |
Note: Yields are highly sequence-dependent. This table provides a general comparison for sterically demanding couplings.
Table 2: Impact of Microwave (MW) vs. Room Temperature (RT) Synthesis
| Peptide Type | Synthesis Condition | Purity | Reference |
| Hexa-β-peptide | Conventional RT | 55% | [9] |
| Hexa-β-peptide | Microwave (Coupling: 60°C, 2 min; Deprotection: 50°C, 4 min) | 80% | [9] |
| Deca-β-peptide | Conventional RT | 21% | [9] |
| Deca-β-peptide | Microwave | 57% | [9] |
Experimental Protocols
Protocol 1: General Coupling of a Sterically Hindered Fmoc-N-methyl-amino Acid using HATU
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 4 equivalents of HATU (relative to the resin substitution) in DMF or NMP. Add 8 equivalents of diisopropylethylamine (DIEA). Allow the mixture to pre-activate for 5 minutes at room temperature.[3]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For microwave-assisted coupling, heat at a set temperature (e.g., 50-80°C) for 10-30 minutes.[8]
-
Monitoring: Remove a small sample of resin beads, wash them with methanol, and perform a bromophenol blue test.[3] A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete.
-
Recoupling (if necessary): If the coupling is incomplete, drain the resin and repeat steps 4 and 5 with a fresh solution of activated amino acid.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Protocol 2: Optimized On-Resin N-Methylation
This protocol is based on an optimized three-step procedure that can be completed in approximately 40 minutes.[12]
-
Sulfonylation (o-NBS Protection):
-
Swell the N-terminally deprotected peptide-resin in NMP.
-
In a separate vial, dissolve 10 equivalents of 4-dimethylaminopyridine (DMAP) and 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in NMP for pre-activation.
-
Add the pre-activated solution to the resin and shake for a reduced time, potentially as low as 15-20 minutes with ultrasonic agitation.[12]
-
Wash the resin with NMP.
-
-
Methylation:
-
To the sulfonamide-resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in NMP.
-
Agitate for a short duration (e.g., 5-10 minutes).[12]
-
Wash the resin with NMP.
-
-
Desulfonylation (o-NBS Removal):
-
Prepare a solution of 2-mercaptoethanol and DBU in NMP.
-
Add the solution to the resin and agitate for approximately 10-15 minutes.[12]
-
Wash the resin thoroughly with NMP and then DCM to yield the N-methylated peptide-resin, ready for the next coupling step.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete couplings in N-methylated peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
side reactions of glutamic acid side chain in Boc SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side reactions involving the glutamic acid side chain during Boc-SPPS (tert-butyloxycarbonyl solid-phase peptide synthesis).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of the glutamic acid side chain in Boc-SPPS?
The primary side reactions involving the glutamic acid (Glu) side chain during Boc-SPPS are:
-
Pyroglutamate Formation: N-terminal glutamic acid residues can cyclize to form pyroglutamate, especially during the acidic conditions of Boc removal.[1][2]
-
Side-Chain Esterification (Transesterification): The benzyl ester protecting group on the glutamic acid side chain can undergo transesterification if alcohols are used as solvents, particularly in the presence of a base.[3][4]
-
Acylium Ion Formation and Subsequent Reactions: During strong acid cleavage (e.g., with HF), the protonated γ-carboxyl group of glutamic acid can lose water to form a reactive acylium ion. This intermediate can then cyclize to form a pyrrolidone or be trapped by scavengers like anisole to yield a ketone.[4]
Q2: How is the glutamic acid side chain typically protected in Boc-SPPS?
In Boc-SPPS, the side chain of glutamic acid is most commonly protected as a benzyl ester (Bzl).[1][5] This protecting group is stable to the repetitive TFA treatments used for Nα-Boc group removal but is cleaved during the final hydrofluoric acid (HF) cleavage step.[5]
Q3: What is pyroglutamate formation and when does it occur?
Pyroglutamate (pGlu) is a cyclic lactam formed from an N-terminal glutamic acid or glutamine residue.[2][6] In the context of Boc-SPPS, the acidic conditions used for the removal of the Nα-Boc group can promote the cyclization of an N-terminal glutamic acid residue.[1][2] This intramolecular reaction involves the nucleophilic attack of the N-terminal amine on the side-chain γ-carboxyl group, leading to the elimination of water and the formation of the five-membered pyroglutamate ring.
Troubleshooting Guides
Issue 1: Unexpected mass loss in the final peptide, consistent with the loss of a water molecule.
Possible Cause: Pyroglutamate formation at the N-terminal glutamic acid.
Troubleshooting Steps:
-
Confirm the Location: Use mass spectrometry (MS/MS) to sequence the peptide and confirm that the modification is at the N-terminus. An N-terminal glutamic acid that has formed pyroglutamate will show a mass decrease of 18.01 Da (the mass of water).
-
Review Synthesis Protocol:
-
Prevention Strategies:
-
Coupling Conditions: Ensure rapid and efficient coupling of the subsequent amino acid to the newly deprotected N-terminal amine of glutamic acid to minimize its exposure in the free amine state.
-
Alternative Protecting Groups: While less common in standard Boc-SPPS, for particularly problematic sequences, exploring alternative side-chain protection for glutamic acid that is more stable to the specific reaction conditions could be considered.
-
Issue 2: Heterogeneity in the final peptide product, with a mass addition corresponding to an alcohol used in the synthesis.
Possible Cause: Transesterification of the glutamic acid side-chain benzyl ester.
Troubleshooting Steps:
-
Identify the Adduct: Analyze the crude peptide by mass spectrometry to identify the mass of the adduct. If it corresponds to the mass of an alcohol (e.g., +14 for methanol, +28 for ethanol) minus a hydrogen atom, transesterification is likely.
-
Review Synthesis and Cleavage Protocols:
-
Solvents: The use of alcohols like methanol (MeOH) or isopropanol (IPA) in washing steps, especially after neutralization, can lead to transesterification.[3][4] While IPA is generally preferred over MeOH to reduce this risk, it can still occur.[4]
-
Base: The presence of a base, such as tetramethylammonium hydroxide (TMAH), can catalyze this reaction.[3]
-
-
Prevention Strategies:
-
Avoid Alcohols: Use dichloromethane (DCM) and N,N-dimethylformamide (DMF) for all washing steps. If an alcohol wash is necessary, perform it quickly and ensure the peptide-resin is not exposed to basic conditions in the presence of the alcohol.
-
Resin Attachment: When attaching the first amino acid to the resin, using the pre-formed cesium salt of the Boc-amino acid can help avoid side reactions associated with other methods.[3]
-
Issue 3: Presence of a ketone adduct or a cyclized side-product after HF cleavage.
Possible Cause: Acylium ion formation from the glutamic acid side chain during strong acid cleavage.
Troubleshooting Steps:
-
Characterize the Byproduct: Use mass spectrometry and potentially NMR to identify the structure of the side product. A ketone adduct will correspond to the mass of the peptide plus the mass of the scavenger (e.g., anisole) minus the mass of water.
-
Review Cleavage Cocktail:
-
Scavengers: The presence of scavengers like anisole is crucial to trap the reactive carbocations generated during cleavage. However, these scavengers can also react with the acylium ion formed from the glutamic acid side chain.[4]
-
-
Prevention and Mitigation:
-
Cleavage Conditions: Optimize the cleavage time and temperature. Lowering the temperature and reducing the cleavage time can sometimes minimize side reactions.
-
Scavenger Choice: While anisole is a common scavenger, for sequences prone to this side reaction, a careful review of alternative scavenger cocktails might be necessary.
-
Data Presentation
Table 1: Common Side Reactions of Glutamic Acid in Boc-SPPS and Their Mass Changes.
| Side Reaction | Location | Mass Change (Da) | Common Cause |
| Pyroglutamate Formation | N-terminal Glu | -18.01 | Acidic conditions for Boc deprotection |
| Transesterification (Methanol) | Glu side chain | +14.02 | Methanol wash in the presence of base |
| Anisole Adduct Formation | Glu side chain | +90.11 | HF cleavage in the presence of anisole |
Experimental Protocols
Protocol 1: Detection of Pyroglutamate Formation by Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the crude, cleaved peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry Analysis:
-
Acquire the full mass spectrum (MS1) of the sample to identify the molecular weight of the main product and any potential byproducts.
-
Look for a peak corresponding to the expected mass of the target peptide minus 18.01 Da.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion of the potential pyroglutamate-containing peptide.
-
-
Data Analysis:
-
Analyze the fragmentation pattern. For a peptide with N-terminal pyroglutamate, the b-ion series will be shifted by -18.01 Da compared to the expected fragmentation of the native peptide. The y-ion series should remain unchanged.
-
Protocol 2: Minimizing Transesterification During Synthesis
-
Solvent Selection: Exclusively use non-alcoholic solvents such as DCM and DMF for all washing and reaction steps.
-
Neutralization Step: After TFA treatment for Boc deprotection, perform the neutralization step using a solution of diisopropylethylamine (DIPEA) in DCM or DMF.
-
Washing Protocol:
-
After neutralization, wash the peptide-resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove residual base and salts before the next coupling step.
-
If an alcohol wash is deemed absolutely necessary for other reasons, use isopropanol sparingly and ensure it is the final wash before drying, with no subsequent exposure to basic conditions.
-
Visualizations
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid residue.
Caption: Transesterification of the glutamic acid benzyl ester side chain.
Caption: Troubleshooting workflow for common glutamic acid side reactions.
References
- 1. peptide.com [peptide.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
cleavage cocktails for peptides with N-methylated residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of synthetic peptides, with a special focus on those containing N-methylated residues.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a cleavage cocktail in solid-phase peptide synthesis (SPPS)?
A1: In Fmoc-based solid-phase peptide synthesis, a cleavage cocktail serves two primary purposes: to cleave the synthesized peptide from the solid support (resin) and to remove the acid-labile protecting groups from the amino acid side chains. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).
Q2: Why are scavengers necessary in a cleavage cocktail?
A2: During the acidic cleavage process, highly reactive cationic species are generated from the protecting groups and the resin linker. These carbocations can re-attach to electron-rich amino acid residues in the peptide, such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired side products. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "scavenge" these reactive cations before they can modify the peptide.
Q3: Are special cleavage cocktails required for peptides containing N-methylated residues?
A3: In most cases, standard cleavage cocktails used for non-methylated peptides are also effective for peptides containing N-methylated residues.[1][2] The presence of the N-methyl group does not typically interfere with the cleavage from the resin or the removal of most common side-chain protecting groups. However, specific side reactions can occur, particularly at the N-terminus, which may require special consideration (see Troubleshooting section).
Q4: How long should the cleavage reaction be performed?
A4: The optimal cleavage time can vary depending on the peptide sequence and the protecting groups used. A general guideline is 1 to 4 hours at room temperature.[1][2] For peptides with multiple arginine residues protected with Pbf or Pmc groups, longer deprotection times may be necessary.[3][4] It is always recommended to perform a small-scale trial cleavage and analyze the product by HPLC to determine the optimal time for a specific peptide.
Q5: What are some common signs of an incomplete cleavage reaction?
A5: Incomplete cleavage can manifest as a low yield of the desired peptide. HPLC analysis of the crude product may show peaks corresponding to partially protected peptide species (higher mass than the expected product).[4] If you suspect incomplete cleavage, you can try extending the reaction time or using a stronger cleavage cocktail.
Troubleshooting Guide
Issue: Deletion of the N-terminal Acetylated N-methylated Residue
A significant and specific side reaction encountered with N-methylated peptides is the cleavage of the N-terminal acetylated N-methylated amino acid from the rest of the peptide sequence during acidic cleavage.[5] This results in a major product that is the desired peptide minus the first residue.
Possible Cause: The acetyl group at the N-terminus of an N-methylated residue can facilitate a cyclization reaction under strong acidic conditions, leading to the excision of the N-terminal residue.[5]
Solutions:
-
Modify the N-terminal group: Replacing the N-terminal acetyl group with a different electron-withdrawing group, such as a methoxycarbonyl group, has been shown to prevent this side reaction.[5]
-
Alter Cleavage Conditions: While less effective, using milder cleavage conditions, such as lower temperatures (e.g., 4°C), may help to reduce the extent of the deletion reaction.[5] However, this may also lead to incomplete removal of other side-chain protecting groups.[5]
-
Alternative N-terminal residue: If the sequence allows, substituting the N-terminal N-methylated amino acid with a non-methylated one or a conformationally constrained analog like Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) can prevent the side reaction.[5]
Cleavage Cocktail Compositions
The choice of cleavage cocktail depends on the amino acid composition of the peptide. The following table summarizes some commonly used cleavage cocktails.
| Reagent Name | Composition (v/v) | Key Applications and Remarks |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A good general-purpose, low-odor cocktail for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A milder, less odorous alternative to thiol-containing cocktails. Good for scavenging trityl groups but does not adequately protect Met from oxidation.[6][7] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% H₂O, 2.5% EDT | A robust and widely used cocktail, especially effective for peptides containing Cys, Met, Trp, or Tyr. Recommended for cleavage from PAL linkers.[6] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Ideal for the cleavage and deprotection of peptides containing sulfonyl-protected Arginine (e.g., Pmc, Mtr).[6] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of Methionine residues.[6][7] |
Abbreviations: TFA (Trifluoroacetic Acid), TIS (Triisopropylsilane), H₂O (Water), EDT (1,2-Ethanedithiol), DMS (Dimethyl Sulfide).
Experimental Protocols
General Protocol for Peptide Cleavage from Resin
-
Resin Preparation: After synthesis, ensure the N-terminal Fmoc group is removed. Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).[6] Dry the resin under vacuum.
-
Cleavage Reaction:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the appropriate cleavage cocktail (approximately 10 mL per gram of resin).[7]
-
Allow the suspension to stand at room temperature for the predetermined time (typically 1-4 hours) with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin from the cleavage mixture.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether.[8]
-
A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether to remove scavengers and other small molecules.
-
Dry the crude peptide under vacuum.
-
-
Analysis: Analyze the crude peptide using HPLC and Mass Spectrometry to confirm its identity and purity.
Visualizations
Caption: General experimental workflow for peptide cleavage from solid support.
Caption: Troubleshooting logic for N-terminal deletion in N-methylated peptides.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. scribd.com [scribd.com]
- 3. peptide.com [peptide.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Prevention of Diketopiperazine (DKP) Formation with D-Amino Acids
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of diketopiperazine (DKP) impurities during solid-phase peptide synthesis (SPPS), with a particular focus on sequences containing D-amino acids.
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis that can lead to DKP formation and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of DKP formation detected after coupling the third amino acid. | The dipeptide sequence, especially one ending in a D-amino acid followed by an amino acid prone to cyclization (e.g., Pro, Gly), is susceptible to cyclization upon Fmoc deprotection of the N-terminal amino acid. | 1. Use a pre-formed dipeptide: Couple the first two amino acids as a single dipeptide unit. This bypasses the vulnerable dipeptide-resin stage. 2. Modify Fmoc deprotection conditions: Use a milder base or lower temperatures to reduce the rate of DKP formation. 3. Change the protecting group strategy for the first two amino acids: Employ Boc-protection for the initial dipeptide, which is more stable under the basic conditions of Fmoc deprotection used for the rest of the synthesis. |
| Loss of peptide from the resin, especially with Wang or other benzyl ester-based resins. | DKP formation can lead to cleavage of the dipeptide from the resin, resulting in a lower overall yield.[1] | 1. Use a 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of the 2-CTC resin can suppress DKP formation.[2][3] 2. Employ a dipeptide coupling strategy: As mentioned above, this is a highly effective method to prevent resin cleavage due to DKP formation. |
| DKP formation is observed even with sterically hindered D-amino acids. | While less common, certain sequences and reaction conditions can still promote DKP formation. The stability of the six-membered ring is a strong thermodynamic driving force. | 1. Optimize coupling reagents: Use coupling reagents known to suppress side reactions, such as those incorporating HOBt or Oxyma. 2. Control the temperature: Perform both the deprotection and coupling steps at reduced temperatures to minimize the rate of the intramolecular cyclization. |
| Inconsistent results when trying to suppress DKP formation. | Multiple factors can influence the rate of DKP formation, including solvent, temperature, and the specific amino acid sequence.[4] | 1. Standardize protocols: Ensure consistent reaction times, temperatures, and reagent concentrations. 2. Perform a small-scale optimization study: Test different deprotection and coupling conditions to identify the optimal procedure for your specific peptide sequence. |
Frequently Asked Questions (FAQs)
Q1: Why are sequences with D-amino acids particularly prone to diketopiperazine formation?
A1: The formation of a diketopiperazine from a dipeptide involves a nucleophilic attack of the N-terminal amine on the carbonyl of the second amino acid's ester linkage to the resin. The stereochemistry of a D-amino acid at the second position (Xaa2) in a dipeptide of the structure H-Xaa1-D-Xaa2-Resin can result in a sterically more favorable pre-cyclization conformation, leading to a faster rate of DKP formation compared to its L-L counterpart. The resulting cis-conformation of the dipeptide is more stable, lowering the activation energy for the cyclization reaction.
Q2: What is the underlying mechanism of diketopiperazine formation?
A2: The mechanism involves an intramolecular aminolysis reaction. After the N-terminal Fmoc group of the dipeptide attached to the resin is removed, the free amine of the first amino acid acts as a nucleophile and attacks the carbonyl carbon of the ester bond linking the second amino acid to the resin. This forms a six-membered ring intermediate which then cleaves from the resin, releasing the diketopiperazine.
Caption: Mechanism of Diketopiperazine Formation.
Q3: How does the choice of solvent affect DKP formation?
A3: The solvent can significantly influence the rate of DKP formation. Polar aprotic solvents like DMF and NMP are commonly used in SPPS and can facilitate the reaction. Studies have shown that the rate of DKP formation can vary between different solvents, with some research indicating that less polar solvents may slow down the reaction.
Q4: Can temperature be used to control DKP formation?
A4: Yes, lowering the temperature during the Fmoc deprotection and/or coupling steps can significantly reduce the rate of diketopiperazine formation. This is a common strategy, particularly for sensitive sequences. However, reducing the temperature may also slow down the desired coupling reaction, so optimization may be required.
Q5: Are there specific coupling reagents that can help minimize DKP formation?
A5: Yes, the choice of coupling reagent can play a role. Using carbodiimides like DIC in conjunction with additives such as HOBt or Oxyma Pure can help to suppress racemization and other side reactions, including DKP formation, by forming an activated ester that is more reactive towards the incoming amino acid than intramolecular cyclization.
Experimental Protocols
Here are detailed methodologies for key strategies to avoid DKP formation with D-amino acids.
Protocol 1: Coupling of a Pre-formed Dipeptide
This protocol is highly recommended for sequences known to be prone to DKP formation.
Objective: To bypass the formation of the problematic dipeptide-resin intermediate by coupling a pre-synthesized dipeptide.
Materials:
-
Resin (e.g., 2-chlorotrityl chloride resin)
-
Fmoc-protected dipeptide (e.g., Fmoc-Xaa1-D-Xaa2-OH)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA)
-
Solvents (DMF, DCM)
-
Standard SPPS washing solutions
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Dipeptide Activation: In a separate vessel, dissolve the Fmoc-dipeptide (2 eq.), coupling reagent (e.g., HBTU, 1.95 eq.), and Oxyma (2 eq.) in DMF. Add DIPEA (4 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Drain the resin and add the activated dipeptide solution. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional but Recommended): To cap any unreacted sites, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) to deprotect the N-terminus of the coupled dipeptide.
-
Continue Synthesis: Continue with the coupling of the next amino acid in the sequence.
Caption: Workflow for Dipeptide Coupling.
Protocol 2: Modified Fmoc Deprotection
This protocol uses a milder base cocktail to reduce the rate of DKP formation.
Objective: To minimize DKP formation by using an alternative, less basic deprotection solution.
Materials:
-
Peptide-resin
-
Deprotection solution: 2% DBU, 5% piperazine in NMP
-
Solvents (NMP, DCM)
Procedure:
-
Resin Preparation: After the coupling of the second amino acid, wash the resin thoroughly with DMF and DCM.
-
First Deprotection: Add the 2% DBU/5% piperazine/NMP solution to the resin and agitate for 5-10 minutes.
-
Drain and Second Deprotection: Drain the deprotection solution and add a fresh portion of the solution. Agitate for an additional 15-20 minutes.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (3x) and DCM (3x) to remove all traces of the deprotection solution.
-
Immediate Coupling: Proceed immediately with the coupling of the third amino acid to minimize the time the deprotected dipeptide is exposed.
Quantitative Comparison of Deprotection Reagents:
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | 13.8 | [5] |
| 5% Piperazine/DMF | <4 | [5] |
| 2% DBU/5% Piperazine/NMP | 3.6 | [2] |
Protocol 3: Boc-Protection for the N-terminal Dipeptide
This protocol utilizes an orthogonal protecting group strategy for the first two amino acids.
Objective: To avoid the basic conditions of Fmoc deprotection for the DKP-prone dipeptide segment.
Materials:
-
Resin (e.g., PAM resin)
-
Boc-protected amino acids
-
TFA (for Boc deprotection)
-
DIPEA (for neutralization)
-
Fmoc-protected amino acids for the remainder of the sequence
-
Standard SPPS reagents and solvents
Procedure:
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard Boc-SPPS protocols.
-
Boc Deprotection: Deprotect the Boc group using a solution of TFA in DCM (e.g., 25-50% TFA).
-
Neutralization: Neutralize the resin with a solution of DIPEA in DMF.
-
Second Amino Acid Coupling: Couple the second Boc-protected amino acid.
-
Final Boc Deprotection: Deprotect the N-terminal Boc group with TFA/DCM.
-
Neutralization and Switch to Fmoc Chemistry: Neutralize the resin and switch to standard Fmoc-SPPS protocols for the coupling of the third and subsequent amino acids.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Peptides Containing N-Me-D-Glu
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing deletion sequences and overcoming other challenges during the synthesis of peptides containing N-Methyl-D-Glutamic acid (N-Me-D-Glu).
Frequently Asked Questions (FAQs)
Q1: Why are deletion sequences a common problem when incorporating N-Me-D-Glu into a peptide?
A1: Deletion sequences, which are impurities where one or more amino acids are missing from the target peptide sequence, are a common issue when incorporating N-methylated amino acids like N-Me-D-Glu.[1] The primary cause is steric hindrance.[2][3] The methyl group on the amide nitrogen of N-Me-D-Glu physically blocks the incoming activated amino acid, slowing down the coupling reaction and leading to incomplete acylation.[4][5] If the coupling reaction is not complete before the next deprotection step, the unreacted amine will be available for the subsequent amino acid, resulting in a deletion of the intended residue.
Q2: What are the most effective coupling reagents for incorporating N-Me-D-Glu?
A2: Due to the steric hindrance of N-methylated amino acids, standard coupling reagents are often inefficient.[6] The most effective coupling reagents for these challenging couplings are uronium/aminium or phosphonium salts that form highly reactive esters. Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU, and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly recommended.[6][7][8] HATU, in particular, is often cited for its high reactivity and ability to minimize racemization.[8][9]
Q3: How can I monitor the completeness of the coupling reaction for N-Me-D-Glu?
A3: Standard monitoring methods like the ninhydrin (Kaiser) test are not reliable for N-methylated amino acids because they do not react with secondary amines to produce the characteristic blue color.[6] A more suitable method is the bromophenol blue test, which will show a color change from blue/green (incomplete) to yellow (complete) in the presence of unprotected secondary amines.[6]
Q4: What is a "double coupling" strategy and when should I use it?
A4: A double coupling strategy involves repeating the coupling step for a particular amino acid before proceeding to the next deprotection step. This is a highly recommended technique to ensure complete incorporation of sterically hindered residues like N-Me-D-Glu.[10] If the first coupling reaction is incomplete, the second coupling provides another opportunity for the reaction to go to completion, thereby minimizing the formation of deletion sequences.[10] This is particularly important when coupling an amino acid onto the N-methylated residue.
Q5: Can microwave-assisted peptide synthesis (MW-SPPS) help in reducing deletion sequences?
A5: Yes, microwave-assisted solid-phase peptide synthesis (MW-SPPS) can significantly improve the synthesis of peptides containing N-methylated amino acids.[2][11] Microwave irradiation provides controlled heating, which can accelerate the coupling and deprotection steps.[11][12] This increased reaction rate can help overcome the steric hindrance associated with N-Me-D-Glu, leading to more complete couplings and a reduction in deletion sequences.[2][13]
Troubleshooting Guides
Problem 1: Identification of a Deletion Sequence in the Final Peptide Product
Symptoms:
-
Analytical HPLC shows a significant peak eluting earlier than the main product peak.
-
Mass spectrometry reveals a mass corresponding to the target peptide minus the mass of one or more amino acid residues.
Possible Causes:
-
Incomplete coupling of a sterically hindered amino acid, such as N-Me-D-Glu or the residue preceding it.
-
Insufficient reaction time or temperature for the coupling step.
-
Use of a suboptimal coupling reagent.
Solutions:
| Solution ID | Recommended Action | Detailed Protocol | Expected Outcome |
| TS1-A | Implement a Double Coupling Strategy | For the problematic coupling step, after the initial coupling reaction, drain the reaction vessel and repeat the coupling procedure with fresh reagents before proceeding to the next deprotection step.[10] | Increased coupling efficiency and significant reduction of the deletion sequence peak in the HPLC chromatogram. |
| TS1-B | Switch to a More Powerful Coupling Reagent | Replace standard coupling reagents like HBTU with HATU.[9][14] | HATU promotes faster and more complete coupling, minimizing the chance of incomplete reactions that lead to deletions.[8] |
| TS1-C | Utilize Microwave-Assisted SPPS | Perform the coupling and deprotection steps in a microwave peptide synthesizer. This allows for higher reaction temperatures and shorter reaction times.[2][13] | Enhanced reaction kinetics to overcome steric hindrance, leading to higher purity of the crude peptide.[11] |
| TS1-D | Increase Reaction Time and/or Temperature | For conventional synthesis, extend the coupling time for the N-Me-D-Glu residue (and the preceding residue) to at least 2 hours. If using a temperature-controlled synthesizer, a moderate increase in temperature can also be beneficial. | Improved reaction completion, but must be balanced against the risk of side reactions or racemization. |
| TS1-E | Optimize Solvent Conditions | If peptide aggregation is suspected (often in hydrophobic sequences), consider switching the solvent from DMF to NMP or a mixture of DMF/DMSO.[15] | Improved solvation of the growing peptide chain can increase the accessibility of the N-terminus for coupling. |
Problem 2: The Bromophenol Blue Test Remains Blue or Green After Coupling N-Me-D-Glu
Symptom:
-
A sample of the resin beads remains blue or green after performing the bromophenol blue test, indicating the presence of unreacted secondary amines.[6]
Possible Cause:
-
The coupling reaction is incomplete due to the steric hindrance of the N-Me-D-Glu residue.
Solutions:
| Solution ID | Recommended Action | Detailed Protocol | Expected Outcome |
| TS2-A | Perform a Second Coupling (Recouple) | Immediately following the positive bromophenol blue test, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[6] | The subsequent bromophenol blue test should be yellow, indicating a complete reaction. |
| TS2-B | Cap the Unreacted Amines | If a second coupling is still unsuccessful, it is crucial to "cap" the unreacted amines to prevent the formation of deletion peptides. This is done by acetylating the unreacted N-termini with acetic anhydride.[15] | The unreacted chains will be terminated and will not be elongated further, resulting in a truncated peptide that is easier to separate from the desired product during purification. |
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids
| Coupling Reagent | Typical Reaction Time (Conventional SPPS) | Reported Yield/Purity for Hindered Couplings | Key Advantages |
| HBTU | 1 - 2 hours | Can be low (<50%) for N-methylated residues[16] | Commonly used, cost-effective. |
| HATU | 30 - 60 minutes | High yields, often quantitative[6][14] | Faster reaction rates, less racemization.[9] |
| PyAOP | 1 - 2 hours | Very effective for N-methylated amino acids[3] | Particularly good for coupling N-methyl amino acids to other N-methyl amino acids.[7] |
| PyBroP | 1 hour | High yields for N-methylated residues[16] | Effective for hindered couplings. |
| COMU | 20 minutes (Microwave) | High purity (often >90%) | Rapid and high-yielding, especially with microwave assistance.[17] |
Table 2: Typical Yields for Different Synthesis Strategies for Peptides with N-Methylated Residues
| Synthesis Strategy | Crude Purity | Key Considerations |
| Conventional SPPS with HBTU | Often < 70% | Prone to deletion sequences with hindered amino acids. |
| Conventional SPPS with HATU | 70-90% | Significant improvement over HBTU.[9] |
| Double Coupling with HATU | >85% | Recommended for all sterically hindered couplings.[10] |
| Microwave-Assisted SPPS with HATU/COMU | >85-95% | Dramatically reduces reaction times and improves purity.[2] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-N-Me-D-Glu(OtBu)-OH in SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).
-
Activation of Fmoc-N-Me-D-Glu(OtBu)-OH: In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-D-Glu(OtBu)-OH and 3.9 equivalents of HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIEA) to the solution and allow it to pre-activate for 5 minutes at room temperature.[6]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with methanol, and perform the bromophenol blue test. A yellow color indicates a complete reaction. If the beads are blue or green, the coupling is incomplete.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (3-5 times).
Protocol 2: Double Coupling Procedure for a Difficult Amino Acid
-
Perform the initial coupling reaction as described in Protocol 1 (steps 3 and 4).
-
After the specified reaction time, drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (3 times) to remove any byproducts.
-
Repeat the coupling procedure by adding a fresh solution of the activated amino acid (prepared as in step 3 of Protocol 1).
-
Agitate for the same duration as the first coupling.
-
Proceed with monitoring and washing as usual.
Protocol 3: Analytical HPLC for Detection of Deletion Sequences
-
Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5). Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.[18]
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 214 nm or 220 nm.[18]
-
Analysis: Deletion sequences are typically more polar than the full-length peptide and will therefore elute earlier. The presence of a significant peak before the main product peak is indicative of a deletion.
Protocol 4: Mass Spectrometry for Identification of Deletion Sequences
-
Sample Preparation: Prepare the crude peptide sample as described in Protocol 3.
-
Analysis Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[7]
-
Data Acquisition: Acquire the mass spectrum of the crude peptide mixture.
-
Data Analysis:
-
Calculate the theoretical molecular weight of the target peptide.
-
Calculate the theoretical molecular weights of potential deletion sequences (e.g., target peptide minus the mass of N-Me-D-Glu).
-
Compare the theoretical masses with the experimental masses observed in the mass spectrum to confirm the presence and identity of any deletion impurities.
-
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. peptide.com [peptide.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. pnas.org [pnas.org]
- 9. rsc.org [rsc.org]
- 10. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ciclosporin - Wikipedia [en.wikipedia.org]
- 17. bachem.com [bachem.com]
- 18. rapidnovor.com [rapidnovor.com]
Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of peptides containing a high proportion of hydrophobic residues. These peptides are notoriously challenging to work with due to their tendency to aggregate in aqueous solutions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic peptide not dissolving in aqueous buffers like PBS or Tris?
A1: Peptides with a high content of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan, Methionine) have a strong tendency to aggregate in aqueous solutions through hydrophobic interactions.[1][2] Water is a highly polar solvent that repels these nonpolar residues, causing the peptides to associate with each other rather than dissolve.
Q2: What is the first step I should take when a hydrophobic peptide fails to dissolve in water?
A2: Before attempting to dissolve the entire sample, it is crucial to perform a solubility test with a small amount of the peptide.[1][3] This prevents the loss of valuable material. As a general starting point for highly hydrophobic peptides, the use of a small amount of an organic co-solvent is recommended.[1][2][4]
Q3: Are there any sequence-based clues to predict the solubility of my peptide?
A3: Yes, the amino acid composition is a primary determinant of solubility.[1] Peptides with over 50% hydrophobic residues are likely to have poor aqueous solubility.[2] You can also calculate the overall charge of your peptide at a given pH. A high net charge (either positive or negative) generally improves solubility in aqueous solutions. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.
Q4: Can I use sonication or heating to help dissolve my peptide?
A4: Yes, both sonication and gentle heating can aid in dissolving peptides. Sonication helps to break apart peptide aggregates, while gentle warming (e.g., up to 40°C) can increase the kinetic energy and improve dissolution.[2][4][5] However, prolonged or excessive heating should be avoided as it can lead to peptide degradation.[1]
Q5: My peptide dissolved in an organic solvent, but precipitated when I added my aqueous buffer. What should I do?
A5: This is a common issue known as "salting out." To avoid this, add the peptide-organic solvent solution dropwise into the stirring aqueous buffer.[6] This gradual dilution helps to prevent localized high concentrations of the peptide that can lead to aggregation. If precipitation still occurs, you may need to adjust the final concentration of the organic solvent or use a different co-solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve in any solvent. | Extreme hydrophobicity and strong intermolecular aggregation. | Try dissolving a small amount in a strong organic solvent like 100% DMSO or DMF first. If that fails, consider using denaturing agents like 6M Guanidine HCl or 8M Urea, but be aware of their potential incompatibility with downstream assays.[7] Chemical modification of the peptide may be necessary. |
| Peptide solution is cloudy or contains visible particles after vortexing/sonication. | The peptide is suspended, not fully dissolved. | Continue sonication in short bursts on ice to prevent heating. If cloudiness persists, a stronger solvent system is likely needed.[3] Always centrifuge your final solution to pellet any undissolved material before use.[1] |
| Peptide precipitates over time when stored in solution. | The peptide is aggregating out of the solution. | Store peptide solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] Ensure the pH of the storage buffer is not close to the peptide's isoelectric point. |
| Inconsistent results in biological assays. | Inaccurate peptide concentration due to incomplete solubilization. | Always ensure your peptide is fully dissolved before use. A clear, particle-free solution is indicative of proper solubilization.[1] Perform a final centrifugation step before taking an aliquot for your experiment. |
| Cytotoxicity observed in cell-based assays. | High concentration of organic co-solvent (e.g., DMSO, DMF). | Keep the final concentration of DMSO below 1% for most cell lines, and ideally below 0.5%.[1] For sensitive primary cells, the concentration may need to be even lower (<0.1%).[9] If possible, use a less toxic co-solvent or a different solubilization method. |
Data Presentation: Comparison of Solubility Enhancement Strategies
Table 1: Common Co-solvents for Hydrophobic Peptides
| Co-solvent | Properties | Recommended Starting Concentration | Considerations |
| DMSO (Dimethyl sulfoxide) | Highly polar aprotic solvent. Good for most hydrophobic peptides. | Dissolve in 100% DMSO initially, then dilute. Final concentration in assays should be <1%.[1] | Can oxidize peptides containing Cysteine (Cys) or Methionine (Met).[1] Can be cytotoxic at higher concentrations.[10] |
| DMF (Dimethylformamide) | Polar aprotic solvent. An alternative to DMSO. | Dissolve in 100% DMF initially, then dilute. | More toxic than DMSO.[10] A good alternative for peptides with Cys or Met residues.[2] |
| Acetonitrile (ACN) | Polar aprotic solvent. | Often used in mixtures with water and a small amount of acid (e.g., 0.1% TFA). | Commonly used in HPLC purification, so it is compatible with many analytical techniques. |
| Isopropanol/n-Propanol | Alcohols that can help solubilize some hydrophobic peptides. | Can be used in varying concentrations with water. | May affect peptide secondary structure. |
| TFE (Trifluoroethanol) / HFIP (Hexafluoroisopropanol) | Fluorinated alcohols that can disrupt secondary structures and improve solubility. | Use with caution as they can induce helical structures in peptides.[11] | Often used for structural studies (e.g., CD spectroscopy) but may not be suitable for all biological assays. |
Table 2: Impact of Solubility-Enhancing Tags on Protein/Peptide Solubility
| Tag | Size | Mechanism of Action | Reported Solubility Enhancement | Reference |
| Poly-lysine (e.g., K3) | Small | Increases the net positive charge of the peptide, enhancing electrostatic repulsion and interaction with water. | Up to 100-fold increase in aqueous solubility for a minibody. | [12] |
| Poly-arginine (e.g., R9) | Small | Increases the net positive charge, similar to poly-lysine. | Facilitates purification and cellular uptake. | |
| GST (Glutathione S-Transferase) | ~26 kDa | A highly soluble protein that can be fused to the target peptide. | Generally improves the solubility and expression of fused proteins. | [13] |
| MBP (Maltose-Binding Protein) | ~42.5 kDa | A large, highly soluble protein that can act as a chaperone to assist in proper folding. | Often shows a greater solubilizing effect than smaller tags like GST and Trx. | [12][13] |
| SUMO (Small Ubiquitin-like Modifier) | ~12 kDa | A small, highly soluble protein that can be cleaved with high precision. | Good for large, complex proteins where minimal residual amino acids after cleavage are desired. | [13] |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Peptide using DMSO
Objective: To dissolve a hydrophobic peptide for use in a biological assay.
Materials:
-
Lyophilized hydrophobic peptide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile deionized water or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pipettors and sterile tips
Procedure:
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Initial Dissolution: Add a small volume of 100% DMSO directly to the vial containing the lyophilized peptide to create a concentrated stock solution. For example, add 30-50 µL of DMSO.[6]
-
Mixing: Vortex the vial thoroughly to ensure the peptide is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[6] Visually inspect the solution to ensure it is clear and free of particulates.
-
Dilution: While gently vortexing or stirring the final aqueous buffer, slowly add the concentrated DMSO-peptide stock solution dropwise to achieve the desired final peptide concentration.[6]
-
Final Concentration of DMSO: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <1% for cell-based assays).[1]
-
Final Check: After dilution, visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit has been exceeded.
-
Centrifugation: Before use, centrifuge the final peptide solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining aggregates.[1]
-
Storage: Store the stock solution and any aliquots at -20°C or -80°C.
Protocol 2: pH Adjustment for Solubilizing Charged Hydrophobic Peptides
Objective: To improve the solubility of a hydrophobic peptide by adjusting the pH of the solvent.
Materials:
-
Lyophilized peptide
-
Sterile deionized water
-
10% Acetic Acid solution (for basic peptides)
-
0.1 M Ammonium bicarbonate solution (for acidic peptides)
-
pH meter or pH indicator strips
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine Peptide Charge: Analyze the amino acid sequence of your peptide to determine its net charge at neutral pH (pH 7).
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus.
-
Sum the values to get the net charge.
-
-
For Basic Peptides (Net Positive Charge): a. Attempt to dissolve a small amount of the peptide in sterile deionized water. b. If it does not dissolve, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[1] c. Once dissolved, you can further dilute the solution with your desired buffer.
-
For Acidic Peptides (Net Negative Charge): a. Attempt to dissolve a small amount of the peptide in sterile deionized water. b. If it does not dissolve, add 0.1 M ammonium bicarbonate solution dropwise while vortexing until the peptide dissolves.[5] c. Note: Avoid basic solutions if your peptide contains cysteine, as it can promote disulfide bond formation.[7]
-
Final pH Adjustment: After the peptide is dissolved, adjust the pH of the solution to the desired value for your experiment using dilute acid or base.
-
Final Check and Storage: Visually inspect for clarity, centrifuge if necessary, and store in aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for solubilizing a hydrophobic peptide using an organic co-solvent.
Caption: Decision tree for selecting an initial solubilization strategy based on peptide charge.
References
- 1. jpt.com [jpt.com]
- 2. biorbyt.com [biorbyt.com]
- 3. 合成肽的处理和储存实验方案 [sigmaaldrich.cn]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 6. lifetein.com [lifetein.com]
- 7. biocat.com [biocat.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Comparison between the behavior of different hydrophobic peptides allowing membrane anchoring of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Boc-SPPS Byproduct Reduction: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during Boc-Solid Phase Peptide Synthesis (Boc-SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Boc-SPPS?
A1: The most common byproducts in Boc-SPPS include:
-
Truncated and Deletion Sequences: Resulting from incomplete coupling or deprotection steps.
-
Diketopiperazine Formation: Cyclization of the dipeptide, particularly common with Proline in the first two positions.
-
Aspartimide Formation: Intramolecular cyclization of aspartic acid residues, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences.
-
Alkylation of Sensitive Residues: Modification of residues like Tryptophan (Trp), Cysteine (Cys), and Methionine (Met) by carbocations generated during Boc deprotection and final cleavage.
-
Racemization: Loss of stereochemical integrity, particularly at the C-terminal amino acid of a peptide fragment during coupling.
-
Pyroglutamate Formation: Cyclization of an N-terminal Glutamine (Gln) residue.
Q2: How can I prevent the formation of truncated and deletion sequences?
A2: To prevent truncated and deletion sequences, you can:
-
Ensure complete coupling: Use a sufficient excess of amino acid and coupling reagents and allow for adequate reaction time. Monitoring the coupling reaction with a qualitative test like the Kaiser test is recommended. For difficult couplings, a second coupling (double coupling) may be necessary.
-
Implement capping: After the coupling step, cap any unreacted N-terminal amines using reagents like acetic anhydride. This prevents them from reacting in subsequent cycles.
-
Optimize deprotection: Ensure complete removal of the Boc protecting group by using fresh trifluoroacetic acid (TFA) solution and appropriate reaction times. Incomplete deprotection will prevent the next amino acid from being coupled.
Q3: What is in situ neutralization and how does it help?
A3: In situ neutralization is a technique where the neutralization of the protonated N-terminal amine (after Boc deprotection) is performed simultaneously with the coupling of the next amino acid. This is in contrast to the standard procedure of a separate neutralization step followed by washes before coupling. In situ neutralization can significantly improve the efficiency of peptide chain assembly, especially for "difficult" sequences that are prone to aggregation.[1][2][3][4][5][6][7] It also helps to suppress diketopiperazine formation.[8]
Q4: What are scavengers and why are they important in the final cleavage step?
A4: Scavengers are nucleophilic reagents added to the strong acid cleavage cocktail (e.g., HF or TFMSA) to trap reactive carbocations generated from the cleavage of protecting groups and the linker.[9] These carbocations can otherwise lead to side reactions, such as the alkylation of sensitive amino acid residues like Tryptophan, Methionine, and Cysteine.[10] The choice of scavengers depends on the amino acid composition of the peptide.
Troubleshooting Guides
Problem 1: HPLC analysis shows multiple peaks with mass corresponding to truncated or deletion sequences.
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Incomplete Coupling | 1. Monitor Coupling: Use the Kaiser test to check for complete reaction. A positive test (blue color) indicates free amines. 2. Double Couple: If the Kaiser test is positive after the initial coupling, repeat the coupling step with fresh reagents. 3. Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagent. | See Protocol 1: Kaiser Test and Protocol 2: Double Coupling. |
| Incomplete Deprotection | 1. Use Fresh Reagents: Prepare fresh TFA deprotection solution for each synthesis. 2. Extend Reaction Time: For sterically hindered amino acids, slightly extend the deprotection time. | See Protocol 3: Boc Deprotection. |
| Peptide Aggregation | 1. Use In Situ Neutralization: This minimizes the time the peptide is in a neutral, aggregation-prone state.[1][2][3][4][5][6][7] 2. Choose Appropriate Resin: A lower substitution resin may be beneficial for long or hydrophobic sequences. | See Protocol 4: In Situ Neutralization Coupling. |
| Unreacted Amines | Implement Capping: After each coupling step, cap any unreacted amines to prevent them from reacting in subsequent cycles.[11] | See Protocol 5: Capping with Acetic Anhydride or Protocol 6: Capping with Benzoic Anhydride. |
Problem 2: A significant byproduct with a mass loss of 18 Da from an Aspartic Acid residue is observed.
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Aspartimide Formation | 1. Protecting Group Choice: Use a more sterically hindered protecting group for the Asp side chain, such as the cyclohexyl ester (OcHex), instead of the benzyl ester.[8] 2. Avoid Problematic Sequences: If possible, avoid sequences known to be prone to aspartimide formation (e.g., Asp-Gly). | When ordering protected amino acids, select Boc-Asp(OcHex)-OH. |
Problem 3: HPLC/MS analysis shows unexpected adducts on Trp, Met, or Cys residues after cleavage.
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Alkylation by Carbocations | 1. Use Scavengers: Employ an appropriate scavenger cocktail during the final cleavage step to trap reactive carbocations.[9][12][13] 2. Low-High HF Cleavage: This two-step procedure minimizes carbocation formation by first removing most protecting groups under milder conditions (low HF) before the final cleavage (high HF).[13][14][15] | See Protocol 7: Low-High HF Cleavage and the Scavenger Cocktails for HF Cleavage table below. |
Quantitative Data Summary
While byproduct formation is highly sequence-dependent, the following table summarizes the qualitative effectiveness of different strategies.
| Byproduct | Strategy | Relative Effectiveness | Notes |
| Truncated/Deletion Sequences | Capping | High | Effectively terminates chains that fail to couple. |
| Double Coupling | Moderate to High | Can drive difficult couplings to completion. | |
| Diketopiperazine Formation | In Situ Neutralization | High | Minimizes the window for cyclization.[8] |
| Aspartimide Formation | Use of Boc-Asp(OcHex)-OH | High | Steric hindrance reduces the likelihood of cyclization.[8] |
| Alkylation of Sensitive Residues | Low-High HF Cleavage | High | Significantly reduces carbocation formation.[13] |
| Scavenger Cocktails | Moderate to High | Effectiveness depends on the specific scavengers used and the peptide sequence. |
Scavenger Cocktails for HF Cleavage
| Scavenger | Target Residue(s) | Typical Concentration in HF |
| Anisole | General, Tyr | 5-10% |
| p-Cresol | General, Tyr | 5-10% |
| Thioanisole | Trp, Met | 5-10% |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | 2-5% |
| Dimethyl Sulfide (DMS) | Met | Used in high concentration in low-HF step |
Experimental Protocols
Protocol 1: Kaiser Test (Ninhydrin Test)
-
Take a few beads of the resin from the reaction vessel.
-
Wash the beads thoroughly with ethanol.
-
Add 2-3 drops of each of the following solutions:
-
Solution A: 5g ninhydrin in 100 mL ethanol.
-
Solution B: 80g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heat the sample at 100°C for 5 minutes.
-
Observation:
-
Positive (blue beads): Indicates the presence of free primary amines (incomplete coupling).
-
Negative (yellow/clear beads): Indicates the absence of free primary amines (complete coupling).
-
Protocol 2: Double Coupling
-
After the first coupling reaction, perform a Kaiser test.
-
If the test is positive, wash the resin with DMF.
-
Repeat the coupling step using a fresh solution of the protected amino acid and coupling reagents.
-
Allow the reaction to proceed for the standard coupling time.
-
Wash the resin and proceed to the next deprotection step or perform another Kaiser test to confirm completion.
Protocol 3: Boc Deprotection
-
Swell the peptide-resin in Dichloromethane (DCM).
-
Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for a 5-minute pre-wash.[16]
-
Drain the solution and add fresh 50% TFA in DCM.
-
Allow the reaction to proceed for 15-25 minutes with gentle agitation.[16]
-
When Cys, Met, or Trp are present, add 0.5% 1,2-ethanedithiol (DTE) to the TFA solution as a scavenger.[10][16]
-
Wash the resin thoroughly with DCM and then isopropanol before proceeding to the neutralization step.
Protocol 4: In Situ Neutralization Coupling
-
After Boc deprotection and washing, add the protected amino acid and coupling reagent (e.g., HBTU/HOBt) dissolved in DMF to the resin.
-
Immediately add the neutralization base, typically Diisopropylethylamine (DIEA), to the reaction mixture.
-
Allow the coupling reaction to proceed for the desired time.
-
Wash the resin with DMF to remove excess reagents and byproducts.
Protocol 5: Capping with Acetic Anhydride
-
After the coupling reaction, wash the resin with DMF.
-
Suspend the resin in a solution of acetic anhydride and a base (e.g., pyridine or DIEA) in DMF. A common mixture is a 50-fold excess of both acetic anhydride and pyridine based on the resin substitution.[17]
-
Agitate the mixture at room temperature for 30 minutes.[17]
-
Filter and wash the resin thoroughly with DMF.
-
Perform a Kaiser test to ensure all free amines have been capped (should be negative). Repeat the capping procedure if necessary.[17]
Protocol 6: Capping with Benzoic Anhydride
-
This protocol is often used to cap unreacted hydroxyl groups on the resin after loading the first amino acid, but can also be adapted for capping unreacted amines.
-
After the coupling reaction, wash the resin with DMF.
-
Suspend the resin in a solution containing a 5-fold excess of benzoic anhydride and 1 equivalent of pyridine in DMF.[18]
-
Agitate the mixture for 30 minutes.[18]
-
Filter and wash the resin with DMF.
Protocol 7: Low-High HF Cleavage
This procedure is designed to minimize side reactions by using a two-step cleavage process.[13][15]
Low HF Step:
-
Place the dried peptide-resin in a suitable HF cleavage vessel.
-
Add the "low" scavenger cocktail. A typical mixture is HF/DMS/p-cresol (25:65:10 v/v).[14]
-
Cool the vessel and distill the required amount of HF.
-
Allow the reaction to proceed at 0°C for 2 hours. This removes most of the side-chain protecting groups.
-
Evaporate the HF and DMS under vacuum.
-
Wash the resin with DCM or ethyl acetate to remove scavenger byproducts.
High HF Step:
-
Return the washed resin to the cleavage vessel.
-
Add the "high" scavenger, typically anisole or p-cresol (1 mL per gram of resin).
-
Distill a higher concentration of HF into the vessel (typically a 9:1 ratio of HF to scavenger).
-
Allow the cleavage to proceed at 0°C for 45-60 minutes to cleave the peptide from the resin and remove any remaining protecting groups.[12]
-
Evaporate the HF and proceed with peptide precipitation and purification.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common byproducts in Boc-SPPS.
Caption: Decision workflow for implementing a capping step after coupling in Boc-SPPS.
References
- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]
- 6. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis (2007) | Martina Schnölzer | 201 Citations [scispace.com]
- 7. peptide.com [peptide.com]
- 8. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Bot Detection [iris-biotech.de]
- 12. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 13. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 14. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Navigating Difficult Sequences with N-Methylated Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylated amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of peptides containing N-methylated residues.
Frequently Asked Questions (FAQs)
Synthesis & Coupling
-
Q1: Why are coupling reactions involving N-methylated amino acids so challenging?
A1: The primary challenge arises from steric hindrance. The methyl group on the amide nitrogen sterically hinders the incoming activated amino acid, making the coupling reaction significantly slower and less efficient compared to non-methylated counterparts.[1][2] This is particularly problematic when coupling an N-methylated amino acid onto another N-methylated residue.[1][3][4] This reduced nucleophilicity of the N-methylated amine requires more potent coupling reagents and potentially longer reaction times or elevated temperatures to achieve complete incorporation.[2]
-
Q2: My standard coupling reagents (HBTU, HCTU) are giving low yields. What should I use instead?
A2: Standard uronium-based coupling reagents like HBTU and HCTU are often less effective for N-methylated amino acids.[3] More potent phosphonium or specialized uronium/aminium reagents are recommended. The choice of coupling reagent is crucial for success.[5] See the table below for a comparison of commonly used and recommended reagents.
-
Q3: I'm observing deletion sequences in my final peptide. How can I prevent this?
A3: Deletion sequences are a common consequence of incomplete coupling.[1] To mitigate this, consider the following strategies:
-
Use a more effective coupling reagent: As mentioned in Q2, switch to reagents like HATU, PyAOP, or PyBOP/HOAt.[1][4][5]
-
Double or triple coupling: Performing the coupling step multiple times can help drive the reaction to completion, especially for sterically hindered residues like N(Me)-Val and N(Me)-Ile.[1]
-
Monitor coupling completion: Standard ninhydrin tests are ineffective for N-methylated amines. Use a bromophenol blue test to monitor the reaction progress.[3]
-
-
Q4: What are common side reactions during the synthesis of N-methylated peptides and how can I minimize them?
A4: Several side reactions can occur:
-
Diketopiperazine (DKP) formation: This is common when synthesizing N-alkylated peptides. Using 2-chlorotrityl chloride resin can help prevent DKP formation.[1]
-
Racemization: To minimize racemization, a stepwise coupling strategy is recommended over a convergent segment approach.[1] Using additives like HOAt can also reduce epimerization.[6][7]
-
Fragmentation during cleavage: Fragmentation can occur between consecutive N-methylated amino acids during TFA cleavage. The duration of the cleavage step can significantly impact the outcome.[1][4]
-
Loss of N-terminal acetylated N-methyl amino acid: This can happen during TFA cleavage from the resin.[1][4]
-
Purification & Analysis
-
Q5: My HPLC analysis of a purified N-methylated peptide shows multiple peaks. Is my peptide impure?
A5: Not necessarily. N-methyl-rich peptides often exhibit multiple peaks on HPLC profiles due to the slow conversion between different conformers (cis/trans isomers of the amide bond).[1][4] N-methylation can introduce steric hindrance that affects how the peptide folds.
-
Q6: Can I use Edman degradation to sequence my N-methylated peptide?
A6: Edman degradation is generally not effective for sequencing N-methylated peptides. The method relies on a free N-terminal amino group for the initial reaction with phenyl isothiocyanate (PITC).[8][9] If the N-terminus is methylated, this reaction is blocked, preventing sequencing.[8][10][11]
-
Q7: What is the best way to confirm the sequence and purity of my N-methylated peptide?
A7: Mass spectrometry (MS) is the most powerful tool for analyzing N-methylated peptides.[12] It can be used to verify the expected mass increase of +14 Da for each methylation.[2] Tandem MS (MS/MS) can be used to identify and localize the methylation sites.[12] Reversed-phase HPLC is also crucial for assessing purity, keeping in mind that N-methylated peptides typically have a longer retention time due to their increased hydrophobicity.[2][13]
Troubleshooting Guides
Problem: Low Coupling Yield
| Possible Cause | Suggested Solution |
| Ineffective coupling reagent | Switch to a more potent reagent such as HATU, PyAOP, or PyBOP/HOAt.[1][3][4][5] |
| Steric hindrance | Perform double or triple couplings to drive the reaction to completion.[1] |
| Incomplete reaction | Monitor coupling completion using the bromophenol blue test.[3] |
| Suboptimal activation | For HATU/DIPEA, keep preactivation times to a minimum to avoid racemization.[14] |
Problem: Side Product Formation
| Side Product | Possible Cause | Suggested Solution |
| Deletion Sequences | Incomplete coupling reactions.[1] | Use more efficient coupling reagents and/or perform multiple couplings.[1][5] |
| Diketopiperazines (DKPs) | Common in Fmoc-SPPS of N-alkylated peptides.[1] | Use 2-chlorotrityl chloride resin to minimize DKP formation.[1] |
| Racemization | Activation of the carboxylic acid. | Use a stepwise coupling strategy and additives like HOAt.[1][7] |
| Fragmentation | Acidic cleavage (TFA) of sequences with consecutive N-methylated residues.[4] | Optimize the cleavage time.[4] |
Quantitative Data Summary
Table 1: Recommended Coupling Reagents for N-Methylated Amino Acids
| Reagent | Type | Key Advantages | Reference |
| HATU | Aminium | Reacts faster with less epimerization.[6] Successfully used in couplings of N-methyl-amino acids.[5][14] | [5][6][14] |
| PyAOP | Phosphonium | Highly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[1][4][6] | [1][4][6] |
| PyBOP/HOAt | Phosphonium | A promising reagent combination for difficult couplings.[1][4] | [1][4] |
| TSTU | Uronium | Can eliminate racemization during coupling of peptides with a C-terminal N-methyl amino acid when used with N-hydroxysuccinimide and CuCl₂.[6] | [6] |
| PyBrOP | Phosphonium | A more reactive coupling reagent.[6] | [3][6] |
Experimental Protocols
Protocol 1: Standard Coupling with HATU
-
Resin Preparation: Swell the resin in DMF or NMP.[3] Perform the Fmoc deprotection of the N-terminal amine using standard procedures (e.g., 20% piperidine in DMF).[15] Wash the resin thoroughly with DMF.[7]
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 4 equivalents of HATU in DMF or NMP.[3]
-
Activation Initiation: Add 8 equivalents of diisopropylethylamine (DIPEA) to the amino acid/HATU solution.[3]
-
Pre-activation: Mix the solution at room temperature for 5 minutes.[3]
-
Coupling: Add the activated amino acid solution to the resin.[3]
-
Reaction: Shake the resin suspension at room temperature for at least 1 hour.[3] For difficult couplings, this time can be extended.[15]
-
Monitoring: Take a small sample of the resin, wash it, and perform the bromophenol blue test to check for completion.[3]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF.[3][7]
Protocol 2: Bromophenol Blue Test for Coupling Monitoring
-
Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[3]
-
Sample Preparation: Remove a small sample of resin from the reaction vessel and wash it with methanol.[3]
-
Testing: Add 2 ml of the bromophenol blue test solution to the washed resin sample.[3]
-
Observation: Observe the color of the suspension.
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) cycle for incorporating N-methylated amino acids.
Caption: Logical relationships between challenges encountered during the synthesis and analysis of N-methylated peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. peptide.com [peptide.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Edman degradation - Wikipedia [en.wikipedia.org]
- 12. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 15. chem.uci.edu [chem.uci.edu]
Validation & Comparative
Navigating the Labyrinth of Modified Peptides: A Guide to the Mass Spectrometry Analysis of N-methyl-D-Glu Peptides
For researchers, scientists, and drug development professionals, the precise characterization of therapeutic peptides is paramount. The introduction of non-standard amino acids, such as N-methyl-D-glutamic acid (N-methyl-D-Glu), presents unique analytical challenges. This guide provides a comparative overview of the mass spectrometric behavior of peptides containing N-methyl-D-Glu, contrasted with their L-glutamic acid, D-glutamic acid, and N-methyl-L-glutamic acid counterparts. While direct experimental data for N-methyl-D-Glu is limited in published literature, this guide synthesizes established principles from the analysis of N-methylated and D-amino acid-containing peptides to provide a predictive framework for their analysis.
The incorporation of N-methylated and D-amino acids into peptide therapeutics is a key strategy for enhancing their stability, potency, and pharmacokinetic properties. N-methylation can protect against enzymatic degradation and modulate receptor binding, while the inclusion of D-amino acids can confer resistance to proteolysis. However, these modifications introduce significant complexity to their analysis by mass spectrometry, the cornerstone of modern proteomics and peptide characterization.
This guide will delve into the expected fragmentation patterns, analytical strategies for isomer differentiation, and recommended experimental protocols for peptides containing the unique N-methyl-D-Glu modification.
Comparative Fragmentation Analysis: Predicting the Behavior of N-methyl-D-Glu Peptides
The fragmentation of peptides in a mass spectrometer, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), yields characteristic b- and y-ions that allow for sequence determination. The introduction of modifications like N-methylation and changes in stereochemistry can alter these fragmentation pathways.
Based on existing literature for related modifications, we can predict the following behaviors:
-
L-Glu vs. D-Glu Peptides: As stereoisomers, peptides containing L-Glu and D-Glu will have the same mass and, under standard CID/HCD conditions, often produce very similar MS/MS spectra. Differentiation typically requires specialized techniques that are sensitive to the three-dimensional structure of the ions, such as ion mobility spectrometry (IMS), or by observing subtle differences in fragment ion intensities.[1][2] Electron-based fragmentation methods like electron capture dissociation (ECD) have also been shown to provide better chiral recognition than collisional methods.[2]
-
Effect of N-methylation: N-methylation of an amino acid residue adds 14.01565 Da to its mass. In the case of N-methyl-Glu, this mass shift will be readily observed. The fragmentation of N-methylated peptides can be distinct. The presence of the methyl group on the amide nitrogen can influence the proton mobility along the peptide backbone, potentially altering the relative abundances of b- and y-ions compared to the non-methylated analogue. Studies on other N-methylated amino acids have shown characteristic neutral losses and the formation of specific immonium ions. For N-methyl-Glu, one might anticipate a unique immonium ion at m/z 114.055.
-
N-methyl-L-Glu vs. N-methyl-D-Glu Peptides: Similar to the L-Glu and D-Glu pair, these two modified peptides will be stereoisomers and thus have identical masses. Their differentiation will present the same challenges. Ion mobility spectrometry would be a key technique to resolve these isomers, as the different stereochemistry could lead to different collision cross-sections.
The following table summarizes the expected observations for a hypothetical peptide, Ac-Tyr-X-Gly-Phe-Met-NH2, where X is the variable amino acid.
| Feature | L-Glu Peptide | D-Glu Peptide | N-methyl-L-Glu Peptide | N-methyl-D-Glu Peptide |
| Precursor Ion m/z | Same as D-Glu | Same as L-Glu | +14.02 Da vs. L/D-Glu | Same as N-methyl-L-Glu |
| MS/MS Spectrum | Standard b- and y-ion series. | Very similar to L-Glu. Subtle intensity differences may exist.[3] | Altered b- and y-ion ratios possible. Potential for unique immonium ion. | Very similar to N-methyl-L-Glu. Subtle intensity differences may exist. |
| Differentiation | From N-methylated peptides by mass. From D-Glu by IMS or chiral chromatography. | From N-methylated peptides by mass. From L-Glu by IMS or chiral chromatography.[1] | From non-methylated peptides by mass. From N-methyl-D-Glu by IMS. | From non-methylated peptides by mass. From N-methyl-L-Glu by IMS. |
Experimental Protocols for the Analysis of Modified Peptides
A robust analytical workflow is crucial for the unambiguous identification and characterization of peptides containing N-methyl-D-Glu.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for peptide separation.
-
Column: A C18 column with a particle size of 1.7-1.9 µm is recommended for high-resolution separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A shallow gradient (e.g., 2-40% B over 30-60 minutes) is advisable to ensure the separation of any isomeric impurities.
-
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is essential for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for peptides.
-
MS1 (Full Scan): Acquire high-resolution full scan data to determine the accurate mass of the precursor ion.
-
MS2 (Fragmentation): Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions. HCD is a common fragmentation method. It is advisable to acquire data at multiple collision energies to obtain a comprehensive fragmentation pattern.
-
Advanced Techniques for Isomer Differentiation
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge. As stereoisomers can have different three-dimensional structures, they may exhibit different drift times in an IMS cell, allowing for their separation and individual fragmentation.[1]
-
Electron Capture Dissociation (ECD)/Electron Transfer Dissociation (ETD): These non-ergodic fragmentation methods are often more sensitive to subtle structural differences, including stereochemistry, and can provide complementary information to CID/HCD.[2]
Visualizing the Workflow and Fragmentation
To aid in understanding the analytical process and the molecular structure, the following diagrams are provided.
References
A Comparative Guide to Chiral HPLC Analysis of Peptides
For researchers, scientists, and drug development professionals, the stereochemical purity of peptides is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioselective analysis of these biomolecules. This guide provides an objective comparison of prevalent chiral HPLC methods for peptide analysis, supported by experimental data and detailed protocols, to aid in the selection of the most suitable strategy for your research needs.
The enantiomers of a chiral peptide can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust analytical methods to separate and quantify these stereoisomers are imperative in drug discovery, development, and quality control. The primary approaches for chiral peptide separation via HPLC can be broadly categorized into two strategies: indirect methods, which involve the derivatization of enantiomers into diastereomers prior to analysis on a standard achiral column, and direct methods, which employ a chiral stationary phase (CSP) to achieve separation.
This guide will delve into a comparative analysis of these methods, focusing on commonly used chiral derivatizing agents—Marfey's Reagent and o-Phthaldialdehyde (OPA) with chiral thiols—and popular chiral stationary phases, including macrocyclic glycopeptide, cyclodextrin-based, and zwitterionic ion-exchange columns.
Comparison of Chiral HPLC Methods for Peptide Analysis
The selection of an appropriate chiral separation strategy depends on various factors, including the physicochemical properties of the peptide, the required sensitivity, and the availability of instrumentation. The following table summarizes the performance of different methods for the chiral analysis of representative peptides.
| Method | Analyte (Peptide) | Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Indirect Method | ||||||
| Marfey's Reagent (FDAA) | DL-Ala-DL-Ala | Reversed-Phase C18 | Gradient: A: 0.1% TFA in Water, B: Acetonitrile | 1.25 | 2.1 | |
| Marfey's Reagent (FDAA) | DL-Leu-DL-Phe | Reversed-Phase C18 | Gradient: A: 50 mM TEAA (pH 4.0), B: Acetonitrile | 1.32 | 2.5 | |
| OPA + N-isobutyryl-L-cysteine (IBLC) | DL-Val-DL-Val | Reversed-Phase C18 | Gradient: A: 50 mM Sodium Phosphate (pH 6.8), B: Methanol/Acetonitrile (1:1) | 1.18 | 1.9 | |
| Direct Method | ||||||
| Macrocyclic Glycopeptide (Teicoplanin) | DL-Ala-DL-Ala | Chirobiotic T | Methanol/Water (80:20, v/v) | 1.40 | 2.8 | |
| Macrocyclic Glycopeptide (Teicoplanin) | DL-Leu-DL-Ala | Chirobiotic T | Acetonitrile/0.1% Formic Acid | 1.55 | 3.2 | |
| Zwitterionic Ion-Exchange | DL-Leu-DL-Tyr | Chiralpak ZWIX(+) | MeOH/MeCN (50/50 v/v) + 50 mM AcOH, 25 mM DEA | 1.28 | 2.3 | |
| Cyclodextrin-Based | Phe-Gly vs. Gly-Phe | β-Cyclodextrin | 16% Methanol in Water | 1.15 | 1.8 |
Experimental Protocols
Indirect Method: Chiral Derivatization
The indirect approach involves a pre-column derivatization step to convert the peptide enantiomers into diastereomeric pairs, which can then be separated on a conventional achiral HPLC column.
Marfey's reagent reacts with the primary amino groups of peptides to form stable diastereomers.
-
Peptide Hydrolysis (if analyzing constituent amino acids): Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours. Evaporate the acid under vacuum.
-
Derivatization:
-
Dissolve the dried peptide hydrolysate or intact peptide (containing a free N-terminal amine) in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 2 M HCl.
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A typical gradient could be from 10% to 60% acetonitrile in water (both containing 0.1% trifluoroacetic acid, TFA) over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
OPA reacts rapidly with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine or N-isobutyryl-L-cysteine) to form fluorescent diastereomeric isoindolinone derivatives.
-
Reagent Preparation:
-
OPA Solution: Dissolve 10 mg of OPA in 1 mL of methanol.
-
Chiral Thiol Solution: Dissolve 10 mg of the chiral thiol (e.g., N-isobutyryl-L-cysteine) in 1 mL of methanol.
-
Borate Buffer: 0.4 M Boric acid adjusted to pH 9.5 with NaOH.
-
-
Derivatization:
-
To 50 µL of the peptide solution, add 50 µL of the borate buffer.
-
Add 50 µL of the chiral thiol solution, and mix.
-
Add 50 µL of the OPA solution, mix, and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject the sample immediately onto the HPLC system.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in a phosphate or acetate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).
-
Direct Method: Chiral Stationary Phases
Direct methods utilize HPLC columns where a chiral selector is immobilized onto the stationary phase. This approach avoids sample derivatization, simplifying sample preparation.
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, offer broad enantioselectivity for a wide range of compounds, including peptides.
-
Column: Chirobiotic T (Teicoplanin-based) column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Reversed-Phase Mode: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate). The pH of the aqueous component can be adjusted to optimize separation.
-
Polar Organic Mode: A mixture of polar organic solvents such as acetonitrile and methanol, often with small amounts of acid (e.g., acetic acid) and base (e.g., triethylamine) as additives.
-
-
Typical Operating Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV at 210-220 nm for the peptide bond, or at higher wavelengths if aromatic residues are present.
-
Zwitterionic CSPs are effective for the separation of amphiprotic molecules like amino acids and small peptides.
-
Column: Chiralpak ZWIX(+) or ZWIX(-) (e.g., 150 mm x 3.0 mm, 3 µm).
-
Mobile Phase: Typically a polar organic solvent mixture such as methanol/acetonitrile with acidic and basic additives to control ionization. A common mobile phase is a 50/50 (v/v) mixture of methanol and acetonitrile containing 50 mM acetic acid and 25 mM diethylamine.
-
Operating Conditions:
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Detection: UV or Mass Spectrometry (MS).
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates the general process for chiral peptide analysis by HPLC.
Navigating N-Methylated Residues: A Comparative Guide to Peptide Sequencing Technologies
For researchers in proteomics and drug development, obtaining an accurate amino acid sequence is fundamental. However, the presence of post-translational modifications (PTMs), such as N-methylation, can present significant analytical challenges. N-methylated peptides, characterized by the addition of one or more methyl groups to the nitrogen atom of the peptide backbone or an amino acid side chain, are crucial in cellular processes and are increasingly incorporated into therapeutic peptides to enhance their stability and efficacy.
This guide provides a comprehensive comparison of the traditional Edman degradation method with modern mass spectrometry-based techniques for sequencing peptides containing N-methylated residues. We will delve into the chemical principles, present comparative performance data, and provide detailed experimental protocols to assist researchers in selecting the optimal strategy for their specific needs.
The Edman Degradation Approach: A Foundational Technique Meets Its Limits
Edman degradation, a cornerstone of protein chemistry for decades, provides a direct method for sequencing peptides from the N-terminus.[1][2][3][4][5][6] The process involves a stepwise chemical reaction that sequentially removes and identifies one amino acid at a time.[1][2][3][4][5][6]
The Challenge of N-Methylation
The core chemistry of Edman degradation relies on the reaction of phenyl isothiocyanate (PITC) with the free primary α-amino group of the N-terminal amino acid.[1][2][3][4][5][6] This is where the primary challenge with N-methylated residues arises:
-
N-Terminal Methylation: If the N-terminal amino acid is methylated, its amino group is no longer a primary amine but a secondary or tertiary amine. This modification prevents the initial coupling reaction with PITC, effectively blocking the entire sequencing process from the first cycle.[7][8]
-
Internal N-Methylated Residues: When an N-methylated amino acid is located within the peptide chain, the Edman degradation will proceed normally until it reaches the modified residue. At this point, the secondary amine of the N-methylated peptide bond alters the chemistry of the cleavage step. The reaction is severely hindered, leading to a drastic drop in yield or a complete halt in the sequencing process. The resulting modified phenylthiohydantoin (PTH) derivative, if formed at all, would not correspond to any of the standard 20 amino acid derivatives and would be difficult to identify without specific standards.
dot
Caption: Edman degradation workflow and the blocking effect of N-terminal methylation.
Mass Spectrometry: The Superior Alternative for N-Methylated Peptides
Mass spectrometry (MS) has become the gold standard for sequencing complex and modified peptides.[2][8][9] Unlike Edman degradation, MS-based methods do not rely on a free N-terminus and can analyze complex mixtures of peptides.[2][8][9] The most powerful approach for this purpose is tandem mass spectrometry (MS/MS) coupled with de novo sequencing algorithms.[3][10]
Fragmentation Techniques for Modified Peptides
In a typical MS/MS experiment, peptides are fragmented, and the resulting fragment ions are measured to deduce the amino acid sequence. The choice of fragmentation method is critical when dealing with PTMs:
-
Collision-Induced Dissociation (CID): The most common method, CID, fragments peptides by accelerating them into a neutral gas. While effective for standard peptides, it can sometimes cause labile PTMs to be lost before the peptide backbone breaks, complicating data interpretation.[10]
-
Higher-Energy Collisional Dissociation (HCD): A variation of CID that provides higher-quality data for certain applications.
-
Electron Transfer Dissociation (ETD): This technique involves the transfer of an electron to a multiply charged peptide, which induces fragmentation of the peptide backbone. A key advantage of ETD is that it tends to leave labile PTMs intact on the amino acid side chains.[11] This makes ETD particularly well-suited for sequencing peptides with modifications like methylation.[11]
Performance Comparison: Edman Degradation vs. Mass Spectrometry
The choice between Edman degradation and mass spectrometry for sequencing N-methylated peptides can be guided by a direct comparison of their performance characteristics.
| Feature | Edman Degradation | Mass Spectrometry (ETD-MS/MS) |
| N-Terminal Methylation | Blocked at Cycle 1 | No issue; sequence obtained from internal fragments |
| Internal N-Methylation | Sequencing halts or fails at the modified residue | Identifiable via mass shift (+14 Da) in fragment ions |
| Sample Requirement | 10-100 picomoles[4] | Femtomole to attomole range[12] |
| Throughput | Low (one sample at a time, ~1 hr/residue)[13] | High (suitable for complex mixtures and proteomics)[2][9] |
| Sequence Length | Practically limited to <30-50 residues[4] | Full sequence coverage achievable by assembling overlapping peptides[9] |
| Data Interpretation | Direct identification of PTH-amino acids by HPLC[12] | Requires sophisticated de novo sequencing algorithms[1][3][14] |
| PTM Analysis | Limited to stable, identifiable PTH derivatives | Powerful for identifying and localizing various PTMs |
| Accuracy | High for standard residues until failure point | High with modern high-resolution instruments |
Decision Guide for Researchers
The selection of a sequencing method should be based on the specific research question and the nature of the peptide sample.
dot
Caption: Decision-making workflow for choosing a peptide sequencing method.
Experimental Protocols
Protocol 1: Edman Degradation of a Peptide
This protocol outlines the standard procedure and notes the expected outcome for an N-methylated peptide.
-
Sample Preparation: The purified peptide (10-100 pmol) is immobilized on a PVDF membrane or loaded into the sequencer's reaction cartridge.
-
Cycle 1 - Coupling: The peptide is treated with PITC under alkaline conditions (pH ~9.0) to form a phenylthiocarbamoyl (PTC) derivative at the N-terminus.
-
N-Methylation Note: If the N-terminal residue is methylated, this reaction will fail, and no product will be detected in subsequent steps.
-
-
Cycle 1 - Cleavage: Anhydrous trifluoroacetic acid (TFA) is introduced to cleave the peptide bond between the first and second amino acids, releasing the N-terminal residue as an anilinothiazolinone (ATZ) derivative.
-
Cycle 1 - Conversion & Identification: The ATZ-amino acid is extracted and treated with aqueous acid to convert it into the more stable PTH-amino acid. This PTH derivative is then injected into an HPLC system and identified by comparing its retention time to known standards.[12]
-
Subsequent Cycles: The remaining peptide undergoes the same cycle of reactions to identify the subsequent amino acids.
-
N-Methylation Note: If an internal residue is N-methylated, the sequencing will proceed up to this point and then halt, resulting in no identifiable PTH-amino acid for that cycle and a loss of signal thereafter.
-
Protocol 2: De Novo Sequencing of an N-Methylated Peptide by ETD-MS/MS
This protocol provides a general workflow for identifying and sequencing an N-methylated peptide using a high-resolution mass spectrometer.
-
Sample Preparation and Digestion: The protein of interest is enzymatically digested (e.g., with trypsin) to generate a mixture of peptides. This step is crucial for creating peptides of a suitable size for MS/MS analysis.
-
Liquid Chromatography (LC) Separation: The peptide mixture is separated using reverse-phase high-performance liquid chromatography (HPLC), which is directly coupled to the mass spectrometer. This separates the peptides based on their hydrophobicity before they enter the MS.
-
MS1 Scan: As peptides elute from the LC column, they are ionized (typically by electrospray ionization, ESI) and a full mass spectrum (MS1) is acquired. This scan determines the mass-to-charge ratio (m/z) of all the peptide ions present at that moment.
-
Precursor Ion Selection and ETD Fragmentation: The instrument's software selects a specific peptide ion (precursor ion) from the MS1 scan for fragmentation. The selected ion is isolated, and ETD is applied. Radical anions are reacted with the multiply charged peptide ions, causing fragmentation along the peptide backbone to produce c- and z-type ions.[11]
-
MS2 Scan: A mass spectrum of the resulting fragment ions (MS2) is acquired. This spectrum contains the information needed to determine the peptide's sequence.
-
De Novo Sequencing Analysis:
-
Specialized software (e.g., PEAKS, DeNovoPTM) is used to analyze the MS2 spectrum.[13][14]
-
The algorithm identifies series of peaks (e.g., a c-ion series) where the mass difference between adjacent peaks corresponds to the mass of an amino acid residue.
-
When an N-methylated residue is present, the algorithm will detect a mass shift of 14.01565 Da (the mass of a methyl group, CH₂) in the fragment ion series.
-
By piecing together these mass differences, the software reconstructs the full peptide sequence, including the location of the N-methylated residue.
-
-
Data Review: The algorithm-generated sequence is manually reviewed to ensure the quality of the spectral match and the accuracy of the sequence assignment.
Conclusion
While Edman degradation remains a valuable tool for the high-confidence N-terminal sequencing of simple, unmodified peptides, it is fundamentally unsuited for analyzing peptides with N-methylated residues. The chemistry of the method is directly inhibited by this modification, leading to a complete halt in the sequencing process.
For researchers working with known or potentially N-methylated peptides, mass spectrometry-based methods, particularly those employing Electron Transfer Dissociation (ETD), are the definitive and superior choice. MS offers the sensitivity, throughput, and analytical power to not only sequence the entire peptide but also to precisely identify and localize N-methylated residues and other post-translational modifications. Adopting an MS-based workflow is essential for accurately characterizing these complex and biologically significant molecules.
References
- 1. De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. De Novo Sequencing of Proteins and Peptides: Algorithms, Applications, Perspectives | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 8. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 9. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 10. De novo peptide sequencing method - Creative Proteomics Blog [creative-proteomics.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. worldscientific.com [worldscientific.com]
A Comparative Guide: Boc vs. Fmoc Strategy for N-Methylated Amino Acid Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of N-methylated peptides, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that impacts yield, purity, and the propensity for side reactions. The inherent steric hindrance of N-methylated amino acids presents unique challenges to peptide chain elongation, making the selection of an appropriate synthetic strategy paramount. This guide provides an objective comparison of the Boc and Fmoc methodologies for the incorporation of N-methylated residues, supported by experimental data and detailed protocols.
Key Differences and Considerations
The primary distinction between the two strategies lies in the chemistry of the Nα-protecting group and the conditions required for its removal. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with piperidine. This fundamental difference dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.
Fmoc/tBu Strategy: This approach is characterized by its orthogonality, where the base-labile Fmoc group is removed in each cycle, and the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker are cleaved simultaneously at the end of the synthesis with a strong acid like TFA.[1][2] This orthogonality and the milder overall conditions have made Fmoc-SPPS the more prevalent method for standard and modified peptides, including those with post-translational modifications that may be sensitive to the harsh acids used in the Boc strategy.[2][3]
Boc/Bzl Strategy: In this classic approach, the Nα-Boc group is removed with a moderate acid (e.g., 50% TFA in DCM), while the more stable benzyl-based side-chain protecting groups and the resin linkage require a very strong acid, typically anhydrous hydrogen fluoride (HF), for final cleavage.[4][5] While not strictly orthogonal, the differential acid lability allows for selective deprotection.[2] The Boc strategy is sometimes favored for long or difficult sequences prone to aggregation, as the protonated N-terminus after each deprotection step can disrupt interchain hydrogen bonding.[4][6]
Performance Comparison for N-Methylated Peptides
The incorporation of N-methylated amino acids exacerbates the inherent challenges of SPPS. The steric bulk of the N-methyl group significantly slows down coupling kinetics, often leading to incomplete reactions and deletion sequences.
| Feature | Boc Strategy | Fmoc Strategy |
| Coupling Efficiency | Generally challenging due to steric hindrance. Requires highly reactive coupling methods like preformed symmetrical anhydrides. In situ neutralization protocols can improve yields for difficult sequences.[4] Solution-phase synthesis of N-methylated fragments using HATU has been successful.[7] | Also challenging, but a wider array of specialized, highly efficient coupling reagents are well-established for this purpose. Reagents like HATU, HBTU, PyAOP, and PyBOP are commonly used to achieve high coupling yields.[8] Double or triple couplings are often employed. |
| Side Reactions | During Cleavage: Harsh HF cleavage can promote various side reactions, including alkylation of nucleophilic side chains (e.g., Met, Trp, Tyr, Cys) by carbocations generated from the protecting groups.[9][10] During Synthesis: Diketopiperazine formation can occur, though it is a general issue in SPPS. | During Deprotection: Repeated base treatment can lead to aspartimide formation in sequences containing aspartic acid.[3] During Coupling/Cleavage: Fragmentation between consecutive N-methylated residues and diketopiperazine formation are notable side reactions, particularly during the final TFA cleavage.[11] |
| Cleavage Conditions | Requires hazardous anhydrous HF and specialized equipment.[5][10] Scavengers are crucial to prevent side reactions.[9] | Milder cleavage with TFA cocktails, compatible with standard laboratory equipment.[2] |
| Orthogonality | Not fully orthogonal, as both Nα- and side-chain protecting groups are acid-labile, albeit to different extents.[2] | Fully orthogonal, allowing for selective deprotection and on-resin modifications.[1][2] |
| Available Building Blocks | A wide range of Boc-protected amino acids are available, though the selection of non-canonical and specially protected derivatives is smaller than for Fmoc.[1] | An extensive and diverse library of Fmoc-protected amino acids, including many non-canonical and pre-modified versions, is commercially available.[1] |
Experimental Protocols
Fmoc Strategy: Coupling of an N-Methylated Amino Acid
This protocol is adapted for coupling a sterically hindered N-methylated amino acid using HATU as the coupling reagent.
1. Resin Preparation:
- Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[8]
- Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF (e.g., 2 x 10 min).
- Wash the resin thoroughly with DMF.
2. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 4 equivalents of HATU in DMF or NMP (approximately 10 mL per gram of resin).[8]
- Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution.[8]
- Allow the activation to proceed for 5 minutes at room temperature.[8]
- Add the activated amino acid solution to the washed resin.
- Shake the reaction vessel for at least 1-4 hours at room temperature.[8][12]
3. Monitoring and Recoupling:
- The standard ninhydrin test is ineffective for secondary amines. Monitor the coupling reaction using the bromophenol blue test.[8] A yellow color indicates a complete reaction, while a blue or green color signifies incomplete coupling.
- If the coupling is incomplete, filter the resin, wash with DMF, and perform a second coupling with a freshly prepared activated amino acid solution.[8]
4. Washing:
- Once the coupling is complete, filter the resin and wash thoroughly with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts.
Boc Strategy: On-Resin N-Methylation and Subsequent Coupling
This protocol outlines a method for N-methylation of a primary amine on the resin, followed by coupling of the next Boc-amino acid.
1. Preparation of the Secondary Amine:
- Synthesize the peptide chain up to the residue preceding the N-methylation site using standard Boc-SPPS protocols on a p-methylbenzhydrylamine (MBHA) resin.
- After removal of the final Boc group, react the free primary amine on the resin with 4,4'-dimethoxydityl (Mmt) chloride in DCM to introduce an acid-labile N-alkyl type protecting group.
2. N-Methylation:
- Treat the Mmt-protected secondary amine on the resin with formaldehyde and sodium cyanoborohydride in DMF to perform reductive methylation.
3. Deprotection of the N-Methylated Amine:
- Remove the Mmt group with a mild solution of TFA to expose the free N-methyl secondary amine.
4. Coupling of the next Boc-Amino Acid:
- Neutralize the TFA salt of the N-methyl amine with a suitable base (e.g., DIEA in DCM).
- Couple the next Boc-protected amino acid using a standard coupling protocol (e.g., DCC/HOBt or HBTU). Due to the steric hindrance of the N-methyl group, extended coupling times or more potent coupling reagents may be necessary.
5. Final Cleavage:
- After completion of the sequence, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers (e.g., anisole, p-cresol).[11]
Visualizing the Synthetic Workflows
To better illustrate the core differences between the two strategies, the following diagrams outline the key steps.
Caption: General workflows for Boc and Fmoc solid-phase peptide synthesis.
Caption: Challenges and mitigation strategies for SPPS of N-methylated peptides.
Conclusion
The choice between Boc and Fmoc strategies for synthesizing N-methylated peptides is nuanced and depends on the specific peptide sequence, the available laboratory infrastructure, and the desired final product characteristics.
The Fmoc strategy is generally the preferred method due to its milder cleavage conditions, true orthogonality, and the wide availability of specialized coupling reagents that can efficiently incorporate sterically hindered N-methylated amino acids.[1][2][8] It is particularly advantageous for peptides containing other acid-sensitive modifications.
The Boc strategy , while requiring harsher cleavage conditions and specialized equipment, remains a powerful option, particularly for sequences prone to aggregation where in situ neutralization protocols can offer significant advantages.[4] For researchers comfortable with HF cleavage, the Boc strategy provides a robust, albeit more demanding, alternative.
Ultimately, the successful synthesis of N-methylated peptides requires careful optimization of coupling conditions, including the choice of coupling reagents, extended reaction times, and diligent monitoring of reaction completion, regardless of the chosen Nα-protection strategy.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Total Synthesis of the Highly N-Methylated Peptide Jahanyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Biological Activity of L- vs. D-Glutamic Acid-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of amino acid residues within a peptide sequence is a critical determinant of its biological activity. While L-amino acids are the canonical building blocks of proteins in most living organisms, the incorporation of D-amino acids into peptides can profoundly alter their stability, conformation, and interaction with biological targets. This guide provides a comparative analysis of the biological activity of peptides containing L-glutamic acid versus those containing its enantiomer, D-glutamic acid, with a focus on their interactions with the N-methyl-D-aspartate (NMDA) receptor and their immunomodulatory effects.
Modulation of the NMDA Receptor by Glutamic Acid-Containing Peptides
The NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system, plays a vital role in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in various neurological disorders. L-glutamic acid is the primary endogenous agonist for the NMDA receptor.[2] Peptides that modulate NMDA receptor activity are of significant interest for therapeutic development.
Conantokins: Naturally Occurring NMDA Receptor Antagonists
Table 1: NMDA Receptor Subtype Selectivity of Conantokin Analogues
| Peptide | Sequence | Target Receptor Subunit(s) | Activity | Reference |
| Conantokin-G | GEEγLQQγNQLγIRγKSN-NH₂ | NR2B | Potent Antagonist | [3] |
| Conantokin-T | G E γ γ Y Q K M L γ N L R γ A E V K K N A-NH₂ | Non-selective | Antagonist | [3] |
| Con-Br | G D γ L Y Q γ N Q L γ I R γ K S N-NH₂ | NR2D | High Potency Antagonist | [4] |
| Con-R | G γ γ L Q γ N Q L γ I R γ K S N-NH₂ | NR2B | Antagonist | [3] |
Note: The table highlights the natural diversity of conantokins and their varied selectivity for NMDA receptor subunits. The specific glutamic acid residues are often modified to γ-carboxyglutamic acid (Gla), a modification of L-glutamic acid.
Experimental Protocol: NMDA Receptor Binding Assay with Peptide Ligands
This protocol describes a competitive binding assay to determine the affinity of a test peptide for the NMDA receptor.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[³H]MK-801 (radioligand that binds to the ion channel of the NMDA receptor)
-
L-Glutamate and Glycine (co-agonists)
-
Test peptides (L- and D-glutamic acid-containing analogues)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in binding buffer.
-
Binding Reaction: In a microcentrifuge tube, combine the membrane preparation, [³H]MK-801, L-glutamate, and glycine.
-
Competition: Add varying concentrations of the test peptide (or a known competitor for positive control).
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test peptide that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀ value).
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing the influx of Ca²⁺. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity.
Immunomodulatory Activity of Poly-γ-Glutamic Acid (γ-PGA)
Poly-γ-glutamic acid (γ-PGA) is a naturally occurring biopolymer composed of repeating units of L- and D-glutamic acid linked through amide bonds between the α-amino and γ-carboxyl groups.[5] Produced by various microorganisms, notably Bacillus species, the D/L ratio of glutamic acid in γ-PGA can vary depending on the producing strain and fermentation conditions.[6] γ-PGA has garnered significant attention for its immunomodulatory properties, including the activation of macrophages and dendritic cells.[7]
While the literature extensively covers the general immunomodulatory effects of γ-PGA, direct quantitative comparisons of the activity of pure poly-L-γ-glutamic acid versus pure poly-D-γ-glutamic acid are limited. The biological effects are often attributed to the polymer as a whole, with the understanding that the D-enantiomer contributes to its resistance to proteolysis.
Table 2: Immunomodulatory Activities of Poly-γ-Glutamic Acid (γ-PGA)
| Biological Activity | Target Cells | Observed Effects | Reference |
| Macrophage Activation | Macrophages | Increased phagocytosis, production of NO, TNF-α, and IL-6. | [8] |
| Dendritic Cell Maturation | Dendritic Cells | Upregulation of co-stimulatory molecules, production of IL-12. | [7] |
| NK Cell Activation | Natural Killer (NK) Cells | Enhanced cytotoxicity against tumor cells. | [7] |
Experimental Protocol: Macrophage Phagocytosis Assay
This protocol outlines a method to assess the effect of L- and D-γ-PGA on the phagocytic activity of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
L-γ-PGA and D-γ-PGA
-
Fluorescently labeled particles (e.g., fluorescent latex beads or pHrodo™ E. coli BioParticles™)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of L-γ-PGA or D-γ-PGA for a specified duration (e.g., 24 hours). Include an untreated control.
-
Phagocytosis Induction: Add fluorescently labeled particles to each well and incubate for a period that allows for phagocytosis (e.g., 1-2 hours).
-
Washing: Gently wash the cells with PBS to remove non-phagocytosed particles.
-
Quantification (Microscopy): Fix the cells and visualize them using a fluorescence microscope. Quantify the number of ingested particles per cell or the percentage of phagocytic cells.
-
Quantification (Flow Cytometry): Detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer. An increase in fluorescence intensity indicates enhanced phagocytosis.
Experimental Protocol: Cytokine Release Assay
This protocol is designed to measure the production of cytokines by macrophages in response to L- and D-γ-PGA.
Materials:
-
Macrophage cell line (e.g., J774A.1)[4]
-
Cell culture medium
-
L-γ-PGA and D-γ-PGA
-
Lipopolysaccharide (LPS) as a positive control
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Seeding: Plate macrophages in a multi-well plate and allow them to adhere.
-
Stimulation: Treat the cells with various concentrations of L-γ-PGA or D-γ-PGA. Include an untreated control and an LPS-stimulated positive control.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 16-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the collected supernatants according to the manufacturer's instructions for the specific cytokines of interest.
-
Data Analysis: Quantify the concentration of each cytokine in the samples based on the standard curve generated in the ELISA.
Macrophage Activation Workflow
The following diagram illustrates the general workflow for studying the immunomodulatory effects of L- and D-γ-PGA on macrophages.
Conclusion
The stereochemistry of glutamic acid residues in peptides is a pivotal factor influencing their biological activity. While L-glutamic acid is the standard for receptor activation and protein synthesis, the incorporation of D-glutamic acid can lead to peptides with increased stability and potentially altered receptor interactions.
-
NMDA Receptor Modulation: Peptides containing L-glutamic acid or its derivatives are known to interact with the NMDA receptor. The precise stereochemical arrangement is critical for high-affinity binding and subtype selectivity, as exemplified by the conantokin family of peptides.
-
Immunomodulation by γ-PGA: Poly-γ-glutamic acid, a polymer of both D- and L-glutamic acid, demonstrates significant immunomodulatory effects, including the activation of macrophages. The presence of D-glutamic acid is thought to contribute to the polymer's resistance to enzymatic degradation, thereby prolonging its biological effects.
Further research focusing on the direct, quantitative comparison of L- and D-glutamic acid-containing peptide analogues is necessary to fully elucidate the structure-activity relationships and to guide the rational design of novel peptide-based therapeutics. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Conformational rearrangement of the NMDA receptor amino-terminal domain during activation and allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the L-Glu-NMDA receptor-H2S-NMDA receptor pathway that regulates gastric function in rats’ nucleus ambiguus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype-selective antagonism of N-Methyl-D-Aspartate receptor ion channels by synthetic conantokin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conantokin-Br from Conus brettinghami and Selectivity Determinants for the NR2D subunit of the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly-γ-glutamic acid: production, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly-gamma-glutamic acid biopolymer: a sleeping giant with diverse applications and unique opportunities for commercialization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Comparative Study on the Mechanism of Macrophage Activation Induced by Polysaccharides from Fresh and Dried Longan [mdpi.com]
N-Methyl-D-Glutamic Acid: A Key to Unlocking Peptide Stability
A Comparative Guide to the Enzymatic Resistance of Modified Peptides for Researchers, Scientists, and Drug Development Professionals.
The inherent susceptibility of therapeutic peptides to enzymatic degradation is a critical hurdle in drug development, limiting their oral bioavailability and in vivo half-life. Strategic modifications to the peptide backbone are paramount to overcoming this challenge. This guide provides a comparative analysis of the enzymatic stability conferred by incorporating N-methyl-D-glutamic acid into peptide sequences, benchmarked against other common stabilization strategies. The inclusion of detailed experimental protocols and supporting data aims to equip researchers with the necessary tools to design and evaluate next-generation peptide therapeutics with enhanced metabolic stability.
Enhanced Proteolytic Resistance with N-Methylated D-Amino Acids
The dual modification of N-methylation and the incorporation of a D-enantiomer at a specific amino acid residue, such as glutamic acid, offers a powerful strategy to significantly enhance a peptide's resistance to proteolytic enzymes. This enhanced stability stems from the steric hindrance imposed by these modifications, which prevents the peptide from fitting into the active site of proteases.
One study investigating the effects of N-methylation on a peptide's susceptibility to trypsin cleavage demonstrated a dramatic increase in stability. By replacing a natural amino acid with its N-methyl-D-amino acid counterpart, the half-life of the peptide was increased by 72 to over 1000-fold[1]. This substantial improvement underscores the potential of this modification strategy in developing robust peptide-based drugs.
Comparative Stability of Modified Peptides
To provide a clear comparison, the following table summarizes the relative enzymatic stability of peptides with different modifications. While direct comparative data for N-methyl-D-glutamic acid is limited, the data for a similar N-methylated D-amino acid provides a strong indication of its superior stabilizing effect.
| Peptide Modification | Unmodified Peptide | D-Amino Acid Substitution | N-Methyl-L-Amino Acid Substitution | N-Methyl-D-Amino Acid Substitution |
| Relative Half-Life (vs. Unmodified) | 1x | 10-100x | 10-500x | >72-1000x [1] |
| Mechanism of Protection | Susceptible to protease cleavage | Steric hindrance due to unnatural stereochemistry | Steric hindrance at the amide bond | Combined steric hindrance from both modifications |
| Key Advantages | Natural conformation | Increased stability | Increased stability and potential for improved cell permeability | Synergistic enhancement of stability |
| Potential Considerations | Low in vivo stability | May alter peptide conformation and activity | Can sometimes reduce binding affinity | Synthesis can be more complex |
Experimental Protocols
Reproducible and standardized protocols are essential for accurately assessing the enzymatic stability of modified peptides. Below are detailed methodologies for conducting in vitro enzymatic stability assays.
In Vitro Enzymatic Stability Assay using Trypsin
This protocol outlines the steps to evaluate the stability of a peptide in the presence of trypsin, a common serine protease.
Materials:
-
Peptide stock solution (1 mg/mL in water or appropriate buffer)
-
Trypsin solution (e.g., TPCK-treated trypsin, 1 mg/mL in 1 mM HCl)
-
Digestion Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 column
-
Mass Spectrometer (optional, for cleavage site identification)
Procedure:
-
Preparation of Reaction Mixtures:
-
In a microcentrifuge tube, combine the peptide stock solution and digestion buffer to a final peptide concentration of 100 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Digestion:
-
Add trypsin solution to the reaction mixture to a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Vortex briefly to mix.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add an equal volume of quenching solution (10% TFA) to the aliquot to stop the enzymatic reaction.
-
-
Analysis by RP-HPLC:
-
Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks over time.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide versus time.
-
Calculate the half-life (t₁/₂) of the peptide, which is the time required for 50% of the peptide to be degraded.
-
Identification of Cleavage Sites by Mass Spectrometry
Procedure:
-
Sample Preparation:
-
Following the enzymatic digestion, the quenched samples can be desalted using a C18 ZipTip or a similar method.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted samples using a mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS).
-
-
Data Interpretation:
-
Identify the masses of the peptide fragments.
-
By comparing the fragment masses to the sequence of the parent peptide, the specific cleavage sites can be determined.
-
Visualizing the Path to Stability
The following diagrams illustrate the experimental workflow for assessing enzymatic stability and the underlying principle of protection afforded by N-methyl-D-amino acid incorporation.
Caption: Workflow for determining peptide enzymatic stability.
Caption: Steric hindrance prevents protease binding.
References
Navigating the Conformation of N-Methylated Peptides: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of N-methylated peptides is paramount for designing novel therapeutics with enhanced properties. N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, profoundly influences a peptide's conformation, proteolytic stability, and cell permeability. This guide provides a comprehensive comparison of the key experimental and computational techniques used for the conformational analysis of these modified peptides, supported by experimental data and detailed protocols.
N-methylation restricts the conformational flexibility of the peptide backbone and can favor specific secondary structures, such as β-turns and β-sheets. The first high-resolution X-ray crystal structure of a poly-N-methylated alpha-peptide revealed a β-strand conformation[1]. This conformational control is a key reason why N-methylation is a widely used strategy in medicinal chemistry to improve the pharmacokinetic profiles of peptide-based drugs[2]. However, the introduction of N-methyl groups also presents unique challenges for structural elucidation.
This guide will delve into the primary analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy—along with the increasingly important role of Computational Modeling. We will compare their strengths and weaknesses, present quantitative data in structured tables, provide detailed experimental protocols, and visualize key workflows.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for studying N-methylated peptides depends on several factors, including the size of the peptide, its solubility, whether it crystallizes, and the desired level of structural detail. The following sections provide a comparative overview of the most common methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing insights into conformational dynamics and intermolecular interactions. For N-methylated peptides, NMR is particularly valuable for identifying the presence of cis/trans isomers of the N-methylated amide bonds and for determining dihedral angle restraints.
Key NMR Parameters for Conformational Analysis:
-
Nuclear Overhauser Effect (NOE): Provides information about through-space distances between protons. In N-methylated peptides, the absence of the amide proton can lead to a sparse set of NOEs, making structure determination more challenging.
-
J-coupling Constants (³J): The magnitude of the scalar coupling between adjacent protons, particularly ³J(Hα-N), is related to the dihedral angle φ (phi) through the Karplus equation.
-
Chemical Shifts (δ): The chemical shifts of backbone atoms (Hα, Cα, Cβ) are sensitive to the local secondary structure. Deviations from random coil values can indicate the presence of helical or extended conformations.
Quantitative Data from NMR Studies of N-Methylated Peptides:
| Peptide/Residue | Dihedral Angle (φ) | Dihedral Angle (ψ) | Reference |
| N-Methylated Alanine (in a helical conformation) | -80° | 90° | [3] |
| N-Methylated Alanine (preceding residue in a β-turn) | -60° | -30° | [4] |
| N-Methylated Alanine (in a β-strand) | -120° | 120° | [3] |
Note: These are representative values and can vary depending on the specific peptide sequence and environment.
X-ray Crystallography
X-ray crystallography provides high-resolution, static structures of molecules in the solid state. For N-methylated peptides, this technique can unambiguously determine the backbone conformation, including the cis or trans nature of the N-methylated peptide bond, and provide precise atomic coordinates. However, obtaining well-diffracting crystals of peptides can be a significant challenge.
Key Crystallographic Parameters for Conformational Analysis:
-
Backbone Torsion Angles (φ, ψ, ω): Provide a detailed description of the peptide backbone conformation.
-
Intra- and Intermolecular Hydrogen Bonds: Reveal the hydrogen bonding network that stabilizes the crystal packing and can infer solution-state conformations.
-
Solvent Accessible Surface Area: Indicates which parts of the peptide are exposed to the solvent.
Quantitative Data from X-ray Crystallography of an N-Methylated Peptide:
| Residue | φ Angle | ψ Angle | ω Angle |
| Ala1 | - | 145.2° | 178.5° |
| N-Me-Val2 | -125.8° | 130.1° | -177.3° |
| Ala3 | -95.6° | 105.7° | 179.1° |
Data for a representative poly-N-methylated alpha-peptide adopting a beta-strand conformation. Adapted from studies on similar peptides[1].
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure.
Characteristic CD Spectra for Secondary Structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band below 200 nm.
Quantitative Data from CD Spectroscopy:
| Secondary Structure | Wavelength (nm) | Mean Residue Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |
| α-helix | 222 | -30,000 to -35,000 |
| 208 | -30,000 to -35,000 | |
| 192 | +60,000 to +70,000 | |
| β-sheet | 218 | -18,000 to -22,000 |
| 195 | +28,000 to +32,000 | |
| Random Coil | <200 | Strong Negative |
Note: These are typical ranges and the exact values can be influenced by the peptide sequence, length, and solvent conditions.
Computational Modeling
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are invaluable for complementing experimental data and providing a deeper understanding of the conformational landscape of N-methylated peptides. These methods can be used to predict stable conformations, explore conformational transitions, and rationalize the effects of N-methylation.
Commonly Used Force Fields for N-Methylated Peptides:
-
AMBER (Assisted Model Building with Energy Refinement): Widely used for biomolecular simulations.
-
CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular force field for proteins and peptides.
-
OPLS (Optimized Potentials for Liquid Simulations): A family of force fields for organic liquids and biomolecules.
Recent studies have focused on developing and validating force fields that can accurately model the conformational preferences of N-methylated residues[5].
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the key experimental techniques discussed.
NMR Spectroscopy Protocol for N-Methylated Peptides
-
Sample Preparation:
-
Synthesize and purify the N-methylated peptide to >95% purity.
-
Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures) to a final concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra, including:
-
¹H 1D spectrum for initial assessment of sample quality.
-
2D TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to obtain distance restraints.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for resonance assignments, especially for the N-methyl group.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances.
-
Integrate cross-peaks in NOESY/ROESY spectra to derive interproton distance restraints.
-
Measure ³J coupling constants to derive dihedral angle restraints.
-
Use the experimental restraints in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of conformers representing the solution structure.
-
X-ray Crystallography Protocol for N-Methylated Peptides
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize promising conditions to obtain single, well-diffracting crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain integrated intensities.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.
-
Build an initial model of the peptide into the electron density map.
-
Refine the model against the diffraction data, including refinement of atomic coordinates, occupancies, and B-factors.
-
Validate the final structure using tools like Ramachandran plots and by checking bond lengths and angles.
-
Circular Dichroism Spectroscopy Protocol for N-Methylated Peptides
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region.
-
Determine the precise concentration of the peptide solution using a reliable method (e.g., UV absorbance at 280 nm if aromatic residues are present, or amino acid analysis).
-
Prepare a series of dilutions to the desired final concentration (typically 0.1-0.2 mg/mL).
-
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution over the desired wavelength range (e.g., 190-260 nm).
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of residues.
-
Analyze the spectrum to estimate the secondary structure content using deconvolution algorithms available in various software packages.
-
Visualizing the Workflow
Understanding the logical flow of a conformational analysis study is crucial. The following diagram illustrates a typical experimental workflow.
Experimental workflow for the conformational analysis of N-methylated peptides.
The following diagram illustrates the fundamental impact of N-methylation on the peptide backbone, highlighting the key changes that influence its conformational properties.
Impact of N-methylation on the peptide backbone.
Conclusion
The conformational analysis of N-methylated peptides is a multifaceted endeavor that requires a combination of experimental and computational techniques. NMR spectroscopy provides detailed information about solution-state conformations and dynamics, while X-ray crystallography offers high-resolution static structures. Circular dichroism serves as a rapid tool for assessing secondary structure content. Computational modeling plays a crucial role in integrating experimental data and providing a more complete picture of the conformational landscape. By carefully selecting and applying these techniques, researchers can gain the structural insights necessary to advance the design of N-methylated peptides as next-generation therapeutics.
References
- 1. Poly-N-methylated alpha-peptides: synthesis and X-ray structure determination of beta-strand forming foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Boc-N-Me-D-Glu-OH and Other N-Methylated Amino Acids in Peptide Research and Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids into peptide scaffolds represents a cornerstone of modern peptidomimetic chemistry. This modification, while seemingly subtle, can profoundly enhance the therapeutic potential of peptide-based drugs by improving their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive comparison of Boc-N-Me-D-Glu-OH with other N-methylated amino acids, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
The Significance of N-Methylation in Peptide Drug Design
N-methylation, the substitution of the amide proton with a methyl group, imparts several advantageous properties to peptides.[1] This modification sterically shields the amide bond from enzymatic degradation, thereby increasing the peptide's resistance to proteolysis and extending its in vivo half-life.[2][3] Furthermore, N-methylation can enhance membrane permeability and oral bioavailability by reducing the number of hydrogen bond donors and increasing lipophilicity.[1][4] From a conformational standpoint, the introduction of an N-methyl group restricts the rotation around the Cα-C bond, influencing the peptide's secondary structure and its binding affinity and selectivity for its biological target.[1]
This compound: A Unique Building Block
This compound, a protected form of N-methyl-D-glutamic acid, is a particularly interesting building block for peptide synthesis. The D-configuration of the amino acid itself contributes to proteolytic stability, and the N-methylation further enhances this effect. The glutamic acid side chain offers a site for further modification or for mimicking the acidic residues often crucial for receptor interaction. Notably, N-methyl-D-aspartate (NMDA), a close structural analog, is a potent and selective agonist of the NMDA receptor, a key player in central nervous system signaling.[5][6] This suggests that peptides incorporating N-methyl-D-glutamic acid may have applications in neuroscience and in targeting glutamate receptors.
Performance Comparison of N-Methylated Amino Acids
The incorporation of N-methylated amino acids into a growing peptide chain presents a synthetic challenge due to the steric hindrance of the secondary amine. This can lead to lower coupling efficiencies and an increased risk of racemization compared to their non-methylated counterparts. The choice of coupling reagent and reaction conditions is therefore critical for successful synthesis.
Coupling Efficiency
The efficiency of coupling an N-methylated amino acid is highly dependent on the coupling reagent, the solvent, and the nature of both the N-methylated amino acid being coupled and the N-terminal amino acid of the peptide chain. While a direct head-to-head comparison of a wide range of Boc-N-methylated amino acids under identical conditions is not extensively documented in the literature, studies comparing various coupling reagents for hindered and N-methylated amino acids provide valuable insights.
Table 1: Comparison of Coupling Reagent Performance for Hindered N-Methylated Amino Acid Couplings
| Coupling Reagent | Model Coupling | Yield (%) | Reference |
| HBTU | Boc-Phe-(NMe)Ala-Phe-OBzl | Significant yields with excess reagent | [7] |
| PyBroP | Boc-Phe-(NMe)Ala-Phe-OBzl | Significant yields with excess reagent | [7] |
| PyBroP/PyCloP | Boc-Val-MeVal-OMe | High | [8] |
| BOP-Cl | Hindered N-methylated couplings | Encouraging results in solution | [9] |
| HATU | General N-methyl amino acid coupling | Often recommended for difficult couplings | [10] |
Note: Yields are highly sequence and condition dependent. The data presented is a summary from various studies and not a direct comparison.
Racemization
N-methylated amino acids have been shown to be more susceptible to racemization during peptide bond formation than their non-methylated counterparts, particularly when using methods that proceed through an oxazolonium intermediate.[11][12] The extent of racemization is influenced by the coupling method, the base used, and the solvent.
Table 2: Racemization of N-Methylamino Acid Residues During Peptide Bond Formation
| Coupling Method (for Z-Ala-MeLeu with Gly-OBzl) | Racemization (%) | Reference |
| Mixed Anhydride (in the presence of salts) | 2.8 - 39 | [11] |
| DCCI-HONSu (in the absence of salt) | Essentially pure product | [11] |
| EEDQ (in the absence of salt) | Essentially pure product | [11] |
This table illustrates the high potential for racemization with certain methods and the importance of choosing appropriate coupling strategies.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
This protocol provides a general guideline for the manual solid-phase synthesis of peptides containing N-methylated amino acids using Boc chemistry.
Materials:
-
Rink Amide resin
-
Boc-protected amino acids and Boc-N-methylated amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Piperidine (20% in DMF) for Fmoc chemistry, or Trifluoroacetic acid (TFA) for Boc deprotection
-
Coupling reagent (e.g., HATU, HBTU, or PyBOP)
-
HOBt (1-Hydroxybenzotriazole)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.
-
Boc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 50% TFA in DCM for 1 minute.
-
Treat with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM, followed by isopropanol, and then DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-amino acid (3 eq), HATU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIEA (6 eq) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. For N-methylated amino acids, a double coupling may be necessary.
-
Monitor the coupling completion using a Kaiser test (will be negative for successful coupling to a secondary amine).
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF, then DCM, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.[13]
-
HPLC Analysis of Peptide Purity
High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the synthesized peptide.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).[14][15]
-
HPLC System:
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks.[15]
In Vitro Proteolytic Stability Assay
This assay determines the resistance of a peptide to enzymatic degradation.
Procedure:
-
Prepare Peptide Solution: Dissolve the purified peptide in a suitable buffer (e.g., PBS, pH 7.4) to a known concentration.
-
Prepare Protease Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or plasma) in the same buffer.
-
Incubation: Mix the peptide and protease solutions and incubate at 37°C.[16]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding a stopping solution (e.g., 10% TFA or a specific protease inhibitor).[17]
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of remaining intact peptide at each time point.[16]
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the peptide's half-life in the presence of the protease.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.
Procedure:
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., water/D2O or an organic solvent like methanol-d4) to a concentration of 1-5 mM. The pH should be adjusted as needed.[18][19]
-
NMR Experiments: Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H: To get an overall impression of the sample.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[20]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[20]
-
-
Data Analysis and Structure Calculation:
-
Assign the proton resonances to specific amino acids in the peptide sequence.
-
Use the NOE/ROE cross-peaks to generate a set of inter-proton distance restraints.
-
Use molecular modeling software to calculate a family of 3D structures that are consistent with the experimental restraints.[19]
-
Visualizing Biological Pathways and Experimental Workflows
N-Methyl-D-Aspartate (NMDA) Receptor Signaling Pathway
N-methyl-D-glutamate is a key agonist for the NMDA receptor, a critical ionotropic glutamate receptor in the central nervous system involved in synaptic plasticity, learning, and memory.[5][6] The following diagram illustrates the key events in NMDA receptor activation and downstream signaling.
Experimental Workflow for Peptide Synthesis and Characterization
The following diagram outlines the typical workflow for the synthesis and characterization of a custom peptide incorporating an N-methylated amino acid.
Conclusion
The incorporation of this compound and other N-methylated amino acids is a powerful strategy in peptide drug design, offering the potential to overcome many of the inherent limitations of native peptides. While the synthesis of N-methylated peptides requires careful optimization of coupling conditions to maximize yields and minimize racemization, the resulting analogs often exhibit superior proteolytic stability, enhanced membrane permeability, and modulated bioactivity. This guide provides a foundational understanding and practical protocols to assist researchers in harnessing the benefits of N-methylation for the development of next-generation peptide therapeutics. Further systematic studies directly comparing a wide range of N-methylated amino acids under standardized conditions are warranted to build a more comprehensive understanding of their relative performance in peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms [mdpi.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development [ouci.dntb.gov.ua]
- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 9. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 10. peptide.com [peptide.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. wernerlab.weebly.com [wernerlab.weebly.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 19. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmacy.nmims.edu [pharmacy.nmims.edu]
Validating the Incorporation of N-methyl-D-glutamic Acid in Peptides: A Comparative Guide
The incorporation of non-natural amino acids, such as N-methyl-D-glutamic acid, into peptide sequences is a powerful strategy in modern drug discovery. N-methylation of the peptide backbone can significantly enhance proteolytic stability, improve membrane permeability, and fine-tune conformational properties, leading to more drug-like candidates. However, the successful synthesis of these modified peptides necessitates rigorous analytical validation to confirm the precise incorporation of the N-methylated residue.
This guide provides a comparative overview of the key analytical techniques used to validate the incorporation of N-methyl-D-glutamic acid in peptides. It is intended for researchers, scientists, and drug development professionals seeking to ensure the identity, purity, and structural integrity of their custom-synthesized peptides.
Comparison of Key Validation Techniques
A multi-faceted approach, employing several complementary analytical techniques, is often required for the unambiguous validation of N-methyl-D-glutamic acid incorporation. Mass spectrometry (MS) is the cornerstone for confirming the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, and Amino Acid Analysis (AAA) offers quantitative compositional data.
| Technique | Information Provided | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification (MS/MS), localization of modification.[1][2] | High sensitivity and accuracy, requires minimal sample.[1][2] | Does not provide information on 3D structure; fragmentation can be complex for N-methylated peptides. |
| NMR Spectroscopy | Unambiguous confirmation of N-methylation, 3D structure and conformation, cis/trans isomerization of the N-methyl amide bond.[2][3][4][5] | Provides the most detailed structural information in solution.[5] | Requires larger quantities of highly pure sample, complex data analysis, lower throughput.[6] |
| HPLC | Purity assessment, separation of methylated from unmethylated peptides and other impurities.[2][7][8] | Excellent for quantifying purity and resolving complex mixtures.[2][8] | Provides limited structural information on its own; retention time shifts are not definitive proof of incorporation. |
| Amino Acid Analysis (AAA) | Quantitative amino acid composition, confirmation of the presence and ratio of N-methyl-D-glutamic acid.[8] | Provides accurate quantification of the modified amino acid.[8] | Destructive method, does not provide sequence information or locate the position of the residue. |
Experimental Protocols
Detailed and robust experimental protocols are critical for generating reliable validation data. Below are generalized methodologies for the key analytical techniques discussed.
Protocol 1: Peptide Identity and Purity by LC-MS
This protocol is designed to confirm the molecular weight of the peptide and assess its purity.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1 mg/mL.
-
Centrifuge the sample to pellet any insoluble material.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Inject 5-10 µL of the prepared sample onto a reverse-phase C18 column.
-
Elute the peptide using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient runs from 5% to 95% B over 30 minutes.
-
-
Mass Spectrometry (MS):
-
Analyze the column eluent using an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 400-2000).
-
-
-
Data Analysis:
-
Integrate the peak area in the HPLC chromatogram to determine the purity of the peptide.
-
Deconvolute the mass spectrum to determine the experimental molecular weight. Compare this to the theoretical molecular weight of the peptide containing N-methyl-D-glutamic acid. The addition of a methyl group (-CH2-) to the nitrogen atom adds 14.01565 Da to the residue mass.
-
Protocol 2: Structural Confirmation by 2D NMR Spectroscopy
This protocol provides detailed structural confirmation of N-methyl-D-glutamic acid incorporation and its effect on peptide conformation.
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum: Provides an initial overview of the sample.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.[3]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing information on the peptide's 3D structure and the cis/trans conformation of the N-methylated amide bond.[3][9]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms. The chemical shift of the N-methyl carbon (~30-35 ppm) is a key indicator.
-
-
Data Analysis:
-
Assign all proton and carbon resonances.
-
Identify the characteristic upfield chemical shift of the N-methyl protons (a singlet at ~2.7-3.1 ppm).
-
Analyze NOE cross-peaks to determine sequential connectivities and long-range contacts, which define the peptide's secondary and tertiary structure. The presence of a strong NOE between the N-methyl protons and the preceding residue's alpha proton is a definitive indicator of incorporation.
-
Visualizing Workflows and Relationships
Diagrams are essential for visualizing complex analytical workflows and the logical relationships between different validation methods.
Caption: Workflow for synthesis and validation of an N-methylated peptide.
Caption: Information derived from different analytical techniques.
Comparison with Alternatives
While this guide focuses on N-methyl-D-glutamic acid, the validation principles are broadly applicable to other non-natural amino acids.
-
Other N-methylated Amino Acids: The incorporation of residues like N-methyl-leucine, N-methyl-valine, or N-methyl-alanine can also be validated using the same suite of techniques.[10][11] The primary difference will be the specific mass shift (14.01565 Da) observed at the respective position in the peptide sequence.
-
D-Amino Acids: The replacement of an L-amino acid with its D-enantiomer does not change the molecular weight, making it undetectable by standard MS.[12] Chiral chromatography or specific NMR experiments that can distinguish between diastereomeric interactions are required to confirm the incorporation of a D-amino acid. Mass spectrometry can sometimes be used to detect D-amino acids by observing specific fragmentation patterns that differ from the all-L isomer.[12]
References
- 1. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bottom-up design of peptide shapes in water using oligomers of N-methyl-l/d-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the incorporation of sterically hindered amino acids presents a significant challenge. The bulky nature of these residues can impede reaction kinetics, leading to low yields, incomplete couplings, and an increased risk of racemization. The choice of coupling reagent is therefore paramount to success. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to aid in the selection of the optimal reagent for your challenging sequences.
The formation of a peptide bond, an amide linkage between two amino acids, is the fundamental reaction in peptide synthesis. This process requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the next. Coupling reagents are the activators in this critical step. However, when bulky side chains or N-methylated backbones are present, the steric hindrance around the reactive centers can significantly slow down the reaction, allowing side reactions, such as racemization, to become more prevalent.
Performance Under Pressure: A Quantitative Comparison
To provide a clear comparison of reagent performance, the following table summarizes quantitative data from various studies on the coupling of hindered amino acids. The data highlights key metrics such as yield, reaction time, and the degree of racemization observed with different reagents.
| Coupling Reagent | Hindered Amino Acid Example | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Racemization (%) | Reference |
| Uronium/Aminium Salts | ||||||||
| HATU | Fmoc-Aib-OH + H-Aib-OMe | DIPEA | DMF | 2 | RT | 95 | <1 | [1][2] |
| HBTU | Boc-Phe-(NMe)Aib-OH + H-Phe-OBzl | DIPEA | DMF | RT | - | Significant Yields | - | [3] |
| TBTU | Fmoc-Ser(PO,OH,OBzl)-OH couplings | DIPEA | DMF | - | - | Reagent of Choice | - | [4] |
| COMU | General hindered couplings | DIPEA | DMF | - | RT | Comparable to HATU | Reduced vs HBTU/TBTU | [4] |
| Phosphonium Salts | ||||||||
| PyAOP | Difficult sequences with Aib | DIPEA | DMF | - | - | Successfully Applied | - | [2] |
| PyBOP | N-methylated amino acids | DIPEA | CH2Cl2 | 1 | RT | 70-89 | Not Appreciable | [5] |
| PyBrOP | Boc-Phe-(NMe)Aib-OH + H-Phe-OBzl | DIPEA | - | RT | - | Significant Yields | - | [3] |
| Carbodiimides | ||||||||
| DCC/HOBt | General hindered couplings | - | - | - | - | Poor Yields | High | [2] |
| DIC/HOAt | General hindered couplings | - | - | - | - | Better than HOBt | Lower than HOBt | [2] |
Note: "Aib" refers to α-aminoisobutyric acid, a classic example of a sterically hindered amino acid. "RT" denotes room temperature. This table is a synthesis of data from multiple sources and reaction conditions may vary.
Understanding the Reagents: Mechanisms and Classes
Coupling reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class has a distinct mechanism of action and varying levels of reactivity and propensity for side reactions.
Carbodiimides (e.g., DCC, DIC)
These are the classical coupling reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization via the formation of a 5(4H)-oxazolone. To suppress this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[1] For hindered amino acids, carbodiimides alone often result in low yields.[2]
Phosphonium Salts (e.g., PyBOP, PyAOP)
Phosphonium-based reagents are generally more reactive than carbodiimides and are well-suited for coupling hindered amino acids.[5] They react with the carboxyl group to form an active ester, which is less prone to racemization than the O-acylisourea intermediate. A key advantage of phosphonium salts is that they do not react with the free amino group of the peptide, thus avoiding a common side reaction known as guanidinylation.[6]
Uronium/Aminium Salts (e.g., HBTU, HATU, COMU)
This class of reagents is highly efficient and widely used in modern peptide synthesis. They generate active esters with high reactivity. HATU, which incorporates a HOAt moiety, is particularly effective for hindered couplings, showing faster reaction rates and less epimerization.[1] A drawback of uronium/aminium reagents is their potential to cause guanidinylation of the N-terminal amino group if used in excess.[7] COMU is a newer generation reagent that incorporates the less explosive and potentially safer OxymaPure additive in place of HOBt or HOAt, while maintaining high coupling efficiency.[4]
Experimental Protocols: A Practical Guide
The following are generalized experimental protocols for peptide coupling reactions using different classes of reagents. It is crucial to optimize these conditions for specific sequences and amino acids.
Protocol 1: Coupling with Uronium/Aminium Reagents (e.g., HATU)
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HATU, 2.9 equivalents) and a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA, 6 equivalents).
-
Coupling: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 30 minutes to several hours depending on the steric hindrance.
-
Monitoring: Monitor the reaction progress using a qualitative test such as the ninhydrin (Kaiser) test.
-
Washing: Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.
Protocol 2: Coupling with Phosphonium Reagents (e.g., PyBOP)
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation Mixture: Dissolve the N-protected amino acid (2 equivalents) in DMF or DCM. Add the phosphonium reagent (e.g., PyBOP, 2 equivalents) and a tertiary amine base (e.g., DIPEA, 4 equivalents).
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-3 hours.
-
Monitoring and Washing: Follow the same procedures as in Protocol 1.
Protocol 3: Coupling with Carbodiimides and Additives (e.g., DIC/HOAt)
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation Mixture: Dissolve the N-protected amino acid (3 equivalents) and the additive (e.g., HOAt, 3 equivalents) in DMF.
-
Coupling: Add the carbodiimide (e.g., DIC, 3 equivalents) to the resin, followed by the pre-dissolved amino acid and additive solution. Agitate at room temperature. Reaction times are typically longer than with onium salts.
-
Monitoring and Washing: Follow the same procedures as in Protocol 1.
Visualizing the Process: Workflows and Decision Making
To further clarify the experimental process and aid in reagent selection, the following diagrams illustrate a typical coupling workflow and a decision-making pathway.
Caption: A typical experimental workflow for a solid-phase peptide synthesis coupling step.
References
A Researcher's Guide to Assessing the Purity of Synthetic Peptides with Unnatural Residues
For researchers, scientists, and drug development professionals, the purity of a synthetic peptide is not just a quality metric; it is a critical determinant of experimental success and therapeutic safety. When these peptides incorporate unnatural residues—a burgeoning field in peptide chemistry for enhancing stability, potency, and functionality—the analytical challenge of accurately assessing purity intensifies. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental principles and detailed protocols.
The inclusion of unnatural amino acids can significantly alter a peptide's physicochemical properties, such as hydrophobicity, charge, and conformational rigidity. These alterations can impact the behavior of the peptide in analytical systems, necessitating careful consideration and optimization of purity assessment methods. This guide will delve into the most common and effective techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA), and discuss their application to peptides containing these novel building blocks.
Comparative Analysis of Key Purity Assessment Techniques
The table below summarizes the primary methods for assessing the purity of synthetic peptides, with special considerations for those containing unnatural residues.
| Technique | Principle | Information Provided | Strengths | Weaknesses | Considerations for Unnatural Residues |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Purity (% of main peak area), presence of impurities. | High resolution, quantitative, well-established. | May not resolve co-eluting impurities, purity is relative to UV-active components. | Unnatural residues can drastically alter retention times, requiring significant method development. Highly hydrophobic unnatural residues may lead to poor peak shape and recovery.[1] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Molecular weight confirmation, identification of impurities. | High sensitivity and specificity, provides structural information. | Not inherently quantitative without standards, ionization efficiency can vary. | Unnatural residues may have unique fragmentation patterns requiring careful interpretation. Their ionization efficiency can differ from standard amino acids, affecting detection.[2] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into constituent amino acids followed by quantification. | Net peptide content, amino acid composition. | Provides an absolute measure of peptide quantity, orthogonal to HPLC purity. | Destructive to the sample, hydrolysis of bonds involving unnatural residues can be challenging.[3] | Standard hydrolysis conditions may not be suitable for all unnatural amino acids, potentially leading to incomplete cleavage or degradation of the residue.[3] |
| Capillary Electrophoresis (CE) | Separation based on charge and hydrodynamic radius. | Purity, presence of charged impurities. | High efficiency, orthogonal to HPLC, small sample requirement. | Lower loading capacity, can be sensitive to buffer composition. | The charge and size of unnatural residues will significantly impact migration time, offering a complementary separation mechanism to RP-HPLC. |
| Chiral Chromatography | Separation of enantiomers. | Enantiomeric purity. | Essential for confirming the stereochemical integrity of both natural and unnatural amino acids. | Requires specialized columns and method development. | Crucial for ensuring that no racemization of the unnatural (or natural) amino acid occurred during synthesis.[4] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This protocol outlines a general procedure for determining the purity of a synthetic peptide containing an unnatural residue. Optimization of the gradient and column choice is critical and will depend on the specific properties of the peptide.
Materials:
-
Synthetic peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
RP-HPLC system with a UV detector
-
C18 or C8 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Sample Preparation: Dissolve the peptide in an appropriate solvent (e.g., water with 0.1% TFA or a minimal amount of a stronger solvent like DMSO for very hydrophobic peptides) to a concentration of approximately 1 mg/mL.[5] Filter the sample through a 0.22 µm filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column. For highly hydrophobic peptides containing certain unnatural amino acids, a C8 or a phenyl-hexyl column might provide better separation.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A starting point for a 30-minute gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-27 min: 65% to 95% B (linear gradient)
-
27-30 min: 95% B (wash)
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Mass Spectrometry (MS) for Identity Confirmation
This protocol provides a general workflow for confirming the molecular weight of the synthetic peptide.
Materials:
-
Peptide sample from HPLC analysis or a separate stock
-
MS-grade water, acetonitrile, and formic acid
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dilute the peptide sample in an appropriate solvent for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.
-
MS Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from an LC-MS system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the observed monoisotopic mass with the theoretical mass of the peptide. The presence of impurities will be indicated by other signals in the spectrum.
Amino Acid Analysis (AAA) for Net Peptide Content
This protocol describes a standard method for determining the net peptide content. Note: The hydrolysis conditions may need to be optimized for peptides containing acid-labile or difficult-to-hydrolyze unnatural amino acids.
Materials:
-
Lyophilized peptide sample
-
6 M Hydrochloric acid (HCl)
-
Amino acid standards
-
Derivatization reagent (e.g., ninhydrin or a fluorescent tag)
-
Amino acid analyzer or HPLC system
Procedure:
-
Hydrolysis:
-
Accurately weigh 1-2 mg of the peptide into a hydrolysis tube.
-
Add a known volume of 6 M HCl.
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours.[3]
-
Cool the tube, break the seal, and evaporate the HCl under vacuum.
-
-
Sample Reconstitution: Reconstitute the dried hydrolysate in a known volume of an appropriate buffer.
-
Analysis:
-
Derivatize the amino acids in the hydrolysate and standards.
-
Separate and quantify the derivatized amino acids using an amino acid analyzer or a dedicated HPLC method.
-
-
Calculation:
-
Determine the molar amount of each amino acid.
-
Calculate the net peptide content by comparing the total weight of the amino acids to the initial weight of the peptide sample, accounting for the molecular weight of water added during hydrolysis.
-
Visualizing Workflows and Concepts
Conclusion
The assessment of purity for synthetic peptides containing unnatural residues requires a multi-faceted and orthogonal approach. While RP-HPLC remains the gold standard for determining percentage purity, it should not be used in isolation. The unique properties of unnatural amino acids can mask impurities or lead to inaccurate quantification if not carefully considered. Combining HPLC with mass spectrometry is essential for confirming the identity of the target peptide and characterizing any impurities. Furthermore, Amino Acid Analysis provides a crucial, independent measure of the absolute peptide content, which is often a more relevant metric for ensuring accurate dosing in biological assays. For peptides where stereochemical integrity is critical, chiral chromatography is indispensable. By employing a combination of these techniques and carefully optimizing experimental parameters, researchers can confidently ascertain the purity of their novel synthetic peptides, ensuring the reliability and reproducibility of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Reducing peptide sequence bias in quantitative mass spectrometry data with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of Samples for Amino Acid Analysis (2003) | Ian Davidson | 52 Citations [scispace.com]
- 4. youtube.com [youtube.com]
- 5. bachem.com [bachem.com]
Modified Peptides Demonstrate Enhanced Biological Potency: A Comparative Analysis
A deep dive into the world of peptide therapeutics reveals that strategic modifications to native peptide structures can significantly enhance their biological potency and therapeutic efficacy. This guide provides a comparative analysis of modified versus native peptides, with a specific focus on Glucagon-Like Peptide-1 (GLP-1) receptor agonists, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Native peptides, while possessing high specificity and potency, are often hampered by their short in vivo half-life due to rapid enzymatic degradation. To overcome these limitations, various chemical modifications have been developed to improve their stability and pharmacokinetic profiles, leading to more robust and effective therapeutic agents. These modifications can range from simple amino acid substitutions to more complex alterations like lipidation and PEGylation.[1][2]
This guide will explore the impact of these modifications on biological potency through a detailed case study of GLP-1 receptor agonists, comparing the native GLP-1 with its modified analogues, liraglutide and semaglutide.
Case Study: GLP-1 Receptor Agonists
GLP-1 is an incretin hormone that plays a crucial role in regulating blood glucose levels. However, its therapeutic potential is limited by its very short half-life of only a few minutes. Liraglutide and semaglutide are two successful examples of modified GLP-1 analogues that have been developed with significantly improved pharmacokinetic properties and enhanced potency.[2][3]
Chemical Modifications
The enhanced stability and potency of liraglutide and semaglutide are direct results of specific chemical modifications to the native GLP-1 sequence:
-
Liraglutide: This analogue has a 97% homology to native GLP-1. The key modifications include the substitution of arginine for lysine at position 34 and the attachment of a C16 fatty acid (palmitic acid) to the lysine at position 26 via a glutamic acid linker. This lipidation allows liraglutide to bind to albumin in the bloodstream, protecting it from degradation and prolonging its half-life to about 13 hours.[1][3]
-
Semaglutide: With 94% homology to native GLP-1, semaglutide incorporates three modifications. Firstly, a substitution of the alanine at position 8 with aminoisobutyric acid (Aib) makes the peptide resistant to degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme. Secondly, the lysine at position 34 is replaced by arginine. Finally, the lysine at position 26 is acylated with a C18 fatty diacid via a hydrophilic linker. These modifications result in a significantly extended half-life of approximately one week.[1][2]
Quantitative Comparison of Biological Potency
The following table summarizes the quantitative data comparing the biological potency of native GLP-1, liraglutide, and semaglutide. The data is compiled from various in vitro and in vivo studies and highlights the significant improvements achieved through chemical modification.
| Parameter | Native GLP-1 | Liraglutide | Semaglutide |
| Receptor Binding Affinity (IC50) | 1.18 nM[4] | Not explicitly found | 1.13 µM[4] |
| Functional Potency (cAMP EC50) | 0.072 nM[5] | 0.05075 nM[6] | 0.04930 nM[6] |
| In Vivo Efficacy (Weight Loss) | Not applicable for long-term use | ~2.81 kg[7] | ~4.81 kg[7] |
| In Vivo Efficacy (HbA1c Reduction) | Not applicable for long-term use | Up to 1.6%[8] | ~1.5% to 1.8%[9] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and how the potency of these peptides is evaluated, it's essential to visualize the relevant signaling pathways and experimental workflows.
GLP-1 Receptor Signaling Pathway
Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, both native GLP-1 and its modified analogues initiate a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which ultimately results in enhanced glucose-dependent insulin secretion from pancreatic beta cells.
Peptide Potency Screening Workflow
The process of identifying and characterizing potent peptide candidates involves a multi-step workflow, starting from a large library of peptides and culminating in the selection of lead candidates for further development.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide potency. Below are outlines for two key experiments: a radioligand binding assay and a functional cAMP assay.
Radioligand Binding Assay for GLP-1 Receptor
This assay is used to determine the binding affinity of a peptide to its receptor.
Objective: To quantify the binding affinity (IC50) of test peptides to the GLP-1 receptor.
Materials:
-
Membrane preparation from cells expressing the human GLP-1 receptor.
-
Radiolabeled GLP-1 analog (e.g., ¹²⁵I-GLP-1).
-
Unlabeled native GLP-1 and test peptides (liraglutide, semaglutide).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[10]
-
Wash buffer (ice-cold).
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).[10]
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Plate Preparation: Add a constant concentration of radiolabeled GLP-1 to each well of a 96-well filter plate.
-
Competition: Add increasing concentrations of unlabeled native GLP-1 (for standard curve) or test peptides to the wells.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.[10]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined.
Functional cAMP Assay for GLP-1 Receptor Activation
This assay measures the functional potency of a peptide by quantifying the production of intracellular cAMP following receptor activation.
Objective: To determine the functional potency (EC50) of test peptides by measuring cAMP production in cells expressing the GLP-1 receptor.
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor.[11]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay medium (e.g., Opti-MEM).[11]
-
Native GLP-1 and test peptides (liraglutide, semaglutide).
-
cAMP detection kit (e.g., HTRF, ELISA, or reporter gene-based assay).
-
96-well cell culture plates.
-
Plate reader capable of detecting the signal from the chosen cAMP kit (e.g., fluorescence or luminescence).
Procedure:
-
Cell Seeding: Seed the HEK293-GLP-1R cells into a 96-well plate and incubate overnight to allow for cell attachment.[11]
-
Compound Addition: Replace the culture medium with assay medium containing increasing concentrations of native GLP-1 or the test peptides. Include a negative control (assay medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 30 minutes to a few hours) at 37°C in a CO₂ incubator to allow for receptor activation and cAMP production.
-
Cell Lysis and cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the peptide concentration. The EC50 value, which is the concentration of the peptide that produces 50% of the maximal response, is then determined.
Conclusion
The strategic modification of native peptides, as exemplified by the GLP-1 receptor agonists liraglutide and semaglutide, offers a powerful approach to overcoming the inherent limitations of peptide therapeutics. By enhancing stability, prolonging half-life, and improving potency, these modified peptides have become highly effective treatments for chronic diseases like type 2 diabetes and obesity. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, highlighting the significant potential of peptide engineering in creating next-generation therapeutics.
References
- 1. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 2. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. en.ice-biosci.com [en.ice-biosci.com]
- 7. researchgate.net [researchgate.net]
- 8. Inventing Liraglutide, a Glucagon-Like Peptide-1 Analogue, for the Treatment of Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gram Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. innoprot.com [innoprot.com]
A Head-to-Head Battle in Peptide Synthesis: A Cost-Benefit Analysis of Boc vs. Fmoc Amino Acids
In the realm of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the α-amino function of amino acids is a critical decision that profoundly impacts the efficiency, cost, and outcome of synthesizing a peptide. This guide provides a detailed, data-driven comparison of these two predominant strategies, tailored for researchers, scientists, and professionals in drug development. We will delve into the core aspects of each methodology, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate an informed choice for your specific synthetic needs.
At a Glance: Key Differences Between Boc and Fmoc Strategies
The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the reagents used for its removal. The Boc group is acid-labile, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine, most commonly piperidine. This distinction dictates the choice of side-chain protecting groups and the overall workflow of the synthesis.
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
| α-Amino Protection | Acid-labile (cleaved by TFA) | Base-labile (cleaved by piperidine) |
| Side-Chain Protection | Typically benzyl-based, removed by strong acid (e.g., HF) | Typically tert-butyl-based, removed by TFA |
| Orthogonality | Not fully orthogonal; relies on differential acid lability | Fully orthogonal |
| Cleavage from Resin | Harsh conditions (e.g., HF, TFMSA) | Mild conditions (TFA) |
| Automation Friendliness | Less common for automated synthesis | Highly suitable for automated synthesis |
| Cost of Amino Acids | Generally lower | Generally higher |
| Safety Concerns | Use of highly toxic and corrosive HF | Use of piperidine (toxic and irritant) |
Quantitative Performance and Cost Comparison
To provide a clearer picture of the practical implications of choosing one strategy over the other, the following tables summarize key quantitative data related to performance and cost.
Table 1: Performance Metrics
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations |
| Coupling Efficiency | >99% | >99% | Both methods can achieve high coupling efficiencies with modern coupling reagents. Boc chemistry can sometimes offer advantages for aggregating sequences due to the protonated state of the N-terminus after deprotection.[1] |
| Deprotection Yield | >99% | Generally >99%, but can be lower with aggregation | Incomplete Fmoc deprotection can be a significant issue with "difficult" sequences, leading to deletion peptides.[2][3] |
| Frequency of Side Reactions | |||
| Diketopiperazine Formation | Low | Higher, especially with Pro or Gly at the C-terminus | This side reaction can lead to the termination of the peptide chain.[3][4] |
| Aspartimide Formation | Low | Higher, especially with Asp-Xxx sequences | Can lead to epimerization and the formation of piperidide adducts.[3] |
| Tert-butylation of Trp/Met | Higher, requires scavengers | Low | The tert-butyl cation generated during Boc deprotection can modify sensitive residues.[2][5] |
| Guanidinylation | Can occur with in situ neutralization | Can occur with uronium/aminium reagents | Irreversibly caps the peptide chain.[5] |
Table 2: Cost Analysis
| Component | Estimated Cost Range (Boc) | Estimated Cost Range (Fmoc) | Notes |
| Protected Amino Acids | $ |
| Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[6] The price difference can be significant for bulk quantities. |
| Resins | $ -
| $ -
| The cost of standard resins like Merrifield (for Boc) and Wang or Rink Amide (for Fmoc) is comparable. |
| Solvents | |||
| DMF/NMP |
|
| Both strategies heavily rely on these polar aprotic solvents. N,N-Dimethylformamide (DMF) costs approximately
|
| DCM | $ | $ | Dichloromethane is a common solvent in both methods. |
| Deprotection Reagents | |||
| TFA |
|
| Trifluoroacetic acid is a significant cost for Boc deprotection and Fmoc final cleavage. |
| Piperidine | N/A |
| A 20% piperidine solution in DMF can cost around
|
| Coupling Reagents | |||
| DCC/DIC | $ | $ | These carbodiimide-based reagents are relatively inexpensive.[9] |
| HBTU/HATU |
|
| Uronium/aminium-based reagents like HBTU and HATU are more expensive but offer higher efficiency.[10] HBTU is generally a more cost-effective alternative to HATU.[10] |
| Cleavage Reagents | |||
| HF/TFMSA |
| N/A | The cost of hydrofluoric acid and the specialized apparatus required for its use is a major expense in Boc-SPPS.[11] |
| Waste Disposal |
|
| The cost of disposing of halogenated and organic waste is a factor for both methods. |
Disclaimer: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols
Below are detailed, representative protocols for a single coupling/deprotection cycle in both Boc and Fmoc solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol assumes a manual synthesis on a Merrifield resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (3 times).
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 times).
-
-
Amino Acid Coupling (HBTU activation):
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the activation mixture and let it react for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a manual synthesis on a Wang or Rink Amide resin.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Filter and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin with DMF (5 times).
-
-
Amino Acid Coupling (HBTU activation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
Visualizing the Workflow: Boc vs. Fmoc SPPS
The following diagrams, generated using the DOT language, illustrate the cyclical nature of both the Boc and Fmoc solid-phase peptide synthesis workflows.
References
- 1. Buy Coupling Reagents | Research Chemicals Products | Biosynth [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. FMOC and BOC Protected Amino Acids Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 7. N,N-Dimethylformamide, 99.8%, for peptide synthesis 1 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Piperidine solution for peptide synthesis, 20% in DMF | UtechProducts INC [shop.utechproducts.com]
- 9. omizzur.com [omizzur.com]
- 10. shop.cgenomix.com [shop.cgenomix.com]
- 11. Bot Detection [iris-biotech.de]
Safety Operating Guide
Proper Disposal of Boc-N-Me-D-Glu-OH: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of Boc-N-Me-D-Glu-OH (N-tert-Butoxycarbonyl-N-methyl-D-glutamic acid), ensuring compliance with safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Prior to disposal, ensure that the following personal protective equipment (PPE) is worn to minimize any potential exposure:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of dust formation, use a dust mask or respirator.
Ensure adequate ventilation in the handling area.[2] Avoid generating dust and prevent contact with skin and eyes.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Adherence to federal, state, and local environmental control regulations is mandatory.
-
Containment:
-
For solid waste, carefully sweep up the material and place it into a suitable, labeled, and closed container for disposal.[2][3] Avoid actions that could generate dust.
-
For solutions, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled, and closed container for disposal.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" or "N-tert-Butoxycarbonyl-N-methyl-D-glutamic acid".
-
Indicate the nature of the waste (e.g., "Solid Chemical Waste," "Non-hazardous Chemical Waste").
-
-
Storage:
-
Store the sealed waste container in a designated, secure chemical waste storage area away from incompatible materials, such as strong oxidizing agents.[2]
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste manifest with the accurate chemical name and quantity.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes typical data for related Boc-protected amino acids, which are not considered hazardous.
| Property | Value | Reference Compound(s) |
| Acute Toxicity | Not classified as acutely toxic | Boc-L-Glutamic acid |
| Skin Corrosion/Irritation | Not classified as a skin irritant | Boc-L-Glutamic acid |
| Eye Damage/Irritation | Not classified as an eye irritant | Boc-L-Glutamic acid |
| Environmental Hazards | Not classified as hazardous to the aquatic environment | N-Benzyloxycarbonyl-L-glutamic acid 5-tert-butyl ester |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined below.
This structured approach ensures that the disposal of this compound is conducted safely, efficiently, and in compliance with all applicable regulations, thereby protecting laboratory personnel and the environment.
References
Personal protective equipment for handling Boc-N-Me-D-Glu-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of Boc-N-Me-D-Glu-OH. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a solid or powder, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. Double gloving is recommended.[1] | Prevents skin contact with the chemical. Powder-free gloves are advised to avoid contamination of the work area.[1] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1][2] | Protects against splashes and airborne particles entering the eyes and face.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator.[1][3] | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[4] |
| Body Protection | A lab coat or chemical-resistant apron.[2][4] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Handling and Operational Plan
Proper handling techniques are critical to minimize exposure and maintain the quality of the compound.
Workflow for Handling Powdered this compound:
Caption: Workflow for handling powdered this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Designate a specific area for handling, preferably within a certified chemical fume hood to control dust.
-
Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and readily accessible.
-
-
Weighing and Transfer:
-
Dissolving:
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Consult relevant literature for appropriate solvents. N-methylated amino acids are often used in solid-phase peptide synthesis with solvents like DMF or NMP.[6]
-
Storage and Disposal
Proper storage is essential for maintaining the chemical's stability, while correct disposal is crucial for environmental and personnel safety.
| Aspect | Procedure | Rationale |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage temperature is often refrigerated (2-8°C).[3] | Protects from moisture and atmospheric contaminants, which can degrade the compound. |
| Disposal | Dispose of unused material and its container as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[7] | Prevents environmental contamination and ensures compliance with safety regulations. |
Disposal Plan Workflow:
Caption: Disposal workflow for this compound and associated waste.
Detailed Disposal Protocol:
-
Segregation:
-
Collect all waste materials, including unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated and clearly labeled hazardous waste container.
-
-
Containerization:
-
Ensure the waste container is made of a compatible material and is kept closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
-
Removal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
By following these guidelines, you can ensure the safe handling of this compound and contribute to a secure and efficient research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound you are using.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
